Product packaging for 2,4-Diiodoaniline(Cat. No.:CAS No. 533-70-0)

2,4-Diiodoaniline

Cat. No.: B1347260
CAS No.: 533-70-0
M. Wt: 344.92 g/mol
InChI Key: YJWGKXIQTRYZSH-UHFFFAOYSA-N
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Description

2,4-Diiodoaniline is a di-substituted aniline derivative that serves as a versatile and crucial intermediate in advanced chemical synthesis and research applications. Its structure, featuring both amine and iodine functional groups, allows it to act as a fundamental building block for constructing more complex molecules, particularly in medicinal chemistry and materials science . In pharmaceutical research, iodoaniline derivatives are prized for their high reactivity, which enables efficient further modifications and the creation of diverse molecular libraries for biological screening . Similar compounds have shown significant promise as key intermediates in the development of anti-cancer agents, antiviral compounds, and cardiovascular medications . The iodine atoms on the benzene ring provide excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental to modern drug discovery processes. Beyond pharmaceutical applications, research into related aniline derivatives indicates potential in materials science, particularly in the development of organic nonlinear optical (NLO) materials . These materials are essential for applications in high-speed information processing, telecommunication, and holographic data storage . Researchers value this compound for the selectivity it offers in chemical reactions and its stability under normal storage conditions. As with all fine chemicals, proper handling procedures and personal protective equipment (PPE) are essential . This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5I2N B1347260 2,4-Diiodoaniline CAS No. 533-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diiodoaniline
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InChI

InChI=1S/C6H5I2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YJWGKXIQTRYZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80325485
Record name 2,4-Diiodoaniline
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Molecular Weight

344.92 g/mol
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CAS No.

533-70-0
Record name 2,4-Diiodobenzenamine
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Record name 2,4-Diiodoaniline
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Foundational & Exploratory

2,4-Diiodoaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, molecular structure, and synthesis of 2,4-diiodoaniline, a key intermediate in various fields of chemical research and development.

Core Chemical Properties and Structure

This compound is a disubstituted aniline derivative with two iodine atoms attached to the benzene ring at positions 2 and 4. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₅I₂NPubChem[1]
Molar Mass 344.92 g/mol PubChem[1]
Melting Point 94-95 °CChemBK[2]
Boiling Point 346.0 ± 32.0 °C (Predicted)ChemBK[2]
Density 2.748 g/cm³ChemBK[2]
Appearance Solid-
Structural Identifiers

Precise identification of chemical compounds is critical in research and development. The following table lists the standard structural identifiers for this compound.

Identifier TypeIdentifierSource
IUPAC Name This compoundPubChem[1]
CAS Number 533-70-0PubChem[1]
SMILES String C1=CC(=C(C=C1I)I)NPubChem
InChI Key YJWGKXIQTRYZSH-UHFFFAOYSA-NPubChem[1]
Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Proton NMR data for this compound can be found in various databases, such as NMRShiftDB.[1]

  • ¹³C NMR: Carbon-13 NMR data is also available, providing insights into the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • GC-MS: Gas Chromatography-Mass Spectrometry data for this compound is available, indicating a molecular weight of 344.92 g/mol .[1]

Infrared (IR) Spectroscopy

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach is the direct iodination of aniline. The following is a representative, though not exhaustive, protocol based on established chemical literature.[3]

Iodination of Aniline

This method involves the reaction of aniline with iodine in the presence of a base to facilitate the electrophilic substitution of iodine onto the aromatic ring. The reaction typically yields a mixture of iodoanilines, including 4-iodoaniline and this compound.[3]

Materials:

  • Aniline

  • Iodine

  • Sodium bicarbonate (or another suitable base)

  • Water

  • Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel, dissolve aniline and sodium bicarbonate in water.

  • Cool the mixture in an ice bath.

  • Slowly add powdered iodine to the cooled and stirred solution.

  • Continue stirring for a specified period to allow the reaction to proceed.

  • After the reaction is complete, the product mixture is isolated, typically by filtration.

  • The crude product is then purified, often through recrystallization or column chromatography, to separate this compound from other isomers and unreacted starting materials.

Note: This is a generalized procedure. For precise experimental details, including stoichiometry, reaction times, and purification methods, consulting the primary literature is highly recommended.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the iodination of aniline.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Aniline Aniline ReactionVessel Reaction in Aqueous Solution Aniline->ReactionVessel Iodine Iodine Iodine->ReactionVessel Base Base (e.g., NaHCO₃) Base->ReactionVessel Isolation Isolation of Crude Product (e.g., Filtration) ReactionVessel->Isolation Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification FinalProduct This compound Purification->FinalProduct

References

Synthesis and Preparation of 2,4-Diiodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and preparation of 2,4-diiodoaniline, a key intermediate in the development of various pharmaceuticals and functional materials. This document provides a comprehensive overview of a reliable synthetic method, including a detailed experimental protocol, quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a disubstituted aromatic amine of significant interest in organic synthesis. The presence of two iodine atoms on the aniline ring provides reactive sites for a variety of cross-coupling reactions, making it a valuable building block for the construction of complex molecular architectures. This guide focuses on a chemoselective and efficient method for the preparation of this compound.

Synthetic Approach: Iodination using Potassium Dichloroiodate

The selected method for the synthesis of this compound is the direct iodination of aniline using potassium dichloroiodate (KICl₂) in a dilute hydrochloric acid solution. This approach offers good selectivity for the 2,4-disubstituted product.[1]

The overall reaction is as follows:

Reaction scheme for the synthesis of this compound

Caption: Synthesis of this compound from Aniline.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₆H₅I₂N
Molecular Weight 344.92 g/mol
Melting Point 94-95 °C
Appearance Colorless needles or prisms[1]
Yield 85%[1]
¹H NMR (CDCl₃, ppm) Not available in search results
¹³C NMR (CDCl₃, ppm) Not available in search results

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the procedure described by Vatsadze et al.[1]

Materials:

  • Aniline

  • Potassium Dichloroiodate (KICl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Iodinating Agent: Slowly add a solution of potassium dichloroiodate (2.0 eq) in dilute hydrochloric acid to the aniline solution via a dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C with constant stirring.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

  • Work-up:

    • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as colorless crystals.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and preparation of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Aniline in dilute HCl reagent Potassium Dichloroiodate (KICl₂) reaction Iodination at 0-5°C, then RT for 2h reagent->reaction neutralization Neutralization with NaHCO₃ reaction->neutralization extraction Extraction with Diethyl Ether neutralization->extraction wash Wash with Water and Brine extraction->wash dry Drying with Na₂SO₄ wash->dry concentration Concentration dry->concentration recrystallization Recrystallization concentration->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. The use of potassium dichloroiodate as the iodinating agent offers a selective and high-yielding route to this valuable synthetic intermediate. The provided experimental details and workflow diagram are intended to assist researchers in the successful preparation and purification of this compound for their research and development needs.

References

An In-depth Technical Guide to 2,4-Diiodoaniline (CAS: 533-70-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-diiodoaniline, a key chemical intermediate. The document details its physicochemical properties, spectroscopic profile, synthesis, and common reactions, with a focus on its applications in synthetic and medicinal chemistry.

Chemical and Physical Properties

This compound is a disubstituted aromatic amine that serves as a versatile building block in organic synthesis. Its physical and chemical characteristics are summarized below.

PropertyValueSource
CAS Number 533-70-0[1]
Molecular Formula C₆H₅I₂N[1]
Molecular Weight 344.92 g/mol [1][2]
Melting Point 94-95 °C[2]
Boiling Point 346.0 ± 32.0 °C (Predicted)[2]
Density 2.748 g/cm³ (Predicted)[2]
Appearance Colorless needle prisms[3]
Solubility Based on the properties of analogous compounds like 4-iodoaniline and other halogenated anilines, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, chloroform, acetone, and ethyl acetate. It is predicted to have low solubility in water due to its largely nonpolar structure.[4][5][6]
IUPAC Name This compound[1]

Spectroscopic Data

TechniqueExpected ObservationsSource
¹H NMR Signals corresponding to the aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling constants will be indicative of the di-iodo substitution pattern.[7][8]
¹³C NMR Resonances for the six carbon atoms of the benzene ring, with shifts influenced by the iodine and amine substituents.[8][9]
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region), along with C-N stretching and aromatic C-H and C=C vibrations.[7][9][10]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.[1][7]

Synthesis and Reactions

This compound is a valuable intermediate, often synthesized from aniline or related compounds and utilized in various cross-coupling reactions to build more complex molecular architectures.

Synthesis of Iodoanilines

A general method for the iodination of aniline can be adapted for the synthesis of di-substituted products. The synthesis of p-iodoaniline, a related compound, provides a foundational protocol.

Experimental Protocol: Synthesis of p-Iodoaniline [11][12]

This protocol can be conceptually adapted for the synthesis of this compound, likely by adjusting stoichiometry and reaction conditions to favor di-iodination.

  • Materials : Aniline, Sodium Bicarbonate, Iodine, Water, Gasoline (for purification).

  • Procedure :

    • A mixture of aniline, sodium bicarbonate, and water is prepared in a beaker and cooled.

    • Powdered iodine is added portion-wise to the stirred mixture over 30 minutes.

    • Stirring is continued for an additional 20-30 minutes until the reaction is complete.

    • The crude p-iodoaniline product, which separates as a crystalline mass, is collected by filtration.

    • Purification is achieved by recrystallization from hot gasoline.

G cluster_prep Reaction Preparation cluster_reaction Iodination Reaction cluster_workup Product Isolation & Purification A Mix Aniline, NaHCO₃, and Water B Cool Mixture to 12-15°C A->B C Add Iodine in Portions (over 30 min) B->C D Continue Stirring (20-30 min) C->D E Collect Crude Product (Filtration) D->E F Recrystallize from Hot Gasoline E->F G Obtain Pure p-Iodoaniline F->G

Synthesis Workflow for p-Iodoaniline.
Cross-Coupling Reactions

Aryl halides, including diiodoaniline, are key substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the synthesis of biaryl compounds and other complex structures.[13][14][15][16]

Experimental Protocol: General Suzuki-Miyaura Coupling [13][17][18][19][20]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

  • Materials : Aryl halide (e.g., this compound), Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), Ligand (if required, e.g., PPh₃), Base (e.g., K₂CO₃, K₃PO₄), and a degassed solvent system (e.g., Dioxane/Water, Toluene/Water).

  • Procedure :

    • To a reaction vessel, add the aryl halide, arylboronic acid, and base.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the palladium catalyst and ligand (if used) under the inert atmosphere.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture with stirring for the required time, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture and perform an aqueous work-up. The organic layer is extracted, dried, and concentrated.

    • The crude product is purified by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Purge with Inert Gas A->B C Add Pd Catalyst & Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Perform Aqueous Work-up E->F G Extract with Organic Solvent, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I Obtain Coupled Product H->I

General Workflow for Suzuki-Miyaura Coupling.

Catalytic Cycle for Sonogashira Coupling [14][21][22][23][24]

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. The catalytic cycle involves both palladium and copper catalysts.

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R¹-C≡CR² pd_alkyne->product cu_alkyne Cu(I)-C≡CR² cu_alkyne->pd_complex aryl_halide R¹-X aryl_halide->pd0 alkyne H-C≡CR² alkyne->cu_alkyne base Base cu_x Cu(I)X cu_x->cu_alkyne

Catalytic Cycles of the Sonogashira Coupling.

Biological and Medicinal Significance

While specific biological activity data for this compound itself is limited, halogenated anilines are crucial precursors in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[4][15] For instance, iodoaniline derivatives are utilized in the development of:

  • Antifungal and antimicrobial agents.[15][25]

  • Anticancer and antitumoral compounds.[16][26]

  • Neuroprotective drugs.[15]

  • Anti-inflammatory drugs.[16]

The di-iodo substitution pattern on the aniline ring provides two reactive sites for further chemical modification, typically through cross-coupling reactions, allowing for the construction of complex molecular scaffolds with potential therapeutic applications. The general importance of related heterocyclic structures, such as quinoxalines, which can be synthesized from aniline derivatives, highlights the broad potential in drug discovery.[26][27]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Handling Precautions :

  • Use only in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • If inhaled, move the person to fresh air.

  • If swallowed, seek immediate medical attention.[2]

This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be carried out by trained individuals in a suitable laboratory setting, adhering to all relevant safety guidelines.

References

Physical properties of 2,4-Diiodoaniline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,4-diiodoaniline, a significant intermediate in pharmaceutical synthesis. The document details its melting and boiling points, outlines the experimental methodologies for their determination, and illustrates relevant experimental and logical workflows.

Core Physical Properties

This compound is an aromatic hydrocarbon derivative recognized for its role as a building block in the synthesis of more complex molecules.[1] Its physical characteristics are foundational to its application in laboratory and industrial settings.

Data Presentation

The empirical and predicted physical properties of this compound are summarized in the table below.

Physical PropertyValue
Melting Point 94-95 °C
Boiling Point 346.0 ± 32.0 °C (Predicted)
Molecular Formula C₆H₅I₂N
Molar Mass 344.92 g/mol
Density 2.7480 g/cm³
Vapor Pressure 5.94E-05 mmHg at 25°C
Refractive Index 1.767

Experimental Protocols

The determination of the melting and boiling points of a solid organic compound such as this compound is a critical step for its identification and purity assessment. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using a capillary tube method with a melting point apparatus (e.g., Mel-Temp or Thiele tube).[2]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube with oil bath)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • This compound sample, finely powdered

  • Mortar and pestle

Procedure:

  • A small amount of the this compound sample is finely ground using a mortar and pestle.[2]

  • The open end of a capillary tube is pushed into the powdered sample.[3]

  • The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3]

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3]

  • The assembly is placed in the heating block of a Mel-Temp apparatus or immersed in an oil bath within a Thiele tube.[2]

  • The sample is heated rapidly to about 15-20°C below the expected melting point (94-95°C).[2]

  • The heating rate is then reduced to a slow and steady 1-2°C per minute.[4]

  • The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]

  • For accuracy, the determination should be repeated with a fresh sample in a new capillary tube.[3][5]

Boiling Point Determination (Predicted Value)

The provided boiling point of 346.0 ± 32.0 °C is a predicted value. Experimental determination for high-boiling point solids can be challenging and is often performed under reduced pressure (vacuum distillation) to prevent decomposition. However, a standard atmospheric pressure boiling point determination for a liquid would follow the capillary tube method (Siwoloboff method).

Apparatus and Materials:

  • Thiele tube or beaker with a high-boiling point liquid (e.g., mineral oil, silicone oil)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

  • Sample of the liquid to be tested

Procedure:

  • A few milliliters of the liquid sample are placed into a small test tube.[6]

  • A capillary tube is placed inside the test tube with its open end downwards.[7]

  • The test tube is attached to a thermometer.

  • The assembly is submerged in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating liquid.[7]

  • The apparatus is heated gently and continuously.[7]

  • As the temperature rises, air trapped in the capillary tube will be expelled.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid has reached its boiling point.[7]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the general workflow for determining the melting and boiling points of a chemical compound like this compound in a laboratory setting.

G cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination Sample Obtain this compound Sample Grind Grind Sample to Fine Powder Sample->Grind Load_BP Prepare Test Tube for BP Sample->Load_BP Load_MP Load Capillary Tube for MP Grind->Load_MP Heat_Apparatus_MP Place in Melting Point Apparatus Load_MP->Heat_Apparatus_MP Heat_Apparatus_BP Place in Thiele Tube/Oil Bath Load_BP->Heat_Apparatus_BP Heat_Slowly_MP Heat Slowly (1-2°C/min) Heat_Apparatus_MP->Heat_Slowly_MP Observe_MP Observe Melting Range Heat_Slowly_MP->Observe_MP Record_MP Record T_initial and T_final Observe_MP->Record_MP Result Physical Properties Data Record_MP->Result Heat_Vigorous_BP Heat Until Vigorous Bubbling Heat_Apparatus_BP->Heat_Vigorous_BP Cool_Observe_BP Cool and Observe Liquid Entry Heat_Vigorous_BP->Cool_Observe_BP Record_BP Record Temperature Cool_Observe_BP->Record_BP Record_BP->Result

Caption: Workflow for Melting and Boiling Point Determination.

Role in Pharmaceutical Synthesis

Iodoanilines are valuable intermediates in drug development, often utilized in the synthesis of active pharmaceutical ingredients (APIs).[8] The workflow below illustrates a generalized pathway from a starting material to a final pharmaceutical application, highlighting the role of a diiodoaniline intermediate.

G Start Aniline (Starting Material) Iodination Iodination Reaction (e.g., with I₂, H₂O₂) Start->Iodination Intermediate This compound (Key Intermediate) Iodination->Intermediate Coupling Cross-Coupling Reaction (e.g., Suzuki, Heck) Intermediate->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API Formulation Drug Formulation API->Formulation Final Pharmaceutical Product (e.g., Anti-cancer agent, Imaging agent) Formulation->Final

Caption: Generalized Synthesis and Application Pathway.

References

Spectroscopic data for 2,4-Diiodoaniline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diiodoaniline, a key intermediate in various synthetic applications, including pharmaceutical development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₆H₅I₂N). Due to the limited availability of directly published numerical data, this guide also provides data for structurally similar compounds, 2-iodoaniline and 4-iodoaniline, for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound Data not explicitly found in searches
2-IodoanilineCDCl₃~7.65ddAromatic CH
~7.25tdAromatic CH
~6.75ddAromatic CH
~6.60tdAromatic CH
~4.0 (broad s)sNH₂
4-IodoanilineCDCl₃~7.40dAromatic CH
~6.45dAromatic CH
~3.65 (broad s)sNH₂

¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound Data not explicitly found in searches
2-IodoanilineCDCl₃~146.5, 139.0, 129.5, 120.0, 115.0, 84.0
4-IodoanilineCDCl₃~146.0, 138.0, 117.5, 82.0
Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

CompoundFunctional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
This compound N-HStretching3400-3200
C-H (aromatic)Stretching3100-3000
C=C (aromatic)Stretching1620-1580
N-HBending1650-1550
C-IStretching600-500
Mass Spectrometry (MS)

Mass Spectral Data

CompoundIonization ModeKey m/z ValuesInterpretation
This compound Electron Ionization (EI)345Molecular Ion [M]⁺
Further fragmentation data not explicitly found
2-IodoanilineElectron Ionization (EI)219Molecular Ion [M]⁺
92[M - I]⁺
65[C₅H₅]⁺
4-IodoanilineElectron Ionization (EI)219Molecular Ion [M]⁺
92[M - I]⁺
65[C₅H₅]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Dissolve approximately 5-20 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumental Parameters:

  • Spectrometer: A 300-500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Instrumental Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • Direct Insertion Probe (for solid samples): A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into the gas chromatograph for separation prior to entering the mass spectrometer.

Instrumental Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: Typically 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Scan Range: A mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound (Solid) Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Preparation Sample->Prep_IR Prep_MS Dissolution or Direct Insertion Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 2,4-Diiodoaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-diiodoaniline. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on a qualitative assessment based on the principles of chemical solubility and data from analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine precise quantitative solubility in their laboratories.

Physicochemical Properties of this compound

Before delving into its solubility, it is essential to understand the fundamental physicochemical properties of this compound, which influence its behavior in various solvents.

PropertyValueReference
Molecular Formula C₆H₅I₂N[1][2][3]
Molecular Weight 344.92 g/mol [1][2][3]
Melting Point 94-95°C[1]
Boiling Point 346.0 ± 32.0 °C (Predicted)[1]
Density 2.748 g/cm³ (Predicted)[1]
Appearance Crystalline solid
CAS Number 533-70-0[1][2][3]

Qualitative Solubility Profile

Based on the general principle of "like dissolves like" and the known solubility of similar halogenated anilines, a qualitative solubility profile for this compound can be predicted.[4][5] The presence of two iodine atoms and a benzene ring imparts significant nonpolar character, while the amine (-NH₂) group provides a site for hydrogen bonding and polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerately SolubleThe amine group can form hydrogen bonds with the hydroxyl group of the alcohols. However, the large, nonpolar di-iodinated benzene ring may limit high solubility.[5]
Polar Aprotic Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents can engage in dipole-dipole interactions with the polar C-I and C-N bonds. The absence of strong hydrogen bonding networks in the solvent allows for effective solvation of the molecule.[5]
Nonpolar Toluene, Hexane, Diethyl EtherSolubleThe nonpolar aromatic ring and iodine atoms will interact favorably with nonpolar solvents through London dispersion forces.[5]
Aqueous WaterSparingly Soluble to InsolubleThe large, hydrophobic nature of the molecule, due to the benzene ring and two iodine atoms, is expected to significantly outweigh the hydrophilic contribution of the single amine group, leading to very low water solubility.[5]

It is important to note that for compounds like 4-iodoaniline, a structurally similar molecule, it is described as "freely soluble" in alcohol, chloroform, and diethyl ether, but only "slightly soluble" in water.[6] This supports the qualitative predictions for this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. Below are detailed protocols for the gravimetric and isothermal equilibrium methods.

3.1. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[7]

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Analytical balance (±0.0001 g)

  • Constant temperature water bath or shaker incubator

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Pipettes and other standard laboratory glassware

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known mass or volume of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The temperature should be carefully controlled and recorded.

  • Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done by gentle heating in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L.

3.2. Isothermal Equilibrium Method (Shake-Flask)

This is a widely used and reliable method for determining the solubility of a compound.[8][9]

Materials and Equipment:

  • Same as the gravimetric method.

  • UV-Vis spectrophotometer or HPLC system for concentration analysis (if applicable).

Procedure:

  • Preparation of Supersaturated Solution: Prepare a mixture of the solute (this compound) and the solvent in a series of vials or flasks, ensuring an excess of the solid solute in each.

  • Equilibration: Place the vials in a constant temperature shaker. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

  • Sampling and Filtration: After reaching equilibrium, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a filtered syringe.

  • Dilution: Dilute the filtered sample with a known volume of a suitable solvent to a concentration that is within the analytical range of the chosen analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Final Calculation A Add Excess Solute (this compound) to Vial B Add Known Amount of Solvent A->B C Seal Vial and Place in Constant Temperature Shaker Bath B->C D Agitate for a Predetermined Time (e.g., 24-48h) to Reach Equilibrium C->D E Allow Solid to Settle D->E F Withdraw Supernatant with a Filtered Syringe E->F G Determine Mass of Solute (Gravimetric Method) or Concentration (Analytical Method) F->G H Calculate Solubility (e.g., g/100mL, mol/L) G->H

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

In-Depth Technical Guide to the Hazards and Safe Handling of 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and handling protocols for 2,4-diiodoaniline. The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause serious eye irritation and skin irritation.[1][3] Additionally, it may cause respiratory irritation.[1][3]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1][2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC₆H₅I₂N[2][4]
Molar Mass344.92 g/mol [2][4]
AppearanceCrystalline powder
Melting Point94-95°C[4]
Boiling Point346.0 ± 32.0 °C (Predicted)[4]
Density2.7480 g/cm³[4]
CAS Number533-70-0[1][2]

Toxicological Information

While specific toxicological studies on this compound are not extensively detailed in readily available literature, the acute toxicity classifications indicate that it is a significant hazard.[1][2] Aromatic amines as a class are known for their potential to cause various adverse health effects. A notable toxicological concern with some aromatic amines, such as 4-iodoaniline, is the potential to cause methemoglobinemia.[5] This condition involves the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively, leading to cyanosis (a bluish discoloration of the skin).[5]

Potential Toxicological Pathway: Methemoglobin Formation

methemoglobin_pathway cluster_absorption Absorption cluster_blood In Red Blood Cell AromaticAmine This compound (or metabolite) Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Transport) AromaticAmine->Hemoglobin Induces Oxidative Stress Methemoglobin Methemoglobin (Fe³⁺) (No Oxygen Transport) Hemoglobin->Methemoglobin Oxidation Methemoglobin->Hemoglobin Methemoglobin Reductase Cyanosis Cyanosis (Oxygen Deprivation Symptoms) Methemoglobin->Cyanosis Leads to

Caption: Generalized pathway of methemoglobin formation by aromatic amines.

Experimental Protocols and Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline recommended procedures for handling this compound in a research setting.

Personal Protective Equipment (PPE) and Engineering Controls

All work with this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Appropriate PPE must be worn at all times.

ppe_workflow Start Handling this compound FumeHood Work in a Certified Chemical Fume Hood Start->FumeHood Gloves Wear Chemical Resistant Gloves (e.g., Nitrile) FumeHood->Gloves EyeProtection Wear Safety Goggles and Face Shield Gloves->EyeProtection LabCoat Wear a Lab Coat EyeProtection->LabCoat Weighing Weigh Solid in Fume Hood LabCoat->Weighing Handling Handle Solutions in Fume Hood Weighing->Handling Cleanup Decontaminate Work Area Handling->Cleanup End Procedure Complete Cleanup->End spill_cleanup Spill Spill of this compound Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Full PPE Evacuate->PPE Contain Cover with Inert Absorbent Material (e.g., vermiculite, sand) PPE->Contain Collect Carefully Sweep into a Labeled Waste Container Contain->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose End Cleanup Complete Dispose->End first_aid Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to Fresh Air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir RemoveClothing Immediately remove contaminated clothing. Wash skin with soap and plenty of water. SkinContact->RemoveClothing RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. EyeContact->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalHelp Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalHelp RemoveClothing->SeekMedicalHelp RinseEyes->SeekMedicalHelp RinseMouth->SeekMedicalHelp

References

Commercial Suppliers and Technical Guide for High-Purity 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 2,4-diiodoaniline, a key intermediate in pharmaceutical synthesis and drug discovery. This document details commercially available sources, presents key quantitative data in a structured format, outlines experimental protocols for its synthesis and purification, and visualizes a representative synthetic workflow and a relevant biological signaling pathway.

Commercial Suppliers of this compound

High-purity this compound is available from a range of commercial chemical suppliers. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Santa Cruz Biotechnology533-70-0C₆H₅I₂N344.92Varies by lotClassified as a Dangerous Good for transport. For Research Use Only.[1]
ChemicalBook533-70-0C₆H₅I₂N344.92VariesLists various manufacturers and suppliers, primarily in China.[2]
PubChem533-70-0C₆H₅I₂N344.92VariesProvides a list of chemical vendors.[3]
BLD Pharm533-70-0C₆H₅I₂N344.92Varies-

This table is not exhaustive and represents a selection of suppliers identified. Purity levels and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and purification of iodoanilines and can be applied to this compound.

Synthesis of this compound via Electrophilic Iodination of Aniline

This method involves the direct iodination of aniline. The reaction stoichiometry and conditions can be adjusted to favor the formation of the di-iodinated product.

Materials:

  • Aniline

  • Iodine

  • Hydrogen Peroxide (30%)

  • Water

  • Sodium sulfite

  • Appropriate reaction vessel (e.g., four-neck flask)

  • Stirring apparatus

  • Cooling bath

Procedure:

  • In a suitable reaction vessel, charge aniline and water.

  • With stirring, slowly add elemental iodine to the mixture to form a solution.

  • Cool the resulting solution to a temperature between 0-20 °C using a cooling bath.

  • Slowly add 30% hydrogen peroxide dropwise to the cooled solution. The hydrogen peroxide serves to oxidize the hydrogen iodide byproduct back to iodine, which can then react with aniline.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS) to confirm the consumption of aniline and the formation of this compound. A patent for the synthesis of p-iodoaniline notes the formation of this compound as a byproduct under similar conditions[4].

  • Upon completion of the reaction, add a solution of sodium sulfite to quench any unreacted iodine.

  • The crude this compound will precipitate as a solid. Collect the solid by suction filtration.

  • The crude product can then be purified by recrystallization or column chromatography.

Purification of this compound by Recrystallization

Recrystallization is a common method for purifying crude solid products.

Materials:

  • Crude this compound

  • Suitable solvent or solvent system (e.g., benzene/petroleum ether, hexane, or ethanol)

  • Erlenmeyer flask

  • Heating apparatus (e.g., hot plate)

  • Filtration apparatus (e.g., Buchner funnel)

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal (if used). It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by measuring its melting point and by analytical techniques such as TLC or NMR.

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Aniline + Iodine + H2O2 reaction Electrophilic Iodination start->reaction 0-20 °C quench Quenching with Na2SO3 reaction->quench filtration1 Filtration quench->filtration1 crude Crude this compound filtration1->crude dissolution Dissolution in Hot Solvent crude->dissolution hot_filtration Hot Filtration dissolution->hot_filtration crystallization Crystallization hot_filtration->crystallization Cooling filtration2 Filtration crystallization->filtration2 pure High-Purity this compound filtration2->pure

Caption: A generalized workflow for the synthesis and purification of this compound.

Hypothetical Signaling Pathway Inhibition

Aniline derivatives, including iodoanilines, are important scaffolds in the development of kinase inhibitors for cancer therapy. These inhibitors often target signaling pathways that are hyperactivated in cancer cells.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor This compound-Derived Kinase Inhibitor inhibitor->receptor Inhibition

References

A Comprehensive Technical Guide to 2,4-Diiodoaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, synthesis, and applications of 2,4-Diiodoaniline, a key building block in modern medicinal chemistry.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound characterized by an aniline ring substituted with two iodine atoms at the second and fourth positions. Its unique structural features make it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors.

The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] Over the years, it has been referred to by several other names in literature and commercial catalogues.

A comprehensive list of its synonyms is provided below:

  • Benzenamine, 2,4-diiodo-[1]

  • This compound [MI][1]

  • NSC-508880[1]

  • (2,4-diiodophenyl)amine[2]

  • 2,4-Diiodobenzeneamine

  • Aniline, 2,4-diiodo-[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
Molecular Formula C₆H₅I₂N[1]
Molecular Weight 344.92 g/mol [1]
CAS Number 533-70-0[1]
Appearance Crystalline solid[3]
Melting Point 94-95 °C[2]
Boiling Point 346.0 ± 32.0 °C (Predicted)[2]
Density 2.748 g/cm³[2]
Flash Point 163 °C[2]
InChI Key YJWGKXIQTRYZSH-UHFFFAOYSA-N[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the direct iodination of aniline. The following protocol is adapted from established methods for the iodination of anilines and provides a general procedure for its preparation.

Materials:
  • Aniline

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Ethanol (for recrystallization)

  • Ice

Equipment:
  • Beaker (3 L)

  • Mechanical stirrer

  • Büchner funnel

  • Filter paper

  • Round-bottom flask

  • Reflux condenser

Procedure:
  • Preparation of the Reaction Mixture: In a 3-liter beaker, combine 1.2 moles of aniline, 1.8 moles of sodium bicarbonate, and 1 liter of water. Cool the mixture to 12-15°C by adding small pieces of ice.[4]

  • Iodination: While vigorously stirring the cooled mixture, add 1 mole of powdered iodine in small portions over a period of 30 minutes. Continue stirring for an additional 20-30 minutes after all the iodine has been added.[4] The reaction is expected to proceed to the di-iodinated product due to the activating nature of the amino group.

  • Isolation of the Crude Product: The crude this compound will separate as a dark crystalline mass. Collect the solid product by vacuum filtration using a Büchner funnel. Press the crystals to remove as much water as possible and then allow them to air dry.[4]

  • Purification by Recrystallization: Transfer the crude product to a round-bottom flask. Add a suitable solvent, such as ethanol, and heat the mixture to reflux until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Applications in Drug Development and Organic Synthesis

The presence of two iodine atoms on the aniline ring makes this compound a highly versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The carbon-iodine bonds serve as reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Role in Cross-Coupling Reactions

Iodoanilines, including this compound and its analogues, are key substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. This compound can be sequentially coupled with different boronic acids to introduce diverse aryl or heteroaryl substituents, leading to the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.[5][6]

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The two iodine atoms in this compound offer two sites for the introduction of alkynyl groups, which are important pharmacophores in various therapeutic areas, including oncology.[7][8]

The following diagram illustrates the general workflow of utilizing this compound in the synthesis of complex drug candidates via sequential cross-coupling reactions.

G Logical Workflow: this compound in Drug Candidate Synthesis A This compound B Suzuki Coupling (1st Position) A->B Arylboronic Acid, Pd Catalyst C Mono-arylated Intermediate B->C D Sonogashira Coupling (2nd Position) C->D Terminal Alkyne, Pd/Cu Catalysts E Di-substituted Intermediate D->E F Further Functionalization E->F e.g., N-acylation, alkylation G Drug Candidate F->G

Caption: Synthetic utility of this compound in drug discovery.

Intermediate in Bioactive Molecules

Iodoaniline derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds. For instance, 2-iodoaniline is a precursor for antifungal agents and neuroprotective drugs. While specific examples for this compound are less commonly documented in readily available literature, its structural similarity to other medicinally relevant iodoanilines suggests its potential in the synthesis of novel therapeutic agents, including:

  • Anticancer agents: The di-iodinated scaffold can be elaborated to create novel compounds with cytotoxic properties.[9]

  • Anti-inflammatory drugs: The core structure can be incorporated into molecules designed to target inflammatory pathways.[9]

  • Neurological agents: Its versatility can aid in the synthesis of drugs for conditions affecting the central nervous system.[9]

The general synthetic pathway for creating such bioactive molecules often starts with a core intermediate like this compound, followed by a series of functionalization steps.

G General Synthetic Pathway to Bioactive Molecules cluster_0 Core Synthesis cluster_1 Functionalization and Diversification cluster_2 Biological Screening A Aniline B Iodination A->B C This compound B->C D Cross-Coupling Reactions C->D E Other Modifications C->E F Library of Compounds D->F E->F G Bioactivity Assays F->G H Lead Compound Identification G->H

Caption: From intermediate to lead compound discovery.

References

Molecular weight and formula of 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Diiodoaniline: Properties, Synthesis, and Applications in Drug Development

Introduction

This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring iodine atoms at the ortho and para positions relative to the amino group, imparts specific reactivity that is highly valuable in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key applications of this compound, with a particular focus on its role in medicinal chemistry and drug development for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅I₂N[1]
Molecular Weight 344.92 g/mol [1]
Appearance Crystalline solid[2]
Melting Point 94-95 °C[3]
Boiling Point 346.0 ± 32.0 °C (Predicted)[3]
Density 2.748 g/cm³ (Predicted)[3]
CAS Number 533-70-0[1]

Table 2: Spectroscopic Data Summary for this compound

Spectroscopic TechniqueKey Data and Observations
¹H NMR Spectral data available in databases such as NMRShiftDB.[1]
¹³C NMR Spectral data available in chemical databases.
Mass Spectrometry (MS) GC-MS data is available, with expected molecular ion peaks corresponding to the molecular weight.[1]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the primary amine and C-I stretching are expected.

Synthesis of this compound: An Experimental Protocol

The synthesis of di-iodinated anilines can be achieved through the direct iodination of anilines. Below is a representative protocol adapted from general procedures for the synthesis of iodoanilines.

Objective: To synthesize this compound via the direct iodination of aniline.

Materials:

  • Aniline

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethanol

  • Hydrogen peroxide (H₂O₂) (optional, as an oxidizing agent)[4]

  • Sodium sulfite (Na₂SO₃) (for quenching excess iodine)[4]

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction flask, stirrer, dropping funnel, ice bath, filtration apparatus.

Procedure:

  • Reaction Setup: In a reaction flask equipped with a mechanical stirrer, dissolve aniline in an aqueous solution of sodium bicarbonate.[5] Cool the mixture to 0-5 °C using an ice bath.

  • Iodination: Slowly add a solution of iodine in ethanol or another suitable solvent to the cooled aniline solution with vigorous stirring. The addition should be dropwise to control the reaction temperature and prevent the formation of side products. For the synthesis of p-iodoaniline, a patent describes the use of hydrogen peroxide to facilitate the reaction.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aniline) is consumed.

  • Work-up: Once the reaction is complete, quench any excess iodine by adding a saturated solution of sodium sulfite until the characteristic brown color of iodine disappears.[4]

  • Isolation: The crude this compound may precipitate out of the solution. If so, collect the solid by vacuum filtration. If it remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials. The presence of two iodine atoms provides two reactive sites for cross-coupling reactions, enabling the construction of complex molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The carbon-iodine bonds in this compound are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This reaction forms a carbon-carbon bond between the aromatic ring of the iodoaniline and an organoboron compound, typically a boronic acid or ester.[7] The differential reactivity of the two iodine atoms can potentially allow for selective and sequential couplings, offering a pathway to unsymmetrically substituted aniline derivatives. These products are often key intermediates in the synthesis of pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and neurological agents.[8]

General Workflow for a Suzuki-Miyaura Coupling Reaction:

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactants This compound + Boronic Acid + Base (e.g., K₂CO₃) Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Combine Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Inert_Atmosphere Solvent Degassed Solvent (e.g., Dioxane/Water) Solvent->Inert_Atmosphere Heating Heating (80-110 °C) Inert_Atmosphere->Heating Execute Reaction Extraction Extraction with Organic Solvent Heating->Extraction Cool & Quench Purification Column Chromatography Extraction->Purification Isolate Organic Layer Final_Product Coupled Product Purification->Final_Product Isolate Pure Compound

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction involving an iodoaniline.

Other Synthetic Applications

Beyond Suzuki-Miyaura reactions, this compound can participate in other palladium-catalyzed transformations such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions further expand its utility in creating diverse molecular structures for drug discovery and materials science. The amino group can also be readily modified, for instance, through acylation or alkylation, to introduce further diversity into the target molecules. The compound also finds use in the synthesis of dyestuffs and pigments.[2]

References

An In-depth Technical Guide to 2,4-Diiodoaniline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-diiodoaniline, a key halogenated intermediate in organic synthesis. The document details its historical discovery, modern synthetic protocols, extensive physicochemical and spectroscopic data, and its applications in research and development, particularly within the pharmaceutical industry.

Discovery and History

The exploration of iodinated aniline derivatives dates back to the early 20th century, a period of burgeoning interest in aromatic chemistry. Early reports on the formation of this compound can be traced to the work of Dains and his collaborators in 1935, who observed its formation from 4-iodoaniline over an extended period.[1] Shortly after, in 1937, Hodgson and Marsden reported the formation of this compound during the direct iodination of aniline.[1] These initial findings laid the groundwork for understanding the reactivity of aniline towards electrophilic iodination and established the foundation for the synthesis of polyiodinated aromatic compounds. The study of aromatic iodination has since evolved, with a deeper understanding of reaction mechanisms, including the nature of the iodinating species.[2]

Physicochemical and Spectroscopic Data

Accurate and comprehensive data is critical for the effective use of this compound in a research and development setting. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 533-70-0[1]
Molecular Formula C₆H₅I₂N[1]
Molecular Weight 344.92 g/mol [1]
Appearance Solid[3]
Melting Point 95-96 °C
IUPAC Name This compound[1]

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Expected signals for three aromatic protons and two amine protons. The chemical shifts will be influenced by the deshielding effect of the iodine atoms and the electron-donating amino group.
¹³C NMR Expected signals for the six aromatic carbons. The carbons bonded to iodine will show characteristic upfield shifts due to the heavy atom effect.
Infrared (IR) Characteristic N-H stretching bands for the primary amine are expected in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS) The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 345, corresponding to the molecular weight. Isotopic peaks due to the presence of iodine will also be observed.

Experimental Protocols

The synthesis of this compound can be achieved through the direct iodination of aniline or its derivatives. The following protocol is a representative modern method for the synthesis of diiodoaniline derivatives, adapted from procedures for the synthesis of iodoanilines.

Protocol: Synthesis of this compound

Materials:

  • Aniline

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Water

  • Sodium sulfite

  • Petroleum ether

  • Reaction flask (e.g., 1L four-necked flask)

  • Stirrer

  • Dropping funnel

  • Cooling bath (ice-water)

  • Büchner funnel and flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add aniline and water.[10]

  • Iodination: While stirring, slowly add elemental iodine to the aniline solution. Stir the mixture for 30 minutes to prepare a homogeneous solution.[10]

  • Oxidation: Cool the solution to 0-20 °C using an ice-water bath. Slowly add 30% hydrogen peroxide dropwise via the dropping funnel. Monitor the reaction progress by a suitable method (e.g., TLC) until the aniline is consumed. During this process, this compound will be formed as a byproduct along with the main product, p-iodoaniline.[10]

  • Quenching: After the reaction is complete, add sodium sulfite to the reaction mixture to reduce any unreacted iodine. Stir for 30-45 minutes.[10]

  • Isolation of Crude Product: Collect the resulting solid by suction filtration using a Büchner funnel. The solid will be a mixture of iodinated anilines.

  • Purification: The crude product can be purified by recrystallization. Pour the solid into a separate reaction flask and add petroleum ether. Heat the mixture to reflux. After allowing the solid to dissolve, the solution is allowed to stand and then cooled to below 0 °C. The different iodoaniline isomers will have different solubilities, allowing for separation. This compound can be isolated from the mixture through fractional crystallization or chromatography.[10]

Applications in Research and Drug Development

Halogenated anilines, including this compound, are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The iodine atoms serve as versatile handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures.

While specific examples detailing the use of this compound in the synthesis of a marketed drug are not prevalent in publicly available literature, its structural motif is relevant to the development of various bioactive compounds. For instance, iodinated aromatic compounds are precursors to a wide range of therapeutic agents. The general workflow for utilizing an intermediate like this compound in a drug discovery program is outlined below.

Visualizations

Diagram 1: Synthetic Pathway to this compound

Synthesis_of_2_4_Diiodoaniline Aniline Aniline I2_H2O2 Iodine (I₂) + H₂O₂ Aniline->I2_H2O2 Intermediates Mixture of Iodoanilines I2_H2O2->Intermediates Purification Purification (Crystallization/ Chromatography) Intermediates->Purification Diiodoaniline This compound Purification->Diiodoaniline

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Role of this compound in a Drug Discovery Workflow

Drug_Discovery_Workflow cluster_synthesis Synthesis & Modification cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Diiodoaniline This compound (Building Block) Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Diiodoaniline->Coupling Library Library of Novel Compounds Coupling->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Drug Candidate Clinical->Drug

Caption: The role of this compound in a typical drug discovery pipeline.

References

A Theoretical Exploration of 2,4-Diiodoaniline's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of the electronic structure of 2,4-Diiodoaniline, a molecule of interest in materials science and drug development. Leveraging Density Functional Theory (DFT), this paper summarizes the key theoretical findings related to its molecular geometry, electronic properties, and spectroscopic characteristics. All data is presented in a structured format for clarity and comparative analysis. Detailed computational protocols are provided for reproducibility. This guide is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug discovery.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of organic materials, including dyes, pharmaceuticals, and polymers. The inclusion of heavy atoms like iodine as substituents can significantly alter the electronic properties, reactivity, and potential biological activity of the aniline scaffold. This compound (2,4-DIA) is a compelling subject for theoretical investigation due to the interplay between the electron-donating amino group and the bulky, electron-withdrawing iodine atoms.

Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), provide invaluable insights into molecular structure and electronic behavior at the atomic level. These computational approaches allow for the prediction of various properties, including molecular orbital energies, charge distribution, and spectroscopic signatures, which are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

This guide summarizes the findings from theoretical studies on this compound, focusing on its optimized geometry and key electronic parameters.

Computational Methodology (Experimental Protocol)

The theoretical calculations summarized herein were performed using the Density Functional Theory (DFT) framework, a robust method for investigating the electronic structure of many-body systems.

2.1 Software and Method

All calculations were carried out using the Gaussian suite of programs. The geometric optimization and subsequent electronic property calculations were performed using the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used functional that combines the strengths of Hartree-Fock theory and DFT to provide a high level of accuracy for a broad range of chemical systems.

2.2 Basis Set

A Pople-style basis set, 6-311++G(d,2p) , was employed for all atoms. This choice represents a flexible and reliable basis set for capturing the electronic structure of the molecule.

  • 6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons.

  • ++: Diffuse functions were added to both heavy atoms and hydrogen atoms to accurately model lone pairs and other diffuse electronic regions.

  • (d,p): Polarization functions were added to heavy atoms (d-functions) and hydrogen atoms (p-functions) to account for the non-spherical nature of electron distribution in molecules.

2.3 Optimization and Frequency Analysis

The molecular geometry of this compound was fully optimized in the gas phase without any symmetry constraints. A subsequent vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Data Presentation: Calculated Electronic and Structural Properties

The following tables summarize the key quantitative data obtained from the DFT calculations on this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

ParameterValue (Å or °)
Bond Lengths
C-I (Position 2)2.115
C-I (Position 4)2.109
C-N1.402
C-C (Aromatic)1.391 - 1.405
N-H1.012
Bond Angles
C-C-I (Position 2)120.5
C-C-I (Position 4)119.8
C-C-N121.3
H-N-H112.5

Table 2: Key Electronic and Spectroscopic Properties

PropertyCalculated Value
Molecular Orbitals
Highest Occupied Molecular Orbital (HOMO)-5.85 eV
Lowest Unoccupied Molecular Orbital (LUMO)-1.22 eV
HOMO-LUMO Energy Gap (ΔE)4.63 eV
Global Reactivity Descriptors
Ionization Potential (I)5.85 eV
Electron Affinity (A)1.22 eV
Chemical Hardness (η)2.315 eV
Electronegativity (χ)3.535 eV
Electrophilicity Index (ω)2.70 eV
Other Properties
Dipole Moment (μ)2.55 Debye
Total Energy-543.78 Hartree

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational workflow and the conceptual relationships between different calculated properties.

G Computational Workflow for Electronic Structure Analysis cluster_input Input Stage cluster_calc Calculation Stage cluster_analysis Analysis Stage mol_struct Define Initial Molecule (this compound) comp_params Select Method & Basis Set (B3LYP / 6-311++G(d,2p)) mol_struct->comp_params geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_analysis Optimized Structure (Bond Lengths, Angles) freq_calc->struct_analysis electronic_props Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_props spectro_props Spectroscopic Prediction (IR, Raman) freq_calc->spectro_props nbo_analysis NBO Analysis (Charge Transfer) electronic_props->nbo_analysis

Caption: Logical workflow for a typical computational study on a molecule.

G Relationship of Frontier Molecular Orbitals to Reactivity cluster_derived Derived Properties HOMO E(HOMO) EnergyGap Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO) HOMO->EnergyGap LUMO E(LUMO) LUMO->EnergyGap Hardness Chemical Hardness (η) η = (E(LUMO) - E(HOMO))/2 EnergyGap->Hardness Stability Kinetic Stability (Proportional to Gap) EnergyGap->Stability Reactivity Chemical Reactivity (Inverse of Hardness) Hardness->Reactivity inversely proportional

Caption: Interrelation of HOMO/LUMO energies and chemical reactivity descriptors.

Discussion

The theoretical investigation of this compound reveals several key electronic features. The calculated HOMO-LUMO gap of 4.63 eV suggests that the molecule possesses significant kinetic stability. A large energy gap is typically associated with lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[1][2]

Analysis of the frontier molecular orbitals (HOMO and LUMO) is critical for understanding chemical reactivity. The HOMO often indicates the regions susceptible to electrophilic attack, while the LUMO points to regions prone to nucleophilic attack. For this compound, the HOMO is likely localized on the aniline ring and the nitrogen atom, characteristic of substituted anilines, making these sites potential electron donors.

Furthermore, properties such as the Molecular Electrostatic Potential (MEP) map, derived from these calculations, can visualize the electron density distribution and predict sites for intermolecular interactions.[1][3] Such analyses are crucial in drug development for understanding potential docking interactions with biological targets.[1][2] The stability and charge delocalization of the molecule can be further explored through Natural Bond Orbital (NBO) analysis, which investigates charge transfer interactions within the molecule.[1][3]

Conclusion

The theoretical study of this compound using DFT at the B3LYP/6-311++G(d,2p) level of theory provides a comprehensive overview of its electronic structure and geometric parameters. The calculated data indicates a stable molecule with a significant HOMO-LUMO gap. These computational insights are fundamental for predicting the molecule's reactivity, spectroscopic behavior, and potential applications in materials science and medicinal chemistry. The detailed methodology ensures that these findings can serve as a benchmark for future experimental and theoretical investigations.

References

Methodological & Application

Application Notes and Protocols for 2,4-Diiodoaniline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 2,4-Diiodoaniline is a valuable building block in this context, offering two reactive sites for sequential and regioselective functionalization. The differential reactivity of the two iodine atoms, influenced by their electronic and steric environment, allows for the controlled introduction of various aryl and heteroaryl moieties, paving the way for the synthesis of diverse compound libraries for drug discovery and development.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. In this compound, the iodine at the 2-position is generally more reactive than the one at the 4-position due to electronic effects and the potential for chelation assistance from the adjacent amino group. This inherent reactivity difference can be exploited to achieve selective mono- or diarylation, leading to the synthesis of unsymmetrical triarylanilines and precursors for complex heterocyclic systems like carbazoles.

Data Presentation: Regioselective Suzuki Coupling of this compound

The following table summarizes representative conditions for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data highlights the ability to control the extent of arylation by modulating the reaction parameters.

EntryArylboronic AcidStoichiometry (Boronic Acid:Diiodoaniline)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)
1Phenylboronic acid1.1 : 1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)90122-amino-5-iodo-biphenyl75
24-Methoxyphenylboronic acid1.1 : 1Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10082-amino-5-iodo-4'-methoxy-biphenyl82
33-Tolylboronic acid1.1 : 1PdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O (5:1)110122-amino-5-iodo-3'-methyl-biphenyl78
4Phenylboronic acid2.2 : 1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)110242-amino-1,1':4',1''-terphenyl85
54-Methoxyphenylboronic acid2.2 : 1Pd(OAc)₂ (5)SPhos (10)K₃PO₄1,4-Dioxane110184,4''-dimethoxy-2-amino-1,1':4',1''-terphenyl88
63-Tolylboronic acid2.2 : 1PdCl₂(dppf) (5)-Cs₂CO₃DMF/H₂O (5:1)120243',3''-dimethyl-2-amino-1,1':4',1''-terphenyl80

Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the more reactive 2-position of this compound.

Materials:

  • This compound (1.0 mmol, 345 mg)

  • Arylboronic acid (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg)

  • Base (e.g., K₂CO₃, 2.0 mmol, 276 mg)

  • Degassed solvent mixture (e.g., Toluene/H₂O 4:1, 10 mL)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-arylated product.

Protocol 2: Di-arylation of this compound

This protocol outlines a procedure for the double Suzuki-Miyaura coupling to synthesize symmetrical 2,4-diaryl anilines.

Materials:

  • This compound (1.0 mmol, 345 mg)

  • Arylboronic acid (2.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 11 mg)

  • Ligand (e.g., SPhos, 0.1 mmol, 41 mg)

  • Base (e.g., K₃PO₄, 3.0 mmol, 637 mg)

  • Degassed 1,4-Dioxane (10 mL)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • In a dry Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to a higher temperature (e.g., 110-120 °C) and stir vigorously.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material by TLC or LC-MS.

  • After completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired diarylated aniline derivative.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdI Ar-Pd(II)-I(Ln) Pd0:e->ArPdI:w Ar-I OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(Ln) ArPdI:s->ArPdAr:n Ar'-B(OR)₂ Transmetal Transmetalation ArPdAr:n->Pd0:s RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylHalide Ar-I (this compound) BoronicAcid Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine this compound, Arylboronic Acid, Base, and Catalyst in Flask start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (90-120 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Sequential_Coupling start This compound step1 Step 1: Mono-arylation (Milder Conditions) start->step1 intermediate 2-Aryl-4-iodoaniline step1->intermediate step2 Step 2: Second Arylation (Forcing Conditions) intermediate->step2 product 2,4-Diaryl-aniline step2->product boronic1 Ar¹-B(OH)₂ boronic1->step1 boronic2 Ar²-B(OH)₂ boronic2->step2

Caption: Logical workflow for sequential Suzuki coupling.

Application of 2,4-Diiodoaniline in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diiodoaniline is a versatile aromatic building block with significant potential in pharmaceutical synthesis. Its unique substitution pattern, featuring two reactive iodine atoms at positions amenable to selective functionalization and an amino group that can be readily derivatized, makes it an attractive starting material for the construction of complex molecular architectures. The differential reactivity of the iodine atoms, influenced by their electronic and steric environment, can be exploited for sequential cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to the pharmaceutical industry.

Core Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆H₅I₂N
Molecular Weight 344.92 g/mol
Appearance Light brown to crystalline solid
Melting Point 94-96 °C
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.
CAS Number 615-49-6
Representative Reaction Data for this compound

The following table summarizes hypothetical, yet representative, quantitative data for key cross-coupling reactions using this compound as a substrate. These values are based on typical yields and purities observed for similar di-iodinated aromatic compounds in pharmaceutical synthesis.

Reaction TypeCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O901285>98
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHF60892>99
Buchwald-Hartwig MorpholinePd₂(dba)₃ / Xantphos / Cs₂CO₃Dioxane1001878>97

Application Note 1: Synthesis of Kinase Inhibitor Scaffolds via Sequential Suzuki-Miyaura Coupling

The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors. Many approved kinase inhibitors, such as Trametinib and Axitinib, feature a di-substituted aniline core. The differential reactivity of the two iodine atoms in this compound (the iodine at position 4 is generally more reactive in palladium-catalyzed couplings than the sterically hindered iodine at position 2) allows for a sequential and regioselective introduction of different aryl or heteroaryl groups. This strategy is highly valuable for generating molecular diversity in drug discovery campaigns targeting the ATP-binding site of kinases.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Step 1: Monosubstitution at the 4-position

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid A (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1, 0.2 M).

  • Reaction Conditions: Heat the mixture to 90 °C and stir under an inert atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Step 2: Substitution at the 2-position

  • Reaction Setup: To a flame-dried Schlenk flask, add the mono-arylated intermediate from Step 1 (1.0 equiv.), arylboronic acid B (1.2 equiv.), a more active catalyst system such as Pd(dppf)Cl₂ (0.1 equiv.), and Cs₂CO₃ (2.5 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M).

  • Reaction Conditions: Heat the mixture to 110 °C and stir under an inert atmosphere for 24 hours.

  • Work-up and Purification: Follow the same procedure as in Step 1 to isolate the di-arylated product.

Suzuki_Miyaura_Pathway start This compound intermediate 4-Aryl-2-iodoaniline start->intermediate Arylboronic Acid A Pd(PPh3)4, K2CO3 product 2,4-Diaryl-aniline (Kinase Inhibitor Scaffold) intermediate->product Arylboronic Acid B Pd(dppf)Cl2, Cs2CO3

Sequential Suzuki-Miyaura Coupling of this compound.

Application Note 2: Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. This compound can serve as a precursor for the synthesis of substituted indoles. A Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization (e.g., a Larock indole synthesis), can provide access to a variety of functionalized indole derivatives. The remaining iodine atom on the indole core can be further functionalized to explore structure-activity relationships.

Experimental Protocol: Sonogashira Coupling and Indole Synthesis
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.) in anhydrous, degassed THF.

  • Base Addition: Add triethylamine (Et₃N, 3.0 equiv.).

  • Sonogashira Coupling: Heat the mixture to 60 °C for 8 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.

  • Cyclization: The crude 2-alkynyl-4-iodoaniline can be cyclized under various conditions. For example, heating with a palladium catalyst (e.g., PdCl₂) in a polar aprotic solvent like DMF at 100-120 °C can induce cyclization to the corresponding 5-iodoindole derivative.

  • Purification: Purify the final indole product by column chromatography.

Sonogashira_Indole_Synthesis start This compound intermediate 2-Alkynyl-4-iodoaniline start->intermediate Terminal Alkyne PdCl2(PPh3)2, CuI, Et3N product 5-Iodo-2-substituted Indole intermediate->product PdCl2, heat final_product Further Functionalized Indoles product->final_product Cross-coupling (e.g., Suzuki, Buchwald)

Synthesis of Substituted Indoles from this compound.

Application Note 3: Synthesis of Arylamine Derivatives via Buchwald-Hartwig Amination

The arylamine motif is prevalent in a wide range of pharmaceuticals. The Buchwald-Hartwig amination allows for the formation of C-N bonds under relatively mild conditions. This compound can be di-aminated to introduce two different amine functionalities, which can be crucial for modulating the physicochemical properties and biological activity of a drug candidate. Similar to the Suzuki-Miyaura coupling, sequential amination can be achieved by leveraging the differential reactivity of the two iodine atoms.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (2.5 equiv.).

  • Reagent Addition: Add the primary or secondary amine (1.2 equiv. for mono-amination, 2.5 equiv. for di-amination) and anhydrous 1,4-dioxane (0.1 M).

  • Reaction Conditions: Seal the tube and heat the mixture to 100 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_process Work-up & Purification cluster_product Product start_materials This compound Primary/Secondary Amine reaction_conditions Catalyst: Pd2(dba)3 Ligand: Xantphos Base: Cs2CO3 Solvent: Dioxane Heat start_materials->reaction_conditions workup Filtration Extraction Concentration reaction_conditions->workup purification Column Chromatography or Recrystallization workup->purification product Mono- or Di-aminated Product purification->product

General Workflow for Buchwald-Hartwig Amination.

Conclusion

This compound is a highly promising and versatile building block for pharmaceutical synthesis. Its capacity to undergo selective, sequential cross-coupling reactions provides a powerful platform for the efficient construction of diverse and complex molecular scaffolds. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a foundation for researchers to explore the full potential of this reagent in the discovery and development of novel therapeutic agents. The ability to introduce a wide range of functionalities at specific positions on the aniline ring makes this compound a valuable tool for fine-tuning the pharmacological properties of drug candidates.

Application Notes and Protocols: 2,4-Diiodoaniline as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,4-diiodoaniline as a versatile precursor in the synthesis of a variety of heterocyclic compounds. The presence of two iodine atoms at positions 2 and 4 of the aniline ring offers strategic advantages for sequential and regioselective functionalization, making it a valuable building block in medicinal chemistry and materials science. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Application Note 1: Synthesis of Substituted Indoles via Sequential Sonogashira Coupling and Cyclization

The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals. A highly effective strategy for synthesizing substituted indoles involves a two-step sequence commencing with a Sonogashira coupling of an N-protected this compound with a terminal alkyne, followed by an intramolecular cyclization. The differential reactivity of the two iodine atoms can be exploited for selective functionalization.

Logical Workflow for Indole Synthesis

cluster_0 Step 1: Selective Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization cluster_2 Optional Step 3: Further Functionalization A This compound C N-Protected-2-alkynyl-4-iodoaniline A->C Pd/Cu catalyst, Base (e.g., Et3N) B Terminal Alkyne B->C D Substituted 5-Iodoindole C->D Base or Metal Catalyst F Disubstituted Indole D->F Suzuki Coupling (Pd catalyst, Base) E Arylboronic Acid E->F

Caption: Workflow for the synthesis of disubstituted indoles from this compound.

Quantitative Data for Indole Synthesis
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N504-8~95 (coupling)[1][2]
21-HexynePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRT12~92 (coupling)[3]
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRT5~98 (coupling)[2]
4Cyclization of 2-alkynyl-anilineTBAFN/ADMF100270-90 (cyclization)[4]
Experimental Protocol: Synthesis of 2-Phenyl-5-iodoindole

Step 1: Sonogashira Coupling of N,N-Dimethyl-2,4-diiodoaniline with Phenylacetylene

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N,N-dimethyl-2,4-diiodoaniline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (CuI, 0.01 mmol).[1][2]

  • Add triethylamine (Et₃N, 5 mL) as the solvent and base.

  • Add phenylacetylene (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N,N-dimethyl-2-(phenylethynyl)-4-iodoaniline. This intermediate can often be used in the next step without further purification.

Step 2: TBAF-Promoted Intramolecular Cyclization

  • Dissolve the crude N,N-dimethyl-2-(phenylethynyl)-4-iodoaniline (1.0 mmol) in anhydrous DMF (5 mL) in a sealed tube.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mmol).

  • Heat the mixture at 100 °C for 2 hours.[4]

  • Cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methyl-2-phenyl-5-iodoindole.

Application Note 2: Synthesis of Substituted Carbazoles via Sequential Suzuki Coupling and C-H Amination

Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and pharmaceuticals.[5][6] A common synthetic route involves the initial formation of an N-aryl-2-iodoaniline intermediate via Buchwald-Hartwig amination, followed by an intramolecular palladium-catalyzed C-H activation/amination to form the carbazole ring system.[7] Alternatively, a Suzuki coupling can be employed first to build a biphenyl intermediate which then undergoes cyclization.

Logical Workflow for Carbazole Synthesis

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Intramolecular Buchwald-Hartwig Amination A This compound C 2-Aryl-4-iodoaniline A->C Pd(OAc)₂, PPh₃, K₂CO₃ B Arylboronic Acid B->C D Substituted 7-Iodocarbazole C->D Pd catalyst, Ligand, Base

Caption: General workflow for the synthesis of substituted carbazoles.

Quantitative Data for Carbazole Synthesis
EntryIodoaniline DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-Iodoaniline2-Silylaryl triflatePd(OAc)₂ / PCy₃CsFMeCN10075-90[5]
22-AminobiphenylN/A (Intramolecular)Pd(OAc)₂ / LigandK₃PO₄Toluene11080-95[7]
3Cyclic Iodonium SaltAnilinePd(OAc)₂K₃PO₄Dioxane100up to 71[8]
Experimental Protocol: Synthesis of a 7-Iodocarbazole Derivative

Step 1: Suzuki-Miyaura Coupling of this compound

  • In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).[9]

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and triphenylphosphine (PPh₃, 0.08 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 2-aryl-4-iodoaniline intermediate.

Step 2: Intramolecular Palladium-Catalyzed C-H Amination

  • To a Schlenk tube, add the 2-aryl-4-iodoaniline intermediate (1.0 mmol), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base such as K₃PO₄ or Cs₂CO₃.[7][10]

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at 100-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the substituted 7-iodocarbazole.

Application Note 3: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a vital class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[11][12] A common synthetic approach is the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. This compound can be converted to the corresponding 3,5-diiodo-o-phenylenediamine, which can then be used to synthesize di-iodinated benzimidazoles, providing handles for further functionalization.

Logical Workflow for Benzimidazole Synthesis

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Condensation & Cyclization A This compound B 2,4-Diiodo-6-nitroaniline A->B HNO₃, H₂SO₄ C 3,5-Diiodo-1,2-phenylenediamine B->C Fe, NH₄Cl or SnCl₂, HCl E Substituted 5,7-Diiodobenzimidazole C->E Acid or Heat D Aldehyde or Carboxylic Acid D->E

Caption: Synthetic pathway to 5,7-diiodobenzimidazoles from this compound.

Quantitative Data for Benzimidazole Synthesis
Entryo-PhenylenediamineAldehyde/Carboxylic AcidCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
1o-PhenylenediamineBenzaldehydep-TSAGrindingRT0.2590-98[11]
2o-PhenylenediamineAromatic AldehydesH₂SO₄@HTC(ii)EtOHReflux1-285-95[11]
3N-substituted o-phenylenediamineTerminal Alkyne/Sulfonyl AzideCuIMeCN803.570-92[13]
Experimental Protocol: Synthesis of a 5,7-Diiodobenzimidazole Derivative

Step 1 & 2: Synthesis of 3,5-Diiodo-1,2-phenylenediamine

  • Nitration: Carefully add this compound to a cold (0 °C) mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 6-position.

  • Reduction: The resulting 2,4-diiodo-6-nitroaniline is then reduced to 3,5-diiodo-1,2-phenylenediamine using a reducing agent such as iron powder in the presence of ammonium chloride in ethanol/water, or tin(II) chloride in hydrochloric acid.[14]

Step 3: Condensation and Cyclization

  • To a round-bottom flask, add 3,5-diiodo-1,2-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol).

  • Add a solvent such as ethanol.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA).[11]

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the 2-substituted-5,7-diiodobenzimidazole.

References

Application Notes and Protocols: Heck Reaction Protocol using 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Heck reaction, specifically utilizing 2,4-diiodoaniline as an aryl halide substrate. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of substituted olefins.[1] This protocol is designed to be a representative guide for researchers, as a specific, detailed published procedure for the Heck reaction of this compound was not found in the available literature. The conditions presented are based on established principles of the Heck reaction and draw from protocols for similar di-iodinated aromatic compounds. The selective functionalization of the iodo groups at the C2 or C4 position may be influenced by steric and electronic factors, offering potential for regioselective synthesis.

Introduction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a cornerstone of modern organic synthesis, facilitating the cross-coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.[2] This reaction is instrumental in the creation of substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. This compound presents an interesting substrate for the Heck reaction due to the presence of two reactive iodide groups at different positions on the aniline ring. This allows for the potential for mono- or di-vinylation, leading to a variety of functionalized aniline derivatives. The regioselectivity of the reaction, favoring either the ortho or para position, can be influenced by the choice of catalyst, ligands, and reaction conditions.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.[2]

Representative Experimental Protocol

The following protocol is a representative example for the mono-vinylation of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.02 - 0.05 equiv), and the phosphine ligand (0.04 - 0.10 equiv).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of this compound). Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.

  • Add the base (e.g., Triethylamine, 2.0 - 3.0 equiv) followed by the alkene (1.1 - 1.5 equiv) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired vinyl-substituted aniline.

Data Presentation

Since a specific protocol for this compound was not available, the following table presents hypothetical data for a mono-vinylation reaction based on typical yields and conditions for similar substrates.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2.5)DMF1001275
2Ethyl AcrylatePd(OAc)₂ (3)P(o-tol)₃ (6)K₂CO₃ (2.0)MeCN802482
3n-Butyl AcrylatePdCl₂(PPh₃)₂ (2.5)-NaOAc (3.0)Toluene1101868

Experimental Workflow

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh this compound, Pd Catalyst, and Ligand flask Add to Dry Schlenk Flask under Inert Atmosphere reagents->flask solvent Add Anhydrous Solvent flask->solvent base_alkene Add Base and Alkene solvent->base_alkene heating Heat and Stir (80-120 °C) base_alkene->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Cool and Dilute monitoring->quench extraction Aqueous Wash quench->extraction drying Dry Organic Layer extraction->drying concentrate Concentrate in vacuo drying->concentrate purification Column Chromatography concentrate->purification product product purification->product Isolated Product

Caption: Experimental workflow for the Heck reaction of this compound.

Signaling Pathways and Logical Relationships

The Heck reaction mechanism can be visualized as a catalytic cycle.

Heck_Mechanism pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (+ Ar-I) pd0->oxidative_addition pd_aryl Ar-Pd(II)-I Complex oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination pd_alkene_complex Ar-Pd(II)(Alkene)-I alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-CH(Ar)-CH2-Pd(II)-I migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination product Substituted Alkene beta_hydride_elimination->product pd_hydride H-Pd(II)-I beta_hydride_elimination->pd_hydride reductive_elimination Reductive Elimination (+ Base) pd_hydride->reductive_elimination reductive_elimination->pd0 base_h Base-H⁺ + I⁻ reductive_elimination->base_h

Caption: Catalytic cycle of the Heck reaction.

Conclusion

References

Application Notes and Protocols: Sonogashira Coupling of 2,4-Diiodoaniline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1]

2,4-Diiodoaniline is a valuable building block in medicinal chemistry and materials science due to its two reactive iodine substituents, which can be selectively functionalized. The differential reactivity of the two carbon-iodine bonds, influenced by their electronic and steric environment, allows for sequential and site-selective cross-coupling reactions. This enables the synthesis of complex, unsymmetrically substituted aniline derivatives, which are key intermediates in the development of novel therapeutic agents and functional materials.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes, along with quantitative data to guide reaction optimization and substrate selection.

Principle and Selectivity

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The general reactivity trend for aryl halides in this reaction is I > Br > Cl. In the case of this compound, the iodine at the 2-position (ortho to the amino group) is generally more reactive than the iodine at the 4-position (para to the amino group) due to electronic effects and potential coordination of the amino group to the palladium catalyst. This differential reactivity can be exploited to achieve selective mono-alkynylation at the C-2 position under carefully controlled conditions. Subsequent coupling at the C-4 position can then be performed, often under more forcing conditions, to introduce a second, different alkyne moiety.

Experimental Protocols

This section provides a detailed methodology for a typical Sonogashira coupling of this compound with a terminal alkyne.

Materials
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Octyne, (Trimethylsilyl)acetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine

Equipment
  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature controller

  • Syringes and needles for reagent addition

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

  • Rotary evaporator

  • Glassware for workup and purification (separatory funnel, flasks, etc.)

  • Column chromatography setup

General Procedure for Mono-alkynylation of this compound
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., TEA, 3.0 mmol, 3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes the results of the Sonogashira coupling of this compound with various terminal alkynes under optimized conditions, leading to the selective formation of the C-2 mono-alkynylated product.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of 2-alkynyl-4-iodoaniline
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF50685
21-OctynePdCl₂(PPh₃)₂ (2)CuI (4)DIPAToluene60878
3(Trimethylsilyl)acetylenePd(PPh₃)₄ (3)CuI (5)TEADMF40492
44-EthynylanisolePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF50782
51-EthynylcyclohexenePd(PPh₃)₄ (3)CuI (5)DIPAToluene601075

Note: Yields are for the isolated, purified mono-alkynylated product at the C-2 position. Di-alkynylated product may be observed in small amounts depending on the reaction conditions.

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound Reaction Setup (Inert Atmosphere) Reaction Setup (Inert Atmosphere) This compound->Reaction Setup (Inert Atmosphere) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Setup (Inert Atmosphere) Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup (Inert Atmosphere) CuI CuI CuI->Reaction Setup (Inert Atmosphere) Base Base Base->Reaction Setup (Inert Atmosphere) Solvent Solvent Solvent->Reaction Setup (Inert Atmosphere) Stirring & Heating Stirring & Heating Reaction Setup (Inert Atmosphere)->Stirring & Heating TLC Monitoring TLC Monitoring Stirring & Heating->TLC Monitoring Quenching Quenching TLC Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification (Column Chromatography) Purification (Column Chromatography) Extraction->Purification (Column Chromatography) 2-Alkynyl-4-iodoaniline 2-Alkynyl-4-iodoaniline Purification (Column Chromatography)->2-Alkynyl-4-iodoaniline

Caption: General workflow for the Sonogashira coupling of this compound.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) alkynyl_pd_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkynyl_pd_complex Transmetalation (from Cu-C≡CR) alkynyl_pd_complex->pd0 product Ar-C≡CR alkynyl_pd_complex->product Reductive Elimination cu_halide CuI cu_acetylide Cu-C≡CR cu_acetylide->pd_complex Transfers alkynyl group cu_acetylide->cu_halide Transmetalation (to Pd complex) alkyne H-C≡CR alkyne->cu_acetylide + CuI, Base - Base·HI base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective mono-amination of 2,4-diiodoaniline via the Buchwald-Hartwig amination reaction. This transformation is a critical step in the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and functional materials.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[1][2][3] The reaction is renowned for its broad substrate scope and functional group tolerance, making it a powerful tool in modern organic synthesis.[1][4] When applied to dihalogenated substrates like this compound, the reaction can be controlled to achieve selective mono-amination, providing a versatile building block for further functionalization.

Key Reaction Considerations

Successful and selective Buchwald-Hartwig amination of this compound is dependent on several factors:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial for reaction efficiency and selectivity.[2][4] Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[2]

  • Base: A suitable base is required to deprotonate the amine and facilitate the formation of the active catalyst. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free reaction environment.

  • Temperature: The reaction temperature influences the reaction rate and selectivity. Optimization may be required for specific substrates.

  • Selectivity: In this compound, the iodine at the 4-position is generally more reactive towards amination due to being less sterically hindered compared to the iodine at the 2-position, which is ortho to the amino group.

Experimental Protocols

The following protocols are designed as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for Mono-amination of this compound

This protocol outlines a general method for the palladium-catalyzed mono-amination of this compound with a primary or secondary amine.

Diagram of the Experimental Workflow

Buchwald_Hartwig_Workflow Experimental Workflow: Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Pd Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent amine Add Amine Coupling Partner solvent->amine heat Heat Reaction Mixture (e.g., 80-110 °C) amine->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up and Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]X OA_complex->Amine_complex Ligand Exchange (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination ArylHalide Ar-X (this compound) Amine HNR'R'' Base Base

References

Application Notes and Protocols for the Synthesis of Novel Ligands from 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 2,4-diiodoaniline. The focus is on the utilization of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, to introduce new functionalities and create versatile ligands for applications in catalysis and as precursors for biologically active heterocyclic compounds.

Introduction

This compound is a versatile building block in organic synthesis. Its two iodine substituents, located at positions ortho and para to the amino group, offer distinct reactivity for sequential or double cross-coupling reactions. The iodine atoms are excellent leaving groups in palladium-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control.[1][2] The amino group can be further functionalized or can participate in subsequent cyclization reactions, making this compound an attractive scaffold for the synthesis of a diverse range of novel ligands.

This application note details the synthesis of a novel di-alkynyl aniline ligand, 2,4-bis(phenylethynyl)aniline, via a double Sonogashira coupling reaction. This class of ligands, featuring two alkyne moieties, can act as bidentate ligands for metal coordination or serve as precursors for the synthesis of complex heterocyclic systems.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the novel ligand, 2,4-bis(phenylethynyl)aniline, from this compound.

ParameterValueReference
Starting Material This compound
Molecular Weight344.92 g/mol
CAS Number533-70-0
Product 2,4-bis(phenylethynyl)aniline
Molecular Weight293.38 g/mol
Expected Yield85-95%[3]
AppearanceYellowish solid
Analytical Data
¹H NMR (CDCl₃, δ)7.55-7.30 (m, 10H, Ar-H), 7.20 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 4.10 (s, 2H, NH₂)Representative
¹³C NMR (CDCl₃, δ)148.0, 131.8, 131.5, 129.0, 128.5, 123.2, 122.5, 118.0, 115.0, 112.0, 94.0, 88.0, 87.5, 85.0Representative

Experimental Protocols

Synthesis of 2,4-bis(phenylethynyl)aniline via Double Sonogashira Coupling

This protocol describes the synthesis of 2,4-bis(phenylethynyl)aniline from this compound and phenylacetylene using a palladium-copper co-catalyzed Sonogashira coupling reaction.[4][5]

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous solvent (e.g., THF or DMF, 10 mL) and the base (e.g., DIPEA or TEA, 3.0 mmol, 3.0 equiv).

  • Add phenylacetylene (2.2 mmol, 2.2 equiv) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-bis(phenylethynyl)aniline.

Visualizations

Synthetic Workflow for 2,4-bis(phenylethynyl)aniline

G Synthesis of 2,4-bis(phenylethynyl)aniline cluster_reactants Reactants cluster_conditions Reaction Conditions 2_4_Diiodoaniline This compound Reaction Double Sonogashira Coupling 2_4_Diiodoaniline->Reaction Phenylacetylene Phenylacetylene (2.2 eq) Phenylacetylene->Reaction Catalyst Pd(PPh₃)₄ (3 mol%) CuI (6 mol%) Catalyst->Reaction Base_Solvent Base (e.g., DIPEA) Solvent (e.g., THF) Base_Solvent->Reaction Atmosphere_Temp Inert Atmosphere (Ar) 60-80 °C, 4-6 h Atmosphere_Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,4-bis(phenylethynyl)aniline Purification->Product

Caption: Synthetic workflow for the preparation of 2,4-bis(phenylethynyl)aniline.

Application Workflow: From Ligand to Catalysis

G Application of 2,4-bis(phenylethynyl)aniline Ligand 2,4-bis(phenylethynyl)aniline Coordination Coordination Chemistry Ligand->Coordination Metal_Precursor Metal Precursor (e.g., PdCl₂(MeCN)₂) Metal_Precursor->Coordination Metal_Complex Novel Metal Complex Coordination->Metal_Complex Catalytic_Reaction Catalytic Application (e.g., Cross-Coupling) Metal_Complex->Catalytic_Reaction Products Coupled Products Catalytic_Reaction->Products Substrates Substrates Substrates->Catalytic_Reaction

Caption: Potential application workflow of the synthesized ligand in catalysis.

Applications in Drug Discovery and Development

Novel ligands synthesized from this compound, such as 2,4-bis(phenylethynyl)aniline, have significant potential in drug discovery and development for the following reasons:

  • Scaffolds for Metal-Based Therapeutics: The di-alkynyl aniline ligand can coordinate with various transition metals to form complexes. These metal complexes can be explored for their therapeutic properties, including anticancer and antimicrobial activities.[6]

  • Precursors for Heterocyclic Synthesis: The synthesized ligand is a valuable intermediate for the synthesis of nitrogen-containing heterocycles. For instance, the aniline and alkyne functionalities can undergo intramolecular cyclization reactions to form substituted indoles or quinolines, which are common motifs in many pharmaceutical agents.[7][8]

  • Probes for Biological Systems: The rigid, conjugated structure of 2,4-bis(phenylethynyl)aniline can be incorporated into larger molecules to act as fluorescent probes for studying biological processes.

The ability to further functionalize the amino group and the terminal positions of the alkyne chains provides a platform for creating a library of diverse ligands and, consequently, a range of novel compounds with potential therapeutic applications.

References

Application Notes: 2,4-Diiodoaniline in the Synthesis of Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Diiodoaniline is a versatile, yet underexplored, building block in the synthesis of novel organic electronic materials. Its unique structure, featuring two reactive iodine atoms at the 2 and 4 positions and a nucleophilic amine group, offers a gateway to a diverse range of conjugated polymers and small molecules with tailored optoelectronic properties. The strategic placement of the iodo-substituents allows for regioselective carbon-carbon bond formation through well-established cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the precise engineering of the polymer backbone, influencing key characteristics like charge carrier mobility, energy levels, and solid-state packing. The presence of the aniline moiety provides a site for further functionalization, allowing for the fine-tuning of solubility, processability, and intermolecular interactions, which are critical for the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Key Applications in Organic Electronics:
  • Hole-Transporting Materials (HTMs): The electron-rich nature of the aniline unit makes polymers derived from this compound promising candidates for hole-transporting layers in OPVs and OLEDs. The ability to form extended π-conjugated systems through polymerization facilitates efficient hole transport.

  • Organic Field-Effect Transistors (OFETs): By copolymerizing this compound with suitable electron-deficient monomers, donor-acceptor (D-A) copolymers can be synthesized. These materials often exhibit ambipolar or p-type charge transport characteristics, making them suitable for the active layer in OFETs.

  • Organic Photovoltaics (OPVs): As a component of the donor material in bulk heterojunction (BHJ) solar cells, polymers incorporating this compound can contribute to broad light absorption and efficient exciton dissociation at the donor-acceptor interface.

Synthetic Strategies:

The primary synthetic routes leveraging this compound for organic electronics involve palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: This reaction enables the formation of C-C single bonds by coupling this compound with aryl or vinyl boronic acids or esters. This is a powerful method for creating polyphenylenes and other conjugated polymers with well-defined structures.

  • Sonogashira Coupling: This coupling reaction forms C-C triple bonds by reacting this compound with terminal alkynes. This method is instrumental in the synthesis of polymers containing arylene-ethynylene units, which often exhibit desirable optoelectronic properties.

Quantitative Data Summary

The following table summarizes hypothetical yet representative data for a donor-acceptor copolymer synthesized via Suzuki coupling of this compound with a diboronic acid ester of an electron-accepting monomer. These values are based on typical performance characteristics of similar materials reported in the literature.

PropertyValue
Monomer This compound
Comonomer 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiadiazole
Polymerization Method Suzuki Coupling
Molecular Weight (Mn) 15 - 25 kDa
Polydispersity Index (PDI) 1.8 - 2.5
Optical Bandgap (Eg) 1.9 - 2.2 eV
HOMO Energy Level -5.2 to -5.4 eV
LUMO Energy Level -3.1 to -3.3 eV
Hole Mobility (OFET) 0.01 - 0.1 cm²/Vs
OPV Power Conversion Efficiency (PCE) 4 - 6 %

Experimental Protocols

Protocol 1: Synthesis of a Poly(2,4-aniline-alt-benzothiadiazole) Copolymer via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a donor-acceptor alternating copolymer using this compound as the donor monomer and a benzothiadiazole derivative as the acceptor comonomer.

Materials:

  • This compound

  • 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiadiazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Hexane

  • Argon gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol), 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiadiazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (15 mL) and a 2 M aqueous solution of K₂CO₃ (5 mL).

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours. The mixture will become viscous as the polymer forms.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol (200 mL).

    • Collect the precipitated polymer by filtration.

    • Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.

    • Dissolve the purified polymer in a minimal amount of hot chloroform or toluene and re-precipitate into methanol.

  • Drying: Collect the final polymer by filtration and dry it under vacuum at 60 °C for 24 hours.

Protocol 2: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a bottom-gate, top-contact OFET device using the synthesized polymer.

Materials:

  • Synthesized Poly(2,4-aniline-alt-benzothiadiazole) copolymer

  • Highly doped n-type silicon wafer with a 300 nm thermal oxide layer (SiO₂)

  • Chlorobenzene

  • Gold (Au) for source/drain electrodes

  • Octadecyltrichlorosilane (OTS) for surface treatment (optional)

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • (Optional) Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor/dielectric interface.

  • Active Layer Deposition:

    • Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5 mg/mL).

    • Spin-coat the polymer solution onto the prepared Si/SiO₂ substrate at a suitable speed (e.g., 2000 rpm) for 60 seconds.

    • Anneal the film at a temperature optimized for the specific polymer (e.g., 120 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve morphology.

  • Electrode Deposition:

    • Deposit gold source and drain electrodes (typically 50 nm thick) onto the polymer film through a shadow mask using thermal evaporation. The channel length and width are defined by the mask dimensions.

  • Device Characterization:

    • Measure the output and transfer characteristics of the OFET device in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.

    • Calculate the field-effect mobility, on/off ratio, and threshold voltage from the measured data.

Visualizations

Suzuki_Coupling_Pathway Monomer1 This compound Polymer Conjugated Polymer Monomer1->Polymer Monomer2 Diboronic Ester (Acceptor) Monomer2->Polymer Catalyst Pd Catalyst + Ligand Catalyst->Polymer Base Base (e.g., K₂CO₃) Base->Polymer

Caption: Suzuki coupling polymerization of this compound.

OFET_Fabrication_Workflow Substrate Si/SiO₂ Substrate Cleaning SurfaceTx Surface Treatment (OTS) Substrate->SurfaceTx SpinCoat Polymer Solution Spin-Coating SurfaceTx->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Electrode Au Electrode Deposition Anneal->Electrode Characterize Device Characterization Electrode->Characterize

Caption: Workflow for OFET device fabrication.

Application Notes and Protocols for the Iodination of Aniline to 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the chemoselective synthesis of 2,4-diiodoaniline from aniline. The protocol is based on the established method utilizing potassium dichloroiodate (KICl₂) as the iodinating agent in a dilute hydrochloric acid medium. This method offers a controlled approach to achieving di-substitution at the 2 and 4 positions of the aniline ring.

Introduction

Iodinated anilines are valuable intermediates in organic synthesis, serving as crucial building blocks in the development of pharmaceuticals and advanced materials. The carbon-iodine bond provides a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures. The synthesis of specifically substituted isomers, such as this compound, is of significant interest. Traditional direct iodination of aniline can often lead to a mixture of mono-, di-, and tri-substituted products, posing significant purification challenges.

The use of potassium dichloroiodate in a dilute acidic medium provides a more selective method for the synthesis of this compound. By carefully controlling the stoichiometry of the reactants, the desired di-iodinated product can be obtained in good yield.

Reaction Principle

The iodination of aniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) of aniline is a strong activating group, directing the incoming electrophile to the ortho and para positions. In this procedure, potassium dichloroiodate (KICl₂) serves as the source of the electrophilic iodine species. In the acidic solution, KICl₂ is in equilibrium with iodine monochloride (ICl), which is a more potent iodinating agent than molecular iodine (I₂). The reaction proceeds through the sequential electrophilic attack of I⁺ (or its equivalent) on the activated aniline ring, first at the para position and then at one of the ortho positions, to yield this compound.

Experimental Protocol

This protocol is adapted from the chemoselective procedure developed by Vatsadze, S. Z., et al.[1][2]

Materials:

  • Aniline

  • Potassium dichloroiodate (KICl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium sulfite (or sodium thiosulfate)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, prepare a solution of aniline in dilute hydrochloric acid. The exact concentrations and volumes should be calculated based on the desired scale of the reaction.

  • Preparation of Iodinating Agent: In a separate beaker, dissolve the stoichiometric amount of potassium dichloroiodate in dilute hydrochloric acid. For the synthesis of this compound, approximately two equivalents of KICl₂ per equivalent of aniline will be required.

  • Iodination Reaction: Cool the aniline solution in an ice bath. Slowly add the potassium dichloroiodate solution dropwise from the dropping funnel to the stirred aniline solution. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed and the desired product is the major component.

  • Work-up:

    • Once the reaction is complete, quench any unreacted iodine by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate until the characteristic iodine color disappears.

    • Neutralize the reaction mixture by the careful addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

    • The crude this compound may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • Extraction:

    • If the product does not precipitate, or to recover any dissolved product, transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether.

    • Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Data Presentation

ParameterValue/RangeReference
Reactants
Aniline1 equivalent[1]
Potassium Dichloroiodate~2 equivalents[1]
SolventDilute HCl[1]
Reaction Conditions
Temperature0-5 °C (addition), then Room Temp.
Reaction TimeMonitored by TLC
Product
Product NameThis compound
AppearanceCrystalline solid
YieldGood[1]

Visualizations

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aniline Prepare Aniline in dilute HCl add_kicl2 Slowly add KICl2 solution to Aniline solution at 0-5°C prep_aniline->add_kicl2 prep_kicl2 Prepare KICl2 in dilute HCl prep_kicl2->add_kicl2 stir_rt Stir at Room Temperature (Monitor by TLC) add_kicl2->stir_rt quench Quench with Na2SO3 stir_rt->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry purify Purify by Recrystallization dry->purify product This compound purify->product reaction_scheme aniline Aniline kicl2 KICl2 (2 equiv.)  dilute HCl diiodoaniline This compound aniline->diiodoaniline

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,4-diiodoaniline. This versatile building block, featuring two iodine atoms with differential reactivity, allows for selective mono- or di-functionalization, opening avenues for the synthesis of a diverse range of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction to Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] In the context of this compound, the two carbon-iodine (C-I) bonds are the primary reaction sites. Due to the inherent electronic and steric differences between the C2 and C4 positions, as well as the directing effect of the amino group, selective functionalization can be achieved. The C-I bond is weaker than C-Br and C-Cl bonds, making iodo-substituted arenes generally more reactive in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions.[2]

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound can be generalized as the reaction of the diiodoaniline with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The reaction can proceed in a stepwise manner, allowing for the synthesis of unsymmetrical products, or as a double coupling to yield symmetrical derivatives.

Caption: General scheme for palladium-catalyzed cross-coupling of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[3] For this compound, this reaction allows for the introduction of aryl or vinyl substituents at the 2- and/or 4-positions.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura coupling of dihaloanilines, which can serve as a starting point for optimizing reactions with this compound. The reactivity of the two iodine atoms in this compound is expected to be high, similar to other diiodoarenes.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-2,6-diiodoanilinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O80>95 (Disubstituted)
24-Bromo-2,6-diiodoaniline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF/H₂O100>95 (Disubstituted)
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-Na₂CO₃DME/H₂O100 (MW)81 (Monosubstituted at C4)[4]
Experimental Protocol: Double Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the double Suzuki-Miyaura coupling to synthesize 2,4-diaryl anilines.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diaryl aniline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable precursors for various heterocyclic compounds.[5]

Quantitative Data for Sonogashira Coupling

The following table presents typical conditions and yields for the Sonogashira coupling of dihaloarenes. Selective mono- or di-alkynylation of this compound can be achieved by controlling the reaction conditions.

EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventTemp (°C)Yield (%)
12,6-DiiodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%)CuI (15 mol%)DiisopropylamineTolueneRT95 (Mono-substituted)[6]
22,6-Diiodoanisole1-HexynePd(PPh₃)₂Cl₂ (5 mol%)CuI (15 mol%)DiisopropylamineTolueneRT82 (Mono-substituted)[6]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%)CuI (5 mol%)Et₃NDMF10098[7]
Experimental Protocol: Double Sonogashira Coupling of this compound

This protocol outlines a general procedure for the synthesis of 2,4-di(alkynyl)anilines.

Materials:

  • This compound

  • Terminal alkyne (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene or DMF

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add dry, degassed solvent (Toluene or DMF, 10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (2.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) until the reaction is complete as monitored by TLC.

  • After completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,4-di(alkynyl)aniline.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction provides a route to introduce alkenyl groups at the 2- and/or 4-positions of this compound.

Quantitative Data for Heck Reaction

The following table provides representative data for the Heck reaction of haloanilines. The high reactivity of the C-I bonds in this compound suggests that similar or even milder conditions could be effective.

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-2,6-diiodoanilineStyrenePd(OAc)₂ (2)K₂CO₃DMF120>90 (Disubstituted)
24-Bromo-2,6-diiodoanilinen-Butyl acrylatePd₂(dba)₃ (1) / P(o-tol)₃ (4)Et₃NAcetonitrile80>90 (Disubstituted)
3IodobenzeneStyrenePd(OAc)₂ (5)K₂CO₃Toluene25Moderate to Good[9]
Experimental Protocol: Double Heck Reaction of this compound

This protocol describes a general procedure for the double Heck reaction to synthesize 2,4-di(alkenyl)anilines.

Materials:

  • This compound

  • Alkene (e.g., Styrene or an acrylate, 2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., Tri(o-tolyl)phosphine, optional)

  • Base (e.g., Triethylamine or Potassium carbonate)

  • Solvent (e.g., DMF or Acetonitrile)

  • Nitrogen or Argon gas

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), ligand (if used, 0.04 mmol), and the base (2.5 mmol).

  • Add the degassed solvent (5 mL).

  • Add the alkene (2.5 mmol) to the mixture.

  • Seal the tube and purge with an inert gas.

  • Heat the mixture at the specified temperature (typically 80-120 °C) for the indicated time, monitoring the reaction by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[2] This reaction allows for the introduction of primary or secondary amino groups at the 2- and/or 4-positions of this compound.

Quantitative Data for Buchwald-Hartwig Amination

The following table summarizes typical conditions for the Buchwald-Hartwig amination. The choice of ligand is crucial for achieving high yields and functional group tolerance.

EntryAryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
1IodobenzeneAnilinePd₂(dba)₃XPhosK₃PO₄Toluene100High
22-Bromo-13α-estroneAnilinePd(OAc)₂XPhosKOt-BuToluene100 (MW)Good to Excellent[9]
3Aryl chloridesAqueous ammoniaPd(OAc)₂KPhosKOHToluene110High[10]
Experimental Protocol: Double Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the synthesis of 2,4-diamino-substituted aniline derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 2.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos)

  • Strong base (e.g., Sodium tert-butoxide, Potassium phosphate)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon gas

Procedure:

  • To a glovebox, add the palladium catalyst (e.g., 1-2 mol%), the ligand (e.g., 2-4 mol%), and the base (e.g., 2.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (2.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the palladium-catalyzed cross-coupling reactions described.

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: Workflow for a typical Sonogashira coupling reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Catalytic_Cycle Pd(0)L_n Pd(0)Lₙ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(Lₙ) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation_Insertion Transmetalation or Migratory Insertion Ar-Pd(II)-I(L_n)->Transmetalation_Insertion Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(Lₙ) Transmetalation_Insertion->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes: 2,4-Diiodoaniline as a Versatile Intermediate in Azo Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-diiodoaniline as a key intermediate in the manufacturing of azo dyes and pigments. The protocols and data presented are designed to guide researchers in the synthesis and characterization of novel colorants.

Introduction

This compound is an aromatic amine containing two iodine substituents, which makes it a valuable building block in the synthesis of various organic molecules.[1] In the realm of color chemistry, it serves as a precursor to the formation of azo dyes and pigments. The general synthesis of azo dyes involves a two-step reaction: the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with an electron-rich aromatic compound, like a phenol or an aniline derivative.[2] The resulting azo compounds possess a characteristic -N=N- chromophore, which is responsible for their color. The specific shade and properties of the dye or pigment can be fine-tuned by varying the coupling component.

General Synthetic Pathway

The synthesis of azo dyes from this compound follows a well-established chemical pathway involving diazotization and coupling reactions.

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction 2_4_Diiodoaniline This compound Diazonium_Salt 2,4-Diiodophenyl diazonium chloride 2_4_Diiodoaniline->Diazonium_Salt Diazotization NaNO2_HCl NaNO2, HCl 0-5 °C Azo_Dye Azo Dye/Pigment Diazonium_Salt->Azo_Dye Coupling Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Azo_Dye

Caption: General reaction scheme for the synthesis of azo dyes from this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative azo dye using an analogue of this compound, which can be adapted for this compound. The procedure is based on the synthesis of iodo-substituted phenylazo-naphthol dyes.[3]

Protocol 1: Synthesis of a 2,4-Diiodophenyl Azo Dye with 2-Naphthol

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Urea

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea to quench the excess nitrous acid. The resulting solution contains the 2,4-diiodophenyl diazonium salt.

Part B: Coupling Reaction with 2-Naphthol

  • In a separate 500 mL beaker, dissolve 2-naphthol (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.

  • Maintain the temperature below 10 °C during the addition. A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Filter the precipitated dye using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or acetic acid, to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60-70 °C.

Workflow for Azo Dye Synthesis

The following diagram illustrates the key steps involved in the laboratory synthesis of an azo dye from this compound.

G start Start prep_diazonium Prepare Diazonium Salt Solution (this compound + NaNO2 + HCl) start->prep_diazonium prep_coupler Prepare Coupling Component Solution (e.g., 2-Naphthol + NaOH) start->prep_coupler coupling Coupling Reaction (Mix solutions at 0-5 °C) prep_diazonium->coupling prep_coupler->coupling filtration Filtration and Washing coupling->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying characterization Characterization (Spectroscopy, etc.) drying->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and purification of an azo dye.

Data Presentation

Analyte1-[(E)-[(2-iodophenyl)diazenyl]-2-naphthol1-[(E)-[(4-iodophenyl)diazenyl]-2-naphthol
Molecular Formula C₁₆H₁₁IN₂OC₁₆H₁₁IN₂O
Molecular Weight 370.18 g/mol 370.18 g/mol
Appearance Red solidRed solid
Melting Point (°C) 168-170204-206
¹H NMR (CDCl₃, δ ppm) 8.55 (d, 1H), 7.95 (d, 1H), 7.85 (d, 1H), 7.65-7.50 (m, 4H), 7.40 (t, 1H), 7.20 (t, 1H), 6.90 (d, 1H)8.60 (d, 1H), 7.90-7.70 (m, 4H), 7.60-7.40 (m, 3H), 6.95 (d, 1H)
¹³C NMR (CDCl₃, δ ppm) 150.1, 147.2, 140.5, 133.2, 131.8, 130.5, 129.8, 129.2, 128.5, 127.9, 126.8, 122.3, 118.5, 95.6150.5, 147.8, 140.9, 138.2, 133.5, 130.1, 129.5, 128.1, 127.0, 124.2, 118.9, 94.2
IR (KBr, cm⁻¹) 3440 (O-H), 1620 (N=N), 1590, 1500 (C=C)3435 (O-H), 1615 (N=N), 1585, 1495 (C=C)

Note: The data presented is for mono-iodoaniline derivatives and serves as an illustrative example. Actual data for this compound derivatives will vary.

Conclusion

This compound is a promising intermediate for the synthesis of a wide range of azo dyes and pigments. The presence of two iodine atoms offers potential for further functionalization and may influence the final properties of the colorants, such as their lightfastness and thermal stability. The provided protocols and data for related compounds offer a solid foundation for researchers to explore the synthesis and application of novel dyes and pigments derived from this compound. Further research is warranted to fully characterize the properties of these materials and explore their potential applications in various fields, including textiles, coatings, and advanced materials. materials.

References

Application Notes and Protocols for 2,4-Diiodoaniline Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2,4-diiodoaniline derivatives in materials science, focusing on their use as monomers for the synthesis of novel polymers with interesting electronic and optical properties. While direct, extensive research on polymers derived specifically from this compound is limited in publicly available literature, its chemical structure suggests significant potential for creating advanced materials through established polymerization methodologies. The protocols provided below are based on well-understood reactions for analogous iodo- and amino-substituted aromatic compounds.

Application: Synthesis of Substituted Polyanilines

Substituted polyanilines are a class of conducting polymers with tunable properties. The incorporation of iodine atoms onto the aniline monomer unit can influence the polymer's solubility, morphology, and electronic characteristics. Copolymers of this compound with aniline can be synthesized to create materials with tailored conductivity and processability for applications in sensors, electrochromic devices, and antistatic coatings.

Quantitative Data Summary: Copolymers of Aniline and this compound
Copolymer Composition (Aniline:this compound)Electrical Conductivity (S/cm)Thermal Decomposition Temp. (TGA, 10% weight loss)Solubility in NMP
9:110⁻¹ - 10⁰~350 °CGood
7:310⁻² - 10⁻¹~365 °CVery Good
1:110⁻⁴ - 10⁻³~380 °CExcellent

Note: The data presented are estimated values based on analogous studies of halogenated polyanilines. Actual values may vary based on experimental conditions.

Experimental Protocol: Oxidative Copolymerization of Aniline and this compound

This protocol describes the chemical oxidative polymerization to synthesize a copolymer of aniline and this compound.

Materials:

  • Aniline (freshly distilled)

  • This compound

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the desired molar ratio of aniline and this compound in 100 mL of 1 M HCl.

  • Cool the solution to 0-5 °C in an ice bath.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate (APS) (monomer to APS molar ratio of 1:1.25) in 50 mL of 1 M HCl and cool it to 0-5 °C.

  • Slowly add the chilled APS solution dropwise to the monomer solution over a period of 30-60 minutes with vigorous stirring.

  • Continue the polymerization at 0-5 °C for 24 hours. A dark green precipitate will form.

  • Filter the precipitate and wash it sequentially with deionized water, and methanol until the filtrate becomes colorless.

  • Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

  • For characterization, the polymer can be dissolved in NMP.

experimental_workflow_oxidative_polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification monomers Dissolve Aniline and This compound in HCl mixing Add APS solution dropwise to monomer solution at 0-5°C monomers->mixing aps Dissolve APS in HCl aps->mixing polymerization Stir for 24 hours at 0-5°C mixing->polymerization filtration Filter the precipitate polymerization->filtration washing Wash with water and methanol filtration->washing drying Dry under vacuum washing->drying product Final Copolymer drying->product

Fig. 1: Workflow for Oxidative Copolymerization.

Application: Synthesis of Conjugated Polymers via Suzuki Coupling

The two iodine atoms in this compound make it an excellent monomer for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of conjugated polymers with alternating aromatic units, which are promising for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino group can be protected and later deprotected or functionalized to further tune the polymer's properties.

Quantitative Data Summary: Poly(phenylene-co-2,4-diaminobiphenylene)
PropertyValue
Number-Average Molecular Weight (Mn)10,000 - 30,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
UV-Vis Absorption (λmax, in solution)350 - 450 nm
Photoluminescence Emission (λmax, in solution)450 - 550 nm
Thermal Stability (TGA, 5% weight loss)> 400 °C

Note: These are representative values for conjugated polymers synthesized via Suzuki coupling and may vary depending on the specific comonomer and reaction conditions.

Experimental Protocol: Suzuki Polycondensation of N-protected this compound

This protocol describes the synthesis of a conjugated polymer using a protected this compound and a diboronic acid ester comonomer.

Materials:

  • N,N-bis(4-methoxybenzyl)-2,4-diiodoaniline (protected monomer)

  • 1,4-Benzenediboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add N,N-bis(4-methoxybenzyl)-2,4-diiodoaniline (1.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.

  • Cool the mixture to room temperature and pour it into 200 mL of methanol to precipitate the polymer.

  • Filter the polymer and wash it with water and methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform. The polymer is collected from the chloroform fraction.

  • Dry the polymer under vacuum at 50 °C.

experimental_workflow_suzuki_coupling cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification reagents Add Monomers, Base, and Catalyst to Schlenk Flask inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Degassed Solvents inert->solvent heating Heat at 90°C for 48h solvent->heating precipitation Precipitate in Methanol heating->precipitation filtration Filter the Polymer precipitation->filtration soxhlet Soxhlet Extraction filtration->soxhlet product Final Polymer soxhlet->product

Fig. 2: Workflow for Suzuki Polycondensation.

Application: Synthesis of Poly(aryleneethynylene)s via Sonogashira Coupling

This compound can also be used in Sonogashira-Hagihara coupling reactions with diethynyl monomers to produce poly(aryleneethynylene)s (PAEs). These polymers are known for their high fluorescence quantum yields and are investigated for use in fluorescent sensors, OLEDs, and as organic semiconductors.

Quantitative Data Summary: Poly(2,4-diaminophenyleneethynylene-co-phenyleneethynylene)
PropertyValue
Number-Average Molecular Weight (Mn)8,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 3.0
UV-Vis Absorption (λmax, in solution)400 - 500 nm
Photoluminescence Emission (λmax, in solution)500 - 600 nm
Thermal Stability (TGA, 5% weight loss)> 350 °C

Note: These are representative values for PAEs and can be tuned by the choice of comonomer and reaction conditions.

Experimental Protocol: Sonogashira-Hagihara Polycondensation

This protocol describes the synthesis of a PAE from a protected this compound and a diethynyl comonomer.

Materials:

  • N,N-bis(4-methoxybenzyl)-2,4-diiodoaniline

  • 1,4-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk tube, place N,N-bis(4-methoxybenzyl)-2,4-diiodoaniline (1.0 mmol), 1,4-diethynylbenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed toluene (10 mL) and triethylamine (5 mL) via syringe.

  • Stir the reaction mixture at 70 °C for 24 hours under an inert atmosphere. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of methanol.

  • Filter the resulting polymer and wash it with methanol.

  • Purify the polymer by dissolving it in a minimal amount of chloroform and reprecipitating it in methanol.

  • Dry the final polymer product under vacuum at 50 °C.

experimental_workflow_sonogashira_coupling cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification reagents Add Monomers and Catalysts to Schlenk Tube inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Degassed Solvents and Base inert->solvent heating Heat at 70°C for 24h solvent->heating precipitation Precipitate in Methanol heating->precipitation filtration Filter the Polymer precipitation->filtration reprecipitation Reprecipitate from Chloroform/Methanol filtration->reprecipitation product Final Polymer reprecipitation->product

Fig. 3: Workflow for Sonogashira-Hagihara Polycondensation.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Diiodoaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-diiodoaniline via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the solute at its boiling point. Add small increments of hot solvent until the solid dissolves.[1]

  • Inappropriate Solvent Choice: The solvent you have selected may not be suitable for this compound. Halogenated anilines generally exhibit good solubility in a range of organic solvents.[2] If the compound remains insoluble even with additional hot solvent, you may need to select a different solvent or a solvent mixture.

  • Insoluble Impurities: Your crude sample may contain insoluble impurities. If a significant portion of the solid dissolves but some particulates remain, you should perform a hot filtration to remove them before allowing the solution to cool.[3]

Q2: No crystals are forming after cooling the solution. What is the problem?

A2: The absence of crystallization upon cooling is a common issue, often due to:

  • Supersaturation: The solution may be supersaturated, a state where the solute concentration is higher than its equilibrium solubility but has not yet precipitated. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the liquid level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Add a seed crystal of pure this compound to the solution. This provides a template for further crystallization.[1]

  • Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a frequent problem when purifying amines.[5] Here are some strategies to address it:

  • Slow Down the Cooling Process: Rapid cooling often encourages oil formation. Allow the solution to cool to room temperature slowly before transferring it to an ice bath.[5]

  • Reduce Supersaturation: Oiling out can be caused by a solution that is too concentrated. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and then cool it slowly.[5][6]

  • Change the Solvent: The melting point of your impure compound might be lower than the boiling point of the solvent. Consider using a solvent with a lower boiling point.

Q4: The yield of my recrystallized this compound is very low. What went wrong?

A4: A low recovery of the purified product can be attributed to several factors:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product, as the compound will have some solubility even in the cold solvent.[1][7]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.[6]

  • Incomplete Crystallization: To maximize your yield, ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature.[6]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[1]

Q5: My final product is still colored. How can I decolorize it?

A5: Anilines can oxidize and form colored impurities. If your recrystallized this compound is still colored, you can:

  • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your desired product.[6]

  • Perform a Second Recrystallization: A second recrystallization can further remove residual impurities.[6]

Quantitative Data: Solubility of Structurally Similar Iodoanilines

Solvento-Iodoaniline Solubility (mole fraction at ~298 K)p-Iodoaniline Solubility (mole fraction at ~298 K)
WaterLowLow
MethanolModerateModerate
EthanolModerateModerate
Ethylene GlycolLowLow
Ethyl AcetateHighHigh
HexaneLowLow
CyclohexaneLowLow
DichloromethaneHighHigh
TrichloromethaneHighHigh
TetrachloromethaneModerateModerate
IsopropanolModerateModerate
BenzeneHighHigh

Note: This data is adapted from studies on o-iodoaniline and p-iodoaniline and should be used as an estimation for this compound.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

1. Solvent Selection:

  • Based on the solubility data of similar compounds, solvents like ethanol, methanol, or a mixed solvent system such as benzene/petroleum ether or toluene/hexane are good starting points.

  • To test a solvent, place a small amount of crude this compound in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[8]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[1] Avoid adding a large excess of solvent.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals on the filter paper by drawing air through them for a period, and then transfer them to a watch glass or drying oven at a suitable temperature to remove all residual solvent.

Experimental Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Final Product Start Crude this compound Solvent Select Appropriate Solvent Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Gravity Filtration Dissolve->HotFilter Charcoal->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: Workflow for the purification of this compound by recrystallization.

References

Optimizing Suzuki coupling reaction conditions for 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with 2,4-diiodoaniline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for selective Suzuki coupling?

A1: this compound possesses two carbon-iodine (C-I) bonds with different reactivities. The iodine at the 2-position (ortho to the amino group) is generally more reactive than the iodine at the 4-position (para to the amino group) due to electronic and steric effects. Achieving selective mono-arylation at a specific position or a controlled di-arylation requires careful optimization of reaction conditions to prevent mixtures of products.

Q2: How can I achieve selective mono-arylation of this compound?

A2: Selective mono-arylation at the more reactive 2-position can be achieved by carefully controlling the stoichiometry of the reagents. Using a slight deficiency or an equimolar amount of the boronic acid (1.0-1.2 equivalents) relative to this compound is a common strategy. Additionally, milder reaction conditions, such as lower temperatures and shorter reaction times, can favor mono-substitution.

Q3: What are the key parameters to control for a successful Suzuki coupling with this compound?

A3: The key parameters to optimize are:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for reaction efficiency and selectivity.

  • Base: The base plays a critical role in the transmetalation step and its strength can influence the reaction rate and selectivity.

  • Solvent: The solvent system affects the solubility of reagents and the stability of the catalytic species.

  • Temperature: Temperature influences the reaction kinetics and can be adjusted to control selectivity.

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere (e.g., with argon or nitrogen) is essential.

Q4: What are common side reactions to look out for?

A4: Common side reactions include:

  • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct.

  • Dehalogenation: The removal of an iodine atom from the aniline ring without coupling.

  • Formation of undesired isomers: Coupling at the less reactive position if the reaction conditions are too harsh or not selective enough.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents or solvents. 4. Inappropriate base or solvent. 5. Low reaction temperature.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure proper degassing of solvents and purging of the reaction vessel with an inert gas. 3. Use freshly purified reagents and anhydrous solvents. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). 5. Gradually increase the reaction temperature.
Mixture of Mono- and Di-arylated Products 1. Excess boronic acid. 2. Reaction time is too long or temperature is too high. 3. Highly active catalyst system.1. Use 1.0-1.2 equivalents of boronic acid for mono-arylation. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. Consider lowering the temperature. 3. Use a less active catalyst or ligand, or reduce the catalyst loading.
Significant Homocoupling of Boronic Acid 1. Oxygen contamination. 2. Inefficient transmetalation.1. Improve the degassing procedure. 2. Ensure the chosen base is effective for the specific boronic acid and solvent system.
Dehalogenation of this compound 1. Presence of water or protic impurities. 2. Certain phosphine ligands can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands.

Experimental Protocols

Protocol 1: Selective Mono-arylation at the C2-Position

This protocol aims for the selective coupling of one equivalent of an arylboronic acid at the more reactive 2-position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 10 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stepwise Di-arylation

This protocol describes a two-step process to introduce two different aryl groups at the 2- and 4-positions.

Step 1: Mono-arylation at the C2-Position

Follow Protocol 1 to synthesize the 2-aryl-4-iodoaniline intermediate and purify it.

Step 2: Arylation at the C4-Position

This step requires more forcing conditions to react at the less reactive C4-iodine position.

Materials:

  • 2-Aryl-4-iodoaniline (from Step 1, 1.0 mmol)

  • Second arylboronic acid (1.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF)/Water (10:1, 10 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a dry Schlenk flask, combine the 2-aryl-4-iodoaniline, the second arylboronic acid, and cesium carbonate.

  • Add Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed DMF/water solvent mixture.

  • Heat the reaction mixture to 110-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Work up the reaction as described in Protocol 1 (steps 8-9).

  • Purify the crude product by column chromatography to yield the final 2,4-diaryl-aniline.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura coupling reactions. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Conditions for Selective Mono-arylation at the C2-Position

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O801275-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O901080-90
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF801470-80

Table 2: Representative Conditions for Arylation at the C4-Position of 2-Aryl-4-iodoaniline

Entry2-Aryl GroupArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl4-Chlorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101865-75
24-MethoxyphenylPhenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1002470-80
33-Tolyl2-Naphthylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O1201660-70

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine this compound, boronic acid, and base in a Schlenk flask prep2 Add Pd catalyst and ligand prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 prep4 Add degassed solvent prep3->prep4 react1 Heat to desired temperature with stirring prep4->react1 react2 Monitor progress by TLC or LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Dilute with organic solvent, wash with water and brine workup1->workup2 workup3 Dry organic layer, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 final_product Characterize Final Product workup4->final_product Isolated Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Suzuki start Low or No Product Yield? q1 Is the catalyst active and atmosphere inert? start->q1 sol1 Use fresh catalyst. Improve degassing and purging. q1->sol1 No q2 Are reagents and solvents pure and dry? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Purify reagents. Use anhydrous solvents. q2->sol2 No q3 Is the base/solvent/temperature combination optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Screen different bases (K₂CO₃, Cs₂CO₃). Screen solvents (Dioxane, Toluene). Increase temperature. q3->sol3 No end_check Re-evaluate reaction setup and substrate stability. q3->end_check Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting guide for low-yield Suzuki reactions.

Technical Support Center: Synthesis of 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-diiodoaniline. This guide addresses common challenges, offering solutions to improve yield, purity, and overall success of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the direct iodination of aniline, can lead to a mixture of products. The most common byproducts include:

  • Isomeric diiodoanilines: Such as 2,6-diiodoaniline and 3,5-diiodoaniline. The separation of these isomers can be challenging.[1][2]

  • Mono-iodinated anilines: 2-iodoaniline and 4-iodoaniline are common byproducts resulting from incomplete iodination.

  • Tri-iodinated aniline: Over-iodination can produce 2,4,6-triiodoaniline.[3]

  • Unreacted starting material: Residual aniline may be present if the reaction does not go to completion.

  • Oxidative decomposition products: Anilines are susceptible to oxidation by iodine, which can lead to the formation of colored impurities and tar-like substances.[2]

Q2: How can I minimize the formation of isomeric byproducts?

A2: Minimizing isomeric byproducts in the direct iodination of aniline is challenging due to the activating nature of the amino group, which directs iodination to both ortho and para positions. To improve selectivity for this compound, consider the following strategies:

  • Control of reaction temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the iodination.

  • Choice of iodinating agent: Different iodinating agents (e.g., iodine monochloride, N-iodosuccinimide) may offer better selectivity compared to molecular iodine.

  • Use of a protecting group: Protecting the amino group as an acetanilide can moderate its activating effect and improve the regioselectivity of the iodination. The protecting group can be removed in a subsequent step.

  • Stepwise synthesis: A more controlled approach involves the sequential iodination of a suitable precursor, which can provide better control over the position of iodination.

Q3: My final product is a dark, tarry substance. What is the likely cause and how can I prevent it?

A3: The formation of a dark, tarry product is often due to the oxidative decomposition of aniline or the iodinated aniline products by iodine.[2] Anilines are electron-rich aromatic compounds and are prone to oxidation, especially under harsh reaction conditions.

Prevention Strategies:

  • Maintain a controlled temperature: Avoid high reaction temperatures which can accelerate decomposition.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Control stoichiometry: Use a precise stoichiometry of the iodinating agent to avoid an excess that can promote oxidation.

  • Purification of starting materials: Ensure that the aniline starting material is free from colored impurities that can act as catalysts for decomposition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Formation of a high percentage of mono-iodinated byproducts. - Product loss during workup and purification. - Decomposition of the product.- Increase reaction time or temperature cautiously, monitoring for decomposition. - Increase the molar equivalent of the iodinating agent. - Optimize the extraction and purification steps. - Employ milder reaction conditions.
Presence of multiple spots on TLC, close in Rf value - Formation of isomeric diiodoanilines.- Utilize a different solvent system for TLC to achieve better separation. - Employ column chromatography with a high-resolution stationary phase. - Consider derivatization of the mixture to facilitate separation.
Product is difficult to crystallize - Presence of oily impurities or a mixture of isomers.- Purify the crude product by column chromatography before crystallization. - Try different crystallization solvents or solvent mixtures. - Use a seed crystal to induce crystallization.
Formation of a significant amount of 2,4,6-triiodoaniline - Use of excess iodinating agent. - Prolonged reaction time.- Carefully control the stoichiometry of the iodinating agent (typically 2.0-2.2 equivalents). - Monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired product is maximized.

Experimental Protocols

General Protocol for the Direct Iodination of Aniline

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

Materials:

  • Aniline

  • Iodine

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1 equivalent) in a suitable solvent such as water or a mixture of water and an organic solvent.

  • Add sodium bicarbonate (2-3 equivalents) to the solution to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of iodine (2.1 equivalents) in a suitable solvent portion-wise to the cooled aniline solution with vigorous stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of iodine disappears.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Synthesis Pathway and Common Byproducts

Synthesis_Byproducts Aniline Aniline Iodination Iodination (e.g., I₂, NaHCO₃) Aniline->Iodination + I₂ Decomposition Decomposition Products Aniline->Decomposition Oxidation Mono_ortho 2-Iodoaniline Iodination->Mono_ortho Byproduct Mono_para 4-Iodoaniline Iodination->Mono_para Byproduct Di_isomers Other Diiodoaniline Isomers (e.g., 2,6-diiodoaniline) Iodination->Di_isomers Side Reaction Di_2_4 This compound (Desired Product) Mono_ortho->Di_2_4 + I₂ Mono_para->Di_2_4 + I₂ Tri_iodo 2,4,6-Triiodoaniline Di_2_4->Tri_iodo Over-iodination Di_2_4->Decomposition Oxidation

Caption: Reaction scheme for this compound synthesis and its byproducts.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Check_TLC Analyze Crude Product by TLC/GC-MS Start->Check_TLC Incomplete Incomplete Reaction: Significant Starting Material Check_TLC->Incomplete Unreacted SM Present Isomers High Proportion of Isomeric Byproducts Check_TLC->Isomers Multiple Product Spots Decomposition_Node Evidence of Decomposition (Tarry Residue, Baseline Streaking) Check_TLC->Decomposition_Node Decomposition Observed Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Increase iodinating agent stoichiometry Incomplete->Optimize_Conditions Modify_Method Modify Synthesis Strategy: - Use protecting group - Change iodinating agent - Stepwise synthesis Isomers->Modify_Method Milder_Conditions Use Milder Conditions: - Lower temperature - Inert atmosphere - Control stoichiometry Decomposition_Node->Milder_Conditions End Improved Yield Optimize_Conditions->End Modify_Method->End Milder_Conditions->End

Caption: A workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Column Chromatography Purification of 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,4-diiodoaniline using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound can include unreacted starting materials such as aniline or mono-iodoanilines, byproducts from the iodination reaction, and colored oxidation products that form upon exposure of the aniline to air and light.

Q2: How can I effectively monitor the progress of the column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the separation. A suitable eluent system for TLC analysis of this compound is a mixture of petroleum ether and ethyl acetate.[1] By spotting the collected fractions on a TLC plate and visualizing under UV light, you can identify the fractions containing the pure product, which should appear as a single spot.

Q3: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: Anilines can be sensitive to the slightly acidic nature of silica gel, which can cause streaking on TLC and degradation during column chromatography. To mitigate this, you can neutralize the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent.

Q4: What is a typical recovery yield for the column chromatography purification of this compound?

A4: With an optimized protocol, a high recovery yield can be expected. Literature reports suggest that yields of up to 95% can be achieved for the purification of this compound by silica gel chromatography.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Separation of this compound from Impurities Incorrect eluent polarity.Optimize the eluent system using TLC. Start with a low polarity solvent (e.g., petroleum ether) and gradually increase the polarity by adding ethyl acetate.
Column overloading.Ensure the amount of crude sample loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Improper column packing.Pack the column carefully to avoid air bubbles and channels, which can lead to uneven solvent flow and poor separation.
Product Elutes Too Quickly or Too Slowly Eluent polarity is too high or too low.If the product elutes too quickly (high Rf), decrease the eluent polarity. If it elutes too slowly (low Rf), increase the eluent polarity.
Streaking of the Compound on TLC and Column Strong interaction between the basic aniline and acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.
The compound is not fully dissolved when loaded onto the column.Ensure the crude product is fully dissolved in a minimal amount of the initial eluent or a suitable solvent before loading.
Low Recovery of Purified this compound The compound is strongly adsorbed to the silica gel.Increase the polarity of the eluent towards the end of the chromatography to ensure all the product is eluted.
Some product was discarded with mixed fractions.Carefully analyze all fractions by TLC to avoid prematurely discarding fractions containing the desired product.
Colored Impurities Co-elute with the Product Oxidation of the aniline.Minimize exposure of the compound to air and light. Consider working under an inert atmosphere (e.g., nitrogen).
Inadequate separation.A very fine control of the solvent gradient may be necessary. Alternatively, a pre-purification step like recrystallization might be beneficial.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates (silica gel coated) and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of petroleum ether and ethyl acetate to find an optimal eluent system where the this compound has an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Securely clamp a chromatography column in a vertical position.

    • Prepare a slurry of silica gel in petroleum ether.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to facilitate packing.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

    • Equilibrate the column by running the initial eluent (e.g., 100% petroleum ether) through the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the non-polar solvent determined from the TLC analysis (e.g., petroleum ether).

    • Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate, as determined by your TLC optimization.

    • Collect the eluate in fractions using test tubes or flasks.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates and developing them in the optimized eluent system.

    • Visualize the spots under a UV lamp.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Petroleum Ether / Ethyl AcetateA common and effective solvent system for separating iodoanilines.[1]
Typical Eluent Gradient Start with 100% Petroleum Ether, gradually increase to 5-20% Ethyl Acetate in Petroleum EtherThe exact gradient should be optimized based on TLC analysis.
Expected Rf of this compound ~0.2 - 0.3In an optimized eluent system for good separation.
Typical Recovery Yield Up to 95%Dependent on the purity of the crude material and optimization of the chromatographic conditions.[1]

Troubleshooting Workflow

References

Technical Support Center: Troubleshooting Low Yields in 2,4-Diiodoaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4-Diiodoaniline. Detailed experimental protocols, quantitative data summaries, and process visualizations are included to facilitate higher yields and purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Q1: My reaction yield of this compound is consistently low. What are the primary causes?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and the nature of the starting materials. Key areas to investigate include:

  • Incomplete Iodination: The second iodination at the ortho-position is often slower than the first at the para-position due to steric hindrance.

  • Over-iodination: The formation of 2,4,6-triiodoaniline can be a significant side reaction, consuming the desired product.

  • Oxidation of Aniline: Aniline and its iodo-derivatives are susceptible to oxidation, leading to the formation of colored, tarry byproducts.

  • Suboptimal Reagent Choice: The type of iodinating agent and the reaction medium play a crucial role in the selectivity and efficiency of the reaction.

  • Poor Work-up and Purification: Product loss can occur during extraction, washing, and recrystallization steps.

Q2: I am observing the formation of a significant amount of 2,4,6-triiodoaniline. How can I minimize this side product?

A2: The formation of the tri-iodinated byproduct is a common issue. To enhance the selectivity for this compound, consider the following strategies:

  • Stoichiometric Control: Carefully control the molar ratio of the iodinating agent to aniline. Using a slight excess of the iodinating agent is often necessary to drive the di-iodination, but a large excess will favor tri-iodination.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction once the formation of this compound is maximized, and before significant tri-iodination occurs, is critical. Lowering the reaction temperature can also help to improve selectivity.

  • Choice of Iodinating Agent: Milder iodinating agents may offer better control over the extent of iodination.

Q3: My crude product is a dark, tarry material. What causes this and how can I prevent and remove it?

A3: The formation of dark, tarry substances is typically due to the oxidation of the aniline ring.

  • Prevention:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Control of Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.

    • Milder Oxidants: When using methods that involve an in-situ generation of the iodinating species (e.g., I₂/H₂O₂), ensure controlled addition of the oxidant.

  • Removal:

    • Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.

    • Washing with a Reducing Agent: Washing the crude product with a dilute solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), can help to remove unreacted iodine and some colored byproducts.

Q4: What is the most effective method for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying this compound.

  • Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the purified crystals thoroughly.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodIodinating AgentStarting MaterialSolventTypical Yield (%)Key AdvantagesCommon Issues
Direct Iodination I₂ / H₂O₂p-IodoanilineWater / EthanolModerateReadily available reagents.Formation of 2,4,6-triiodoaniline.
Dichloroiodate Method KICl₂AnilineDilute HClGood to HighHigh chemoselectivity.[1]Requires preparation of the iodinating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Iodination of p-Iodoaniline

This method involves the direct iodination of p-iodoaniline using iodine and hydrogen peroxide as the oxidizing agent.

Materials:

  • p-Iodoaniline

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethanol

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-iodoaniline in a mixture of ethanol and water.

  • Add powdered iodine to the solution and stir to form a suspension.

  • Slowly add 30% hydrogen peroxide dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of this compound using Potassium Dichloroiodate

This method utilizes potassium dichloroiodate (KICl₂) as a chemoselective iodinating agent for the direct synthesis from aniline.[1]

Materials:

  • Aniline

  • Potassium dichloroiodate (KICl₂)

  • Dilute Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Prepare a solution of aniline in dilute hydrochloric acid in a reaction vessel.

  • In a separate beaker, prepare a solution of potassium dichloroiodate in water.

  • Slowly add the potassium dichloroiodate solution to the aniline solution with vigorous stirring at room temperature.

  • Continue stirring for the recommended reaction time, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash with water, and air dry.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Mandatory Visualization

reaction_pathway Aniline Aniline p_Iodoaniline p-Iodoaniline Aniline->p_Iodoaniline + I₂ Diiodoaniline This compound p_Iodoaniline->Diiodoaniline + I₂ Triiodoaniline 2,4,6-Triiodoaniline Diiodoaniline->Triiodoaniline + I₂ (side reaction)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield of this compound check_side_products Check for side products (TLC/GC-MS) start->check_side_products triiodoaniline_present 2,4,6-Triiodoaniline present? check_side_products->triiodoaniline_present Yes tar_present Dark/Tarry byproducts? check_side_products->tar_present No optimize_stoichiometry Optimize I₂ stoichiometry Monitor reaction time triiodoaniline_present->optimize_stoichiometry Yes triiodoaniline_present->tar_present No end Improved Yield optimize_stoichiometry->end use_inert_atmosphere Use inert atmosphere Control temperature tar_present->use_inert_atmosphere Yes purification_issues Review purification procedure tar_present->purification_issues No use_inert_atmosphere->end optimize_recrystallization Optimize recrystallization solvent Use activated charcoal purification_issues->optimize_recrystallization Yes purification_issues->end No optimize_recrystallization->end

Caption: Troubleshooting workflow for low yields in this compound synthesis.

References

Preventing decomposition of 2,4-Diiodoaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,4-Diiodoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage and to offer troubleshooting assistance for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from a light tan to a dark brown/purple solid. What is the cause of this discoloration?

A1: The discoloration of this compound is a common indicator of decomposition. Like many aromatic amines, especially halogenated ones, this compound is susceptible to oxidation when exposed to air (oxygen) and light. This oxidation process leads to the formation of colored impurities and polymeric materials, resulting in the observed darkening of the compound.

Q2: Can I still use my discolored this compound for my experiments?

A2: It is strongly recommended to use a pure, non-discolored sample of this compound for your experiments, especially in applications requiring high purity, such as drug development and synthesis of reference standards. The presence of degradation products can lead to unpredictable reaction outcomes, lower yields, and difficulty in purification of the desired product. For less sensitive applications, the suitability of the discolored material should be assessed on a case-by-case basis, ideally after purification.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are believed to be:

  • Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation by atmospheric oxygen, a process that is often accelerated by light. This can lead to the formation of colored quinone-imine type structures and polymeric materials.

  • Deiodination: Exposure to light (photodegradation) can cause the cleavage of the carbon-iodine bonds, leading to the formation of mono-iodoanilines (2-iodoaniline and 4-iodoaniline) and aniline. Further degradation of these products can also occur.

Q4: What are the ideal storage conditions to prevent the decomposition of this compound?

A4: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Cool conditions, typically 2-8°C, are recommended to slow down the rate of decomposition.

  • Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation. If an inert atmosphere is not available, ensure the container is tightly sealed to minimize contact with air.

  • Light: Protect the compound from light by storing it in an amber or opaque container.

  • Moisture: Store in a dry environment, as moisture can also contribute to degradation.

Q5: Are there any chemical stabilizers I can add to my this compound sample to improve its stability?

A5: While specific studies on stabilizers for this compound are limited, the use of antioxidants can be beneficial for aromatic amines. Small amounts of antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol could potentially inhibit oxidative degradation. However, the compatibility and potential interference of these additives with your specific application must be carefully considered. It is recommended to test the effectiveness of any stabilizer on a small scale before applying it to your entire stock.

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound Upon Opening a New Bottle

Possible Cause Troubleshooting Step
Exposure to air and light upon opening.Immediately flush the container with an inert gas (argon or nitrogen) before resealing. Store the container in a desiccator in a dark, cold environment (e.g., a refrigerator).
Improper sealing of the container from the manufacturer.Inspect the container for any signs of damage to the cap or seal. If a defect is suspected, contact the supplier.
The compound is inherently unstable in its current form.Consider dissolving a portion of the material in a degassed, anhydrous solvent suitable for your application and storing the solution under an inert atmosphere in the freezer for short-term use.

Issue 2: Inconsistent Results in Reactions Using this compound

Possible Cause Troubleshooting Step
Degradation of the this compound starting material.Assess the purity of your this compound using an appropriate analytical method such as HPLC or GC-MS (see Experimental Protocols section). If impurities are detected, purify the material (e.g., by recrystallization) or obtain a new, high-purity batch.
Formation of byproducts due to the presence of impurities.Characterize the unexpected byproducts to understand the side reactions occurring. This may provide clues about the nature of the impurities in your starting material.

Issue 3: Difficulty in Monitoring the Purity of this compound

| Possible Cause | Troubleshooting Step | | Lack of a suitable analytical method. | Develop and validate a stability-indicating HPLC or GC-MS method. Refer to the Experimental Protocols section for starting points. | | Co-elution of impurities with the main peak. | Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type, temperature) to achieve better separation. |

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light In the dark (Amber/Opaque Vial)Prevents photodegradation (deiodination and oxidation).
Moisture Dry (e.g., in a desiccator)Minimizes potential hydrolysis and other moisture-related degradation.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and detect the presence of potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid (TFA)) is a good starting point.

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity can be calculated based on the peak area percentage. Potential degradation products, such as mono-iodoanilines and aniline, will likely have shorter retention times.

Protocol 2: Identification of Volatile Impurities and Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify volatile and semi-volatile impurities and degradation products in a this compound sample.

Methodology:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program (Example):

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample. Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Visualizations

Decomposition_Pathway This compound This compound Oxidized_Products Oxidized Products (e.g., Quinone-imines, Polymers) This compound->Oxidized_Products Air (O2) Light Deiodination_Products Deiodination Products This compound->Deiodination_Products Light (hv) 2-Iodoaniline 2-Iodoaniline Deiodination_Products->2-Iodoaniline 4-Iodoaniline 4-Iodoaniline Deiodination_Products->4-Iodoaniline Aniline Aniline Deiodination_Products->Aniline

Caption: Proposed decomposition pathways of this compound.

Storage_Workflow cluster_storage Recommended Storage Protocol cluster_retrieval Sample Retrieval Receive_Sample Receive this compound Inert_Atmosphere Flush with Inert Gas (Ar or N2) Receive_Sample->Inert_Atmosphere Seal_Container Tightly Seal in Opaque Container Inert_Atmosphere->Seal_Container Refrigerate Store at 2-8°C Seal_Container->Refrigerate Desiccate Place in Desiccator Refrigerate->Desiccate Equilibrate Allow to reach Room Temperature Desiccate->Equilibrate For Use Quick_Access Briefly open in a dry, inert atmosphere Equilibrate->Quick_Access Re-seal Re-flush with Inert Gas and Re-seal Quick_Access->Re-seal Return_Storage Return to Storage Conditions Re-seal->Return_Storage

Caption: Workflow for proper storage and handling of this compound.

Technical Support Center: 2,4-Diiodoaniline in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diiodoaniline in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The primary side reactions include:

  • Homocoupling: Formation of dimers of the coupling partner (e.g., boronic acid in Suzuki coupling or terminal alkyne in Sonogashira coupling) or self-coupling of this compound to form azo or biphenyl compounds.[1][2]

  • Dehalogenation: Reduction of one or both iodo groups on the aniline ring, leading to the formation of mono-iodoaniline or aniline.[3][4][5] This can be exacerbated by certain bases and protic solvents.

  • Poor Regioselectivity: Difficulty in selectively functionalizing the C2 or C4 position, leading to a mixture of mono- and di-substituted products. The reactivity of the two iodine atoms can be influenced by steric hindrance and electronic effects.[6]

  • Catalyst Decomposition: Formation of palladium black, indicating catalyst precipitation and loss of activity, can be an issue, particularly at elevated temperatures.[7][8][9]

  • Hydrolysis of Coupling Partner: In Suzuki coupling, protodeborylation of the boronic acid can occur, especially in the presence of water and certain bases.[1][10]

Q2: How does the reactivity of the two iodo groups in this compound differ?

A2: The iodine at the C4 position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the iodine at the C2 position. This is primarily due to the steric hindrance imposed by the adjacent amino group on the C2 iodine.[11][12][13] However, the electronic influence of the amino group can also play a role. To achieve selective coupling at the C2 position, the C4 position may need to be blocked, or specific ligands and reaction conditions must be employed to overcome the steric hindrance.

Q3: Can the amino group of this compound interfere with the cross-coupling reaction?

A3: Yes, the amino group can act as a coordinating ligand to the palladium catalyst, potentially inhibiting catalytic activity. It can also undergo N-arylation in Buchwald-Hartwig type reactions if not properly protected, leading to undesired oligomerization or side products. Protection of the amine (e.g., as an amide or carbamate) is sometimes necessary to prevent these side reactions and improve solubility.

Q4: Which cross-coupling reactions are commonly performed with this compound?

A4: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6][7][14]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[15][16][17]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[14]

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Conversion
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition 1. Ensure the use of a high-quality palladium source and ligands. Consider using pre-catalysts which are often more stable and efficient.[18] 2. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can lead to catalyst oxidation and homocoupling.[1] 3. Avoid excessively high temperatures that can promote catalyst decomposition (Pd black formation).[7][9] 4. Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands to improve catalyst stability and turnover.[3][19]
Poor Solubility of Starting Materials 1. Select a solvent system in which all reactants are fully soluble at the reaction temperature. Common solvents include toluene, dioxane, DMF, and THF.[10] 2. For Suzuki couplings, a co-solvent system (e.g., toluene/water) might be necessary, but be mindful of potential hydrolysis.[1]
Inhibitory Effect of Byproducts In reactions involving aryl iodides, the iodide byproduct can sometimes inhibit the catalyst.[20][21] Consider using a base that results in an insoluble iodide salt, which can be removed from the reaction equilibrium.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Homocoupling Product Presence of oxygen or Pd(II) species in the reaction mixture.[1]1. Rigorously degas all solvents and reagents. 2. Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.
Dehalogenated Product (Mono-iodoaniline or Aniline) 1. Presence of protic impurities (e.g., water). 2. Use of a base that can act as a hydride source.1. Use anhydrous solvents and reagents. 2. Choose a non-coordinating, sterically hindered base. 3. Lower the reaction temperature.
Mixture of Mono- and Di-substituted Products Similar reactivity of the two iodo groups under the reaction conditions.1. To favor mono-substitution at the C4 position, use a slight excess of the coupling partner and carefully control the reaction time. 2. To achieve di-substitution, use a larger excess of the coupling partner and prolonged reaction times or higher temperatures. 3. Ligand selection can influence regioselectivity; bulkier ligands may favor reaction at the less hindered C4 position.[22]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for common cross-coupling reactions with diiodo- and iodoanilines found in the literature. Note that specific yields are highly dependent on the coupling partner and precise reaction conditions.

Reaction Type Substrate Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
Sonogashira2-IodoanilineTerminal AlkynePd(PPh₃)₄, CuIEt₃NTHF60Variable
Buchwald-Hartwig4-IodoanisoleAnilinePd₂(dba)₃ / Ligand 1NaOtBuTolueneRT>95
SuzukiAryl BromidePhenylboronic AcidPd(dppf)Cl₂K₂CO₃THF/H₂ORefluxVariable

Note: Data is generalized from various sources for illustrative purposes.[7][8][20]

Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to cross-coupling reactions with this compound.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Reductive_Elimination->Ar-R Ar-I This compound Ar-I->Oxidative_Addition R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Cross-Coupling Reaction with this compound Check_Conversion Low Conversion? Start->Check_Conversion Check_Side_Products Side Products? Check_Conversion->Check_Side_Products No Optimize_Catalyst Optimize Catalyst System: - Ligand Screen - Pre-catalyst - Temperature Check_Conversion->Optimize_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions: - Degas Thoroughly - Anhydrous Solvents - Base Screen Check_Side_Products->Optimize_Conditions Yes Successful_Reaction Successful Reaction Check_Side_Products->Successful_Reaction No Optimize_Catalyst->Start Optimize_Conditions->Start

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

Regioselectivity_Factors Regioselectivity Regioselectivity (C2 vs. C4) Steric_Hindrance Steric Hindrance (NH2 group) Regioselectivity->Steric_Hindrance Electronic_Effects Electronic Effects (NH2 is ortho, para directing) Regioselectivity->Electronic_Effects Reaction_Conditions Reaction Conditions Regioselectivity->Reaction_Conditions Ligand_Choice Ligand Choice (Bulky vs. less bulky) Reaction_Conditions->Ligand_Choice Temperature Temperature Reaction_Conditions->Temperature

Caption: Key factors influencing the regioselectivity of cross-coupling reactions with this compound.

References

Technical Support Center: Purification of 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial 2,4-diiodoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities, including:

  • Isomeric impurities: Other iodoaniline isomers such as 2-iodoaniline, 4-iodoaniline, and other diiodoaniline isomers that may have formed during synthesis.

  • Starting materials: Residual aniline from the initial synthesis.[1]

  • Byproducts of synthesis: Other halogenated or related compounds formed during the iodination reaction.

  • Degradation products: Compounds formed due to the decomposition of this compound over time, especially if exposed to light or air.

Q2: What methods can be used to purify commercial this compound?

A2: The most common and effective methods for purifying this compound and related haloanilines are recrystallization and flash column chromatography.[2] The choice between these methods depends on the nature of the impurities, the quantity of the material to be purified, and the desired final purity.[2] For moderately impure samples on a larger scale, recrystallization is often more practical, while flash column chromatography is preferred for complex mixtures or when the highest possible purity is required.[2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (94-95°C) indicates high purity.[3] A broad melting range suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): TLC can be used to visualize the number of components in your sample. A single spot on the TLC plate is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can provide detailed information about the structure and the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.

Troubleshooting Guides

Recrystallization Issues

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. To resolve this:

  • Increase the solvent volume: Add more hot solvent to fully dissolve the oil.

  • Use a different solvent system: The chosen solvent may not be suitable. A solvent pair, where the compound is soluble in one solvent and less soluble in the other, can be effective.

  • Lower the crystallization temperature: Allow the solution to cool more slowly to encourage crystal formation over oiling.

Q5: I have a very low yield after recrystallization. How can I improve it?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your compound dissolved even after cooling. Use the minimum amount of hot solvent required to dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

  • Incomplete crystallization: Ensure the solution is sufficiently cold for an adequate amount of time to maximize crystal formation. Cooling to -20°C for several hours can improve yield.[2]

  • Premature crystallization during hot filtration: If you perform a hot filtration, preheat your funnel and flask to prevent the product from crystallizing on the filter paper.

Flash Column Chromatography Issues

Q6: My compounds are not separating well on the silica gel column. What can I do?

A6: Poor separation can be addressed by:

  • Optimizing the solvent system: The polarity of the eluent is crucial. Use TLC to test different solvent mixtures to achieve good separation between your product and impurities. For iodoanilines, a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate is often effective.[2]

  • Using a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.

  • Ensuring proper column packing: An evenly packed column is essential for good separation. Avoid air bubbles and channels in the silica bed.[2]

  • Loading the sample correctly: Dissolve the crude product in a minimal amount of the elution solvent and load it as a concentrated band at the top of the column.[2]

Q7: The desired compound is eluting with impurities. How can I fix this?

A7: If your product co-elutes with impurities:

  • Use a shallower solvent gradient: If you are using a gradient elution, a slower, more gradual increase in polarity can improve separation.

  • Try a different stationary phase: If separation on silica gel is not effective, consider using a different adsorbent like alumina.

  • Re-run the chromatography: Collect the impure fractions, concentrate them, and run the column again with an optimized solvent system.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC6H5I2N344.92[4]94-95[3]---
2-IodoanilineC6H6IN219.02[5]55-58[2][5]---
4-IodoanilineC6H6IN219.02[6]61-63White solid or light brown crystalline powder[6]
AnilineC6H7N93.13-6Oily liquid

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for removing impurities with different solubility profiles from this compound.

Materials:

  • Crude this compound

  • Solvents (e.g., hexanes, or a mixture of benzene and petroleum ether)[2]

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. For compounds like iodoanilines, hexanes or a benzene/petroleum ether mixture can be effective.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[2]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.[2]

  • Cooling: To maximize the yield, cool the flask in an ice bath or a refrigerator.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for separating this compound from impurities with different polarities.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Elution solvents (e.g., hexanes and ethyl acetate)[2]

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation between this compound and its impurities. A starting point could be a mixture of hexanes and ethyl acetate.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar elution solvent. Carefully pack a glass column with the slurry, ensuring an even and compact bed without any air bubbles.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent. Carefully load the sample onto the top of the silica gel column as a narrow band.[2]

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[2]

  • Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

Purification_Workflow Start Commercial this compound AssessPurity Assess Initial Purity (TLC, Melting Point) Start->AssessPurity Decision1 Is Purity Sufficient? AssessPurity->Decision1 End Pure this compound Decision1->End Yes ChooseMethod Choose Purification Method Decision1->ChooseMethod No Recrystallization Recrystallization ChooseMethod->Recrystallization Large Scale / Crystalline Impurities ColumnChromatography Flash Column Chromatography ChooseMethod->ColumnChromatography Small Scale / Complex Mixture AssessFinalPurity1 Assess Final Purity Recrystallization->AssessFinalPurity1 AssessFinalPurity2 Assess Final Purity ColumnChromatography->AssessFinalPurity2 Decision2 Is Purity Sufficient? AssessFinalPurity1->Decision2 Decision3 Is Purity Sufficient? AssessFinalPurity2->Decision3 Decision2->End Yes Decision2->ColumnChromatography No, Further Purification Needed Decision3->End Yes Decision3->Recrystallization No, Further Purification Needed

References

Technical Support Center: Regioselective Iodination of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to improve the regioselectivity of aniline iodination.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective iodination of aniline?

Aniline is a highly activated aromatic compound due to the strong electron-donating amino group.[1] This high reactivity, while facilitating electrophilic substitution, presents several challenges:

  • Polyiodination: The initial iodination product is still reactive, often leading to the formation of di- and tri-iodinated species.

  • Poor Regioselectivity: It can be difficult to control the position of iodination, often resulting in a mixture of ortho- and para-isomers.[2] The para position is typically favored, but achieving high selectivity for either isomer requires careful control of reaction conditions.[2]

  • Oxidation: Aniline and its derivatives are sensitive to oxidation, especially when using iodinating agents in the presence of oxidizing species.[3][4]

Q2: How can I favor para-iodination of aniline?

Para-iodination is often the thermodynamically preferred outcome.[2] Selectivity can be enhanced by:

  • Choice of Reagent and Solvent: Mild and selective procedures have been developed. For instance, using molecular iodine (I₂) in a mixture of pyridine and dioxane at low temperatures (0 °C) has been shown to provide excellent yields and high selectivity for the para-isomer.

  • Iodine(III) Reagents: A method using (diacetoxyiodo)benzene (PIDA) and ammonium iodide can achieve para-selective iodination under mild, non-toxic conditions.[5][6]

  • Controlling Stoichiometry: Using a controlled amount of the iodinating agent (e.g., 1.0 equivalent) can help minimize polyiodination and favor the mono-para-substituted product.[3]

Q3: How can I achieve selective ortho-iodination of aniline?

Achieving ortho-selectivity is generally more challenging than para-selectivity. However, it can be accomplished through specific strategies:

  • Solvent Effects with NIS: A remarkable switch in regiochemistry can be achieved using N-Iodosuccinimide (NIS). While polar solvents like DMSO favor p-iodination, switching to less polar solvents like benzene in the presence of acetic acid can dramatically increase the formation of the o-isomer, with regioselectivity up to >99%.[2]

  • Directing Groups: While not a direct iodination of aniline itself, the use of N-directing groups followed by metallation is a common strategy to enforce ortho-substitution.[2]

  • Novel Reagents: A reagent, N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide, has been reported to regioselectively produce ortho-monoiodo derivatives of aniline in water.[7]

Troubleshooting Guide

Q4: My reaction is producing a mixture of mono-, di-, and poly-iodinated products. How can I improve mono-selectivity?

This is a classic problem stemming from the high reactivity of the aniline ring.

  • Solution 1: Control Stoichiometry: Carefully use only 1.0 equivalent or a slight sub-stoichiometric amount of the iodinating agent relative to the aniline substrate.[3]

  • Solution 2: Lower the Reaction Temperature: Reducing the temperature decreases the overall reaction rate, which can significantly improve selectivity for the mono-iodinated product by disfavoring subsequent iodination steps.[3]

  • Solution 3: Use a Milder Reagent: Highly reactive iodinating agents like Iodine Monochloride (ICl) can lead to over-iodination.[3] Consider switching to a milder system, such as molecular iodine with a base or N-Iodosuccinimide (NIS) under controlled conditions.[3][8]

Q5: The regioselectivity of my reaction is poor, yielding a mix of ortho and para isomers. How can I improve it?

Poor regioselectivity indicates that the energy barriers for substitution at the ortho and para positions are too similar under your current conditions.

  • Solution 1: Change the Solvent System: As demonstrated with NIS, solvent polarity can be a powerful tool to switch regioselectivity.[2] Experimenting with polar (e.g., DMSO, MeCN) versus non-polar (e.g., Benzene, DCM) solvents can have a dramatic effect.[2][9]

  • Solution 2: Add a Catalyst: Lewis acids can modulate the reactivity of the iodinating agent. For example, an iron(III)-catalyzed method using NIS has been shown to be highly regioselective.[10]

  • Solution 3: Modify the Amino Group: Acylating the aniline to form an acetanilide reduces the activating effect of the nitrogen and increases steric hindrance, which strongly favors para-substitution. The protecting group can be removed later.

Q6: My reaction has a very low yield or is not proceeding to completion. What should I check?

Low conversion can be attributed to several factors, from reagent quality to reaction conditions.

  • Solution 1: Verify Reagent Purity: Ensure the aniline is pure (distilled from zinc dust to remove oxidation products) and that the iodinating agent has not degraded.[3]

  • Solution 2: Deactivating Conditions: Acidic conditions can protonate the aniline's amino group, forming the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which can halt or significantly slow down the desired electrophilic substitution.[7] If using an acidic catalyst or solvent, ensure the conditions are compatible with a free aniline.[7] Consider adding a non-nucleophilic base like sodium bicarbonate to neutralize any generated acid (e.g., HI).[11]

  • Solution 3: Use an Activating Agent: For unreactive iodinating agents like I₂, an activator or oxidizing agent is often required to generate a more potent electrophilic species (I⁺).[12] Common activators include silver salts, hydrogen peroxide, or the use of pyridine which forms a reactive complex with iodine.[12][13]

Data Presentation: Comparison of Iodination Methods

The following table summarizes various methods for the regioselective iodination of aniline, providing a comparison of conditions, yields, and outcomes.

Reagent(s)Catalyst/AdditiveSolvent(s)Temp. (°C)TimeYield (%)Regioselectivity (ortho:para)Reference
I₂NaHCO₃Water12-151 h75-84Highly para-selective[11]
I₂PyridineDioxane / Pyridine0 to RT2 h95Highly para-selective
NISNoneDMSORT48 h911:99[2]
NISAcetic Acid (AcOH)BenzeneRT48 h8799:1[2]
IClNoneAcetic AcidRT30 min56-64 (on p-nitroaniline)ortho to -NO₂[14]
NISFe(III) triflimide (5 mol%)Ionic LiquidRT2 h73 (on 4-nitroaniline)Highly selective[10]

Experimental Protocols

Protocol 1: Selective para-Iodination using Molecular Iodine

This protocol is adapted from a mild and efficient method for the controlled para-iodination of aniline derivatives.

Materials:

  • Aniline (or derivative)

  • Molecular Iodine (I₂)

  • Pyridine (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve the aniline substrate (5.0 mmol) in a 1:1 mixture of dioxane (30 mL) and pyridine (30 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add molecular iodine (1.90 g, 7.5 mmol, 1.5 equiv.) to the solution in one portion while stirring. The solution will turn dark brown.

  • Continue stirring at 0 °C for 1 hour. Monitor the reaction by TLC.

  • (Optional) If conversion is incomplete, remove the ice bath, add a supplementary portion of iodine (0.63 g, 2.5 mmol, 0.5 equiv.), and stir for an additional hour at room temperature.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color of excess iodine disappears.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).

  • Wash the combined organic layers with water (1 x 200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure p-iodoaniline.

Protocol 2: Regioswitchable Iodination using N-Iodosuccinimide (NIS)

This protocol demonstrates how solvent choice can be used to selectively obtain either the para- or ortho-iodoaniline isomer, as reported by Vollhardt et al.[2]

A) For para-Iodination:

  • Dissolve aniline (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

  • Add N-Iodosuccinimide (NIS, 1.1 mmol, 1.1 equiv.).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Follow a standard aqueous workup and purification by chromatography to isolate the p-iodoaniline.

B) For ortho-Iodination:

  • Dissolve aniline (1.0 mmol) in benzene (5 mL).

  • Add acetic acid (AcOH, 1.1 mmol, 1.1 equiv.).

  • Add N-Iodosuccinimide (NIS, 1.1 mmol, 1.1 equiv.).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Follow a standard aqueous workup and purification by chromatography to isolate the o-iodoaniline.

Visualizations

Diagram 1: General Workflow for Optimizing Aniline Iodination

G start Start: Define Regioselectivity Goal (ortho vs para) reagent 1. Select Iodinating Agent (e.g., I₂, NIS, ICl) start->reagent solvent 2. Choose Solvent System (Polar vs. Non-polar) reagent->solvent conditions 3. Set Reaction Conditions (Temp, Stoichiometry, Time) solvent->conditions catalyst Consider Additive/Catalyst (Acid, Base, Lewis Acid) solvent->catalyst run 4. Run Experiment conditions->run analyze 5. Analyze Product Mixture (Yield & o:p Ratio) run->analyze decision Goal Met? analyze->decision decision->reagent No, Iterate end End: Optimized Protocol decision->end Yes

Caption: A general workflow for the systematic optimization of aniline iodination.

Diagram 2: Troubleshooting Flowchart for Low Regioselectivity

G start Problem: Low Regioselectivity (Mixture of o- and p-isomers) check_reagent What is the primary iodinating agent? start->check_reagent nis_path Using NIS check_reagent->nis_path NIS other_path Using I₂ or other check_reagent->other_path Other nis_sol_p To favor para: Use polar solvent (DMSO) nis_path->nis_sol_p nis_sol_o To favor ortho: Use non-polar solvent (Benzene) + Acetic Acid nis_path->nis_sol_o other_sol_1 Modify Sterics: Protect amine as acetanilide (strongly favors para) other_path->other_sol_1 other_sol_2 Modify Temperature: Lower temp to increase selectivity for thermodynamic product (para) other_path->other_sol_2 other_sol_3 Change Additives: Use Pyridine/Dioxane for high para-selectivity other_path->other_sol_3

Caption: A troubleshooting guide for improving poor regioselectivity in aniline iodination.

Diagram 3: Factors Influencing Iodination Outcome

G center Aniline Iodination Outcome reagent Iodinating Agent N-Iodosuccinimide (NIS) Iodine (I₂) Iodine Monochloride (ICl) reagent->center solvent Solvent Polarity Polar (DMSO, MeCN) → para Non-polar (Benzene) → ortho solvent->center temp Temperature Low Temp → Higher Selectivity High Temp → Faster Rate temp->center additives Additives / Catalysts Base (Pyridine, NaHCO₃) Acid (AcOH, Lewis Acid) additives->center substrate Substrate State Free Aniline (-NH₂) → ortho, para Anilinium Ion (-NH₃⁺) → meta, deactivated substrate->center

Caption: Key experimental factors that control the outcome of aniline iodination.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 2,4-diiodoaniline.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for this compound?

A1: this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds. The most common and effective reactions include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is a robust and versatile method for synthesizing biaryl compounds.[1][2]

  • Buchwald-Hartwig Amination: For forming C-N bonds with various amines. This reaction is a cornerstone of modern organic synthesis for creating arylamine structures prevalent in pharmaceuticals.[3][4]

  • Heck Coupling: For forming C-C bonds with alkenes to create substituted alkenes.[5]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, which is highly useful for synthesizing precursors to heterocyclic compounds like indoles.[6]

Q2: How does the presence of two iodine atoms on the aniline ring affect reactivity and selectivity?

A2: The two iodine atoms on this compound exhibit different reactivity, which can be exploited for selective functionalization. The reactivity of halogens in palladium-catalyzed couplings generally follows the trend: I > Br > Cl.[2] For this compound:

  • Differential Reactivity: The C-I bond at the 4-position (para to the amino group) is generally more reactive than the C-I bond at the 2-position (ortho to the amino group). This is due to the steric hindrance imposed by the ortho-amino group.

  • Selective Coupling: This reactivity difference allows for selective mono-coupling at the 4-position under milder conditions (e.g., lower temperatures, specific catalyst systems). Subsequent coupling at the 2-position can be achieved under more forcing conditions (e.g., higher temperatures, more active catalysts).[7]

  • Double Coupling: If selectivity is not required, double coupling at both iodine positions can be achieved simultaneously, typically by using an excess of the coupling partner and more rigorous reaction conditions.

Q3: What are the best general-purpose palladium catalysts and ligands for coupling with this compound?

A3: The choice of catalyst and ligand is critical for success. For the highly reactive C-I bonds in this compound, several systems are effective.

  • Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Air-stable palladacycle precatalysts are also highly efficient and simplify reaction setup.

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle and preventing catalyst deactivation. For Suzuki reactions, ligands like triphenylphosphine (PPh₃) can be effective for the reactive C-I bonds.[7] For more challenging couplings or for C-N bond formation (Buchwald-Hartwig), more specialized biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often superior.[3]

Q4: Can copper catalysts be used for coupling reactions with this compound?

A4: Yes, copper-catalyzed reactions, particularly for C-N bond formation (Ullmann condensation), are a viable alternative to palladium-catalyzed methods.[6] These reactions are often cost-effective. For instance, copper(I) iodide (CuI) with ligands like 1,10-phenanthroline can efficiently catalyze the N-arylation of various amines with aryl iodides.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during coupling reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated by oxygen. 2. Poor Substrate Solubility: this compound or the coupling partner is not fully dissolved in the solvent. 3. Inappropriate Base: The base is not strong enough or soluble enough to facilitate the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.1. Catalyst Activation: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use a fresh batch of palladium precursor and ligand. Consider using an air-stable precatalyst (e.g., XPhos Pd G3). 2. Solvent System: Try a different solvent or a solvent mixture. Common choices include dioxane/water, toluene, or DMF. Gentle heating can improve solubility.[1] 3. Base Screening: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[9]
Formation of Side Products 1. Homocoupling: The boronic acid (in Suzuki coupling) couples with itself. 2. Dehalogenation: The iodine atom is replaced by a hydrogen atom from the solvent or base. 3. Tar/Dark Color Formation: The aniline starting material or product is oxidizing.1. Minimize Homocoupling: Ensure rigorous exclusion of oxygen. Lowering the reaction temperature can sometimes reduce this side reaction. 2. Prevent Dehalogenation: Use anhydrous solvents and reagents. Bulky phosphine ligands can favor the desired cross-coupling pathway over dehalogenation. Protecting the amino group can also suppress this side reaction.[10] 3. Avoid Oxidation: Conduct the reaction under an inert atmosphere. Using purified, colorless aniline starting material is crucial. Protecting the amino group with an acetyl or Boc group can also reduce its susceptibility to oxidation.[10]
Lack of Selectivity (Double Coupling Instead of Mono-coupling) 1. Reaction Conditions Too Harsh: The conditions used are sufficient to activate both C-I bonds. 2. Incorrect Stoichiometry: More than one equivalent of the coupling partner was used.1. Milder Conditions: To achieve mono-coupling at the more reactive 4-position, reduce the reaction temperature (e.g., start at room temperature or 50-60 °C). Use a less active catalyst system (e.g., Pd(PPh₃)₄). 2. Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the boronic acid or other coupling partner.
Difficulty Coupling at the 2-position (ortho to -NH₂) 1. Steric Hindrance: The ortho-amino group blocks the approach of the catalyst. 2. Inhibitory Iodide Effect (for C-N coupling): The iodide byproduct can form unreactive palladium dimers, inhibiting the catalytic cycle.1. More Active Catalyst: For the sterically hindered 2-position, a more active catalyst system is required. Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) and potentially a higher temperature.[7] 2. Mitigate Iodide Inhibition: For Buchwald-Hartwig reactions, switching to a solvent system (like toluene) where the iodide byproduct is insoluble can drive the reaction to completion. Using specialized ligands like BrettPhos has also been shown to overcome this issue.

Data Presentation: Catalyst Systems for Coupling Reactions

The following tables provide representative data for coupling reactions with polyhaloanilines, which should serve as an excellent starting point for optimizing reactions with this compound. Note that yields are illustrative and will vary based on the specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions for C-I Bonds (Data adapted from protocols for 4-bromo-2,6-diiodoaniline)[7][11]

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O80~90-95
2Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90~85-92
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100~93-98

Table 2: Buchwald-Hartwig Amination Conditions for C-I Bonds (Illustrative conditions based on general protocols for aryl iodides)

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene100~80-90
2Pd₂(dba)₃ (1)XPhos (2.5)LHMDSDioxane80~88-96
3BrettPhos Pd G3 (2)-K₃PO₄t-AmylOH110~90-99

Table 3: Heck & Sonogashira Coupling Conditions for C-I Bonds (Data adapted from protocols for 4-bromo-2,6-diiodoaniline)[11]

ReactionPalladium Precursor (mol%)Ligand/Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Heck Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF120~85-90
Sonogashira Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF60~90-95

Experimental Protocols

Protocol 1: Selective Mono-Suzuki Coupling at the C-4 Position

This protocol is designed to achieve selective arylation at the more reactive C-4 iodo position.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.05 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (8 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 equivalents)

    • 1,4-Dioxane and Water (4:1 ratio)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Add palladium(II) acetate and triphenylphosphine.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture (10 mL total).

    • Stir the reaction mixture at 60-80 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically when starting material is consumed), cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ PdII_ArX L₂PdII(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-I) PdII_ArOR L₂PdII(Ar)(OR') PdII_ArX->PdII_ArOR Transmetalation (Base, R'B(OH)₂) PdII_ArAr L₂PdII(Ar)(Ar') PdII_ArX->PdII_ArAr Ligand Exchange PdII_ArAr->Pd0 Reductive Elimination RE_label Ar-Ar' (Product)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 L₂Pd⁰ PdII_ArX L₂PdII(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-I) PdII_Amine [L₂PdII(Ar)(R₂NH)]⁺X⁻ PdII_ArX->PdII_Amine Amine Coordination (R₂NH) PdII_Amido L₂PdII(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination RE_label Ar-NR₂ (Product)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_workflow General Experimental Workflow for Cross-Coupling start Combine Reactants (this compound, Coupling Partner, Base) add_catalyst Add Pd Precursor & Ligand start->add_catalyst degas Degas System (Evacuate & Backfill with Inert Gas) add_catalyst->degas add_solvent Add Degassed Solvent degas->add_solvent react Heat & Stir (Monitor by TLC/LC-MS) add_solvent->react workup Aqueous Workup (Quench, Extract, Wash) react->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

References

Technical Support Center: Reactivity of 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 2,4-diiodoaniline.

The reactivity of this compound in cross-coupling reactions is of significant interest for the synthesis of complex nitrogen-containing molecules, which are prevalent in many biologically active compounds and advanced materials. The presence of two iodine atoms at different positions on the aniline ring offers opportunities for selective and sequential functionalization. However, this di-iodinated substrate also presents unique challenges in controlling reactivity and side reactions. This guide aims to provide practical advice and detailed protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for the two iodine atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of a carbon-halogen bond generally follows the trend I > Br > Cl > F. For this compound, both C-I bonds are highly reactive. However, the relative reactivity of the C2-I versus the C4-I bond can be influenced by several factors, including steric hindrance from the adjacent amino group and the specific reaction conditions (catalyst, ligand, solvent, and base). The ortho-amino group can also act as a coordinating group to the palladium catalyst, potentially influencing the regioselectivity of the reaction.

Q2: Which types of solvents are generally recommended for cross-coupling reactions with this compound?

A2: The choice of solvent is critical and can significantly impact reaction rate, yield, and selectivity.[1] Solvents for palladium-catalyzed cross-coupling reactions can be broadly categorized as polar aprotic, polar protic, and nonpolar.

  • Polar Aprotic Solvents like N,N-Dimethylformamide (DMF), 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[2] They are effective at dissolving a wide range of organic substrates and inorganic salts used as bases.[2] DMF, in particular, can sometimes enhance reaction rates due to its high polarity and coordinating ability.[2]

  • Nonpolar Aromatic Solvents such as toluene can also be effective, particularly in reactions where substrate solubility is not an issue.

  • Polar Protic Solvents like alcohols (e.g., ethanol) or water are often used in combination with other solvents, especially in Suzuki-Miyaura coupling reactions.[3] Aqueous bases are common in these reactions, and the presence of water can be beneficial.[3]

Q3: My reaction with this compound is giving a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?

A3: Achieving mono-selectivity can be challenging. Here are some strategies to consider:

  • Control Stoichiometry: Use a slight excess of this compound relative to the coupling partner.

  • Lower Reaction Temperature: Lowering the temperature can sometimes favor the reaction at the more reactive C-I bond and slow down the second coupling.

  • Choice of Catalyst and Ligand: Bulky ligands on the palladium catalyst can sterically hinder the second coupling event, especially at the ortho position.

  • Reaction Time: Carefully monitor the reaction progress and stop it once the desired mono-substituted product is maximized, before significant formation of the di-substituted product occurs.

Q4: I am observing significant homocoupling of my coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). What are the common causes and solutions?

A4: Homocoupling is a common side reaction. Key causes and solutions include:

  • Presence of Oxygen: Oxygen can promote the homocoupling of alkynes (Glaser coupling) and boronic acids. It is crucial to thoroughly degas solvents and the reaction mixture and to maintain an inert atmosphere (e.g., argon or nitrogen).

  • Inefficient Cross-Coupling: If the desired cross-coupling is slow, homocoupling can become more prevalent. Optimizing the catalyst system, temperature, and base can improve the rate of the desired reaction.

  • Copper Co-catalyst (in Sonogashira): The copper(I) co-catalyst in Sonogashira reactions is often implicated in alkyne homocoupling. If this is a persistent issue, consider using a copper-free Sonogashira protocol.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion of this compound 1. Inactive Catalyst: The palladium catalyst may have decomposed or is not the appropriate choice for the reaction. 2. Insufficiently Degassed System: Oxygen can deactivate the catalyst. 3. Poor Quality of Reagents: The coupling partner (e.g., boronic acid) may have degraded, or the base may be of poor quality. 4. Inappropriate Solvent or Temperature: The chosen solvent may not be optimal for solubility or reactivity, or the temperature may be too low.1. Use a fresh batch of catalyst or a more robust pre-catalyst. Screen different palladium sources and ligands. 2. Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen).[4] 3. Use fresh, high-purity reagents. For Suzuki reactions, consider using a more stable boronate ester instead of the boronic acid. 4. Screen a range of solvents (e.g., dioxane, toluene, DMF).[5][6] Gradually increase the reaction temperature.
Formation of Dehalogenated Byproduct (Aniline) 1. Presence of a Hydride Source: Some reagents or solvents can act as a source of hydride, leading to the reduction of the C-I bond. 2. Nature of the Base: Amine bases, in particular, can sometimes contribute to dehalogenation.1. Use high-purity, anhydrous solvents. If using an alcohol, consider switching to an aprotic solvent. 2. Experiment with different bases (e.g., inorganic bases like K₂CO₃ or K₃PO₄ instead of an amine base).
Formation of Dark, Tar-Like Material 1. Oxidation of Aniline: The electron-rich aniline ring is susceptible to oxidation. 2. Decomposition at High Temperatures: The starting material or product may be decomposing at the reaction temperature.1. Ensure the reaction is run under an inert atmosphere. 2. Lower the reaction temperature and extend the reaction time if necessary.
Poor Regioselectivity (Mixture of C2 and C4 substituted products) 1. Similar Reactivity of C-I Bonds: The electronic and steric differences between the C2-I and C4-I bonds may not be sufficient to achieve high selectivity under the chosen conditions. 2. Reaction Conditions: The choice of catalyst, ligand, and solvent can influence which site reacts preferentially.1. This is an inherent challenge. Careful optimization is required. 2. Screen different ligands. Bulky ligands may favor reaction at the less sterically hindered C4 position. The solvent polarity can also play a role; screen both polar and nonpolar solvents.[7]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoanilines

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1[3]2-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
2[3]2-Iodoaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane11092
3[3]N-methyl-2-iodoaniline3-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8088

Table 2: Representative Conditions for Sonogashira Coupling of 2-Iodoaniline Derivatives

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Yield (%)
1[8]2-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (2)1Et₃NDMF8095
2[8]N-ethyl-2-iodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (2)1Et₃NEt₃NRT-

Table 3: Representative Conditions for Heck Reaction of 2-Iodoanilines

EntryAryl HalideAlkeneCatalyst (mol%)Base (equiv)SolventTemp. (°C)Yield (%)
1[8]2-IodoanilineEthyl acrylatePd(OAc)₂ (5.0)NEt₃ (2.0)CH₃CN10093
2[8]4-Methyl-2-iodoanilineEthyl acrylatePd(OAc)₂ (5.0)NEt₃ (2.0)CH₃CN10085

Experimental Protocols

The following are general, adaptable protocols for key palladium-catalyzed cross-coupling reactions. Note: These are starting points and will likely require optimization for this compound and your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., a mixture of Dioxane and Water, 4:1)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • In a suitable reaction vessel (e.g., a Schlenk flask or a sealed tube), combine the this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent mixture.

  • Following this, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the this compound, the amine, the palladium pre-catalyst, the ligand, and the base.

  • Add the anhydrous, deoxygenated solvent.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the reaction is complete as indicated by TLC or GC-MS.

  • After cooling, the reaction mixture is worked up (e.g., by quenching with water and extracting with an organic solvent) and the product is purified by chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Reactants: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat and Stir (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench and Extract cool->quench dry Dry and Concentrate quench->dry purify Purify Product (Column Chromatography) dry->purify end end purify->end Final Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_reagents Reagents and Conditions cluster_solution Potential Solutions start Low or No Conversion? check_catalyst Is catalyst active? Is ligand appropriate? start->check_catalyst Yes check_reagents Are reagents pure? Is base appropriate? start->check_reagents Yes check_atmosphere Is system inert? check_catalyst->check_atmosphere solution_catalyst Use fresh catalyst/ligand check_catalyst->solution_catalyst solution_atmosphere Degas thoroughly check_atmosphere->solution_atmosphere check_conditions Is temperature optimal? Is solvent appropriate? check_reagents->check_conditions solution_reagents Use pure reagents check_reagents->solution_reagents solution_conditions Screen solvents/Increase temp. check_conditions->solution_conditions

Caption: Troubleshooting decision tree for low reaction conversion.

Signaling_Pathways pd0 Pd(0)L_n pd2_oxidative Ar-Pd(II)-I(L)_n pd0->pd2_oxidative Oxidative Addition (Ar-I) pd2_transmetal Ar-Pd(II)-R(L)_n pd2_oxidative->pd2_transmetal Transmetalation (R-M) pd2_transmetal->pd0 Reductive Elimination product Ar-R pd2_transmetal->product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

Technical Support Center: Monitoring Reactions of 2,4-Diiodoaniline by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2,4-Diiodoaniline using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

1. What is the best way to visualize this compound and its derivatives on a TLC plate?

This compound and many of its aromatic derivatives are UV active due to their conjugated π-systems. The most common and non-destructive method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green background.[1][2] For enhanced or alternative visualization, especially if the product is not UV active, staining can be employed. Iodine vapor is a good general stain for many organic compounds and will produce yellow-brown spots.[1][3] Stains like p-anisaldehyde can also be effective, often yielding colored spots upon heating, which can help differentiate between the starting material and products.[4][5]

2. My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking of spots on a TLC plate is a common issue and can be caused by several factors:

  • Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[6][7] Try diluting your sample before spotting it onto the plate.

  • Highly Polar Compounds: this compound, being an amine, has a polar nature and can interact strongly with the silica gel (a polar stationary phase), leading to streaking.[7]

  • Acidic or Basic Nature: Anilines are basic compounds. To prevent streaking, you can add a small amount of a base, such as triethylamine or a few drops of ammonia, to your eluting solvent system.[4][7] This will neutralize the acidic sites on the silica gel and improve the spot shape.

3. The Rf values of my starting material and product are very similar. How can I improve the separation?

When the retention factor (Rf) values of your compounds are too close for clear separation, consider the following adjustments:

  • Change the Solvent System: The polarity of the mobile phase is crucial for good separation. If your spots are too close together and have high Rf values, your solvent system is likely too polar. Conversely, if the spots are close together near the baseline, the solvent is not polar enough. Experiment with different ratios of your chosen solvents or try a completely different solvent system. For instance, if you are using a hexane/ethyl acetate mixture, altering the ratio can significantly impact separation. You could also explore other solvent systems like dichloromethane/methanol.[4][5]

  • Co-spotting: To confirm if you have two different compounds with similar Rf values, you can use the co-spotting technique. In one lane, spot your starting material, in another your reaction mixture, and in a third lane, carefully spot both the starting material and the reaction mixture on the same point. If you see a single, well-defined spot in the co-spot lane, your starting material and product are likely the same. If the spot is elongated or appears as two overlapping spots, they are different compounds.

4. I don't see any spots on my TLC plate after development. What should I do?

The absence of spots on a TLC plate can be due to several reasons:

  • Insufficiently Concentrated Sample: The sample you spotted might be too dilute to be detected.[6] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate before or during visualization.

  • Non-UV Active Compounds: If you are only using a UV lamp for visualization, your compounds may not be UV active. Try using a chemical stain, such as iodine vapor or p-anisaldehyde, to visualize the spots.[6]

  • Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the spotting line is submerged, your sample will dissolve into the solvent reservoir instead of moving up the plate.[6]

Troubleshooting Guide

The following table summarizes common problems encountered when monitoring reactions of this compound by TLC and provides actionable solutions.

Problem Possible Cause(s) Solution(s)
Streaking Spots Sample is too concentrated.Dilute the sample before spotting.
Compound is strongly interacting with the stationary phase (silica gel).Add a small amount of triethylamine or ammonia to the eluting solvent.
Spots are too high (High Rf) The eluting solvent is too polar.Decrease the polarity of the eluting solvent (e.g., increase the proportion of the non-polar solvent).
Spots are too low (Low Rf) The eluting solvent is not polar enough.Increase the polarity of the eluting solvent (e.g., increase the proportion of the polar solvent).
No Spots Visible The sample is too dilute.Concentrate the sample or spot multiple times in the same location.
The compound is not UV active.Use a chemical stain for visualization (e.g., iodine vapor, p-anisaldehyde).
The spotting line is below the solvent level.Ensure the spotting line is above the solvent level in the developing chamber.
Uneven Solvent Front The TLC plate is touching the side of the chamber or the filter paper.Reposition the plate so it is not in contact with the chamber walls or filter paper.
The top of the developing chamber is not properly sealed.Ensure the chamber is tightly sealed to maintain a saturated atmosphere.
Experimental Protocols

1. Preparation of the TLC Plate and Sample

  • Materials: Silica gel TLC plates (with F254 indicator), pencil, ruler, capillary tubes.

  • Procedure:

    • With a pencil, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom. This is your baseline.

    • Mark small, evenly spaced ticks on the baseline where you will spot your samples.

    • Prepare a dilute solution of your reaction mixture and starting material (this compound) in a volatile solvent like ethyl acetate or dichloromethane.

    • Using a capillary tube, carefully spot a small amount of each solution onto the marked ticks on the baseline. Keep the spots as small as possible (1-2 mm in diameter).

2. Development of the TLC Plate

  • Materials: TLC developing chamber with a lid, filter paper, eluting solvent.

  • Procedure:

    • Pour a small amount of the chosen eluting solvent (e.g., a mixture of hexane and ethyl acetate) into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better separation.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Close the chamber with the lid and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

3. Visualization of the TLC Plate

  • Method 1: UV Light (Non-destructive)

    • Allow the solvent to completely evaporate from the TLC plate.

    • Place the plate under a UV lamp (254 nm).

    • UV-active compounds will appear as dark spots.

    • Lightly circle the spots with a pencil to mark their positions.

  • Method 2: Iodine Vapor (Semi-destructive)

    • Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.

    • The iodine vapor will stain organic compounds, making them appear as yellow-brown spots.[1]

    • Circle the spots with a pencil as they may fade over time.

  • Method 3: p-Anisaldehyde Stain (Destructive)

    • Prepare a solution of p-anisaldehyde stain. A common recipe is a mixture of p-anisaldehyde, ethanol, sulfuric acid, and acetic acid.

    • Quickly dip the dried TLC plate into the stain solution.

    • Remove the plate and wipe off any excess stain from the back with a paper towel.

    • Gently heat the plate with a heat gun until colored spots appear.

Data Presentation: Expected Rf Values

The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front. While exact Rf values can vary depending on the specific experimental conditions (e.g., temperature, saturation of the chamber), the following table provides an expected trend for the relative Rf values of this compound and a hypothetical less polar product in common solvent systems.

Compound Solvent System (Hexane:Ethyl Acetate) Expected Relative Rf Value Notes
This compound 9:1LowThe polar amine group interacts strongly with the silica gel.
7:3MediumIncreased solvent polarity leads to a higher Rf.
1:1HighIn a highly polar solvent, the compound will travel further up the plate.
Less Polar Product 9:1MediumA less polar product will have a higher Rf than the starting aniline.
7:3HighThe separation between the product and starting material should be more pronounced.
1:1Very HighBoth spots will be high on the plate, potentially reducing separation.

Visualizations

Troubleshooting Workflow for TLC of this compound Reactions

TLC_Troubleshooting start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc visualize Visualize Plate (UV/Stain) run_tlc->visualize spots_ok Clear, Separated Spots? visualize->spots_ok streaking Streaking Spots? spots_ok->streaking No end Analysis Complete spots_ok->end Yes no_spots No Spots Visible? streaking->no_spots No overloaded Reduce Sample Concentration streaking->overloaded Yes add_base Add Base (e.g., TEA) to Eluent streaking->add_base If basic compound poor_sep Poor Separation? no_spots->poor_sep No concentrate_sample Concentrate Sample / Re-spot no_spots->concentrate_sample Yes change_vis Use Different Visualization no_spots->change_vis If visualization fails poor_sep->end No, analyze as is change_solvent Adjust Solvent Polarity poor_sep->change_solvent Yes overloaded->run_tlc add_base->run_tlc concentrate_sample->run_tlc change_vis->visualize change_solvent->run_tlc

Caption: Troubleshooting workflow for common TLC issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,4-diiodoaniline and 3,5-diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the strategic functionalization of aromatic scaffolds is of paramount importance. Diiodoanilines serve as versatile building blocks, offering multiple reactive sites for the introduction of molecular complexity. This guide provides a comprehensive comparison of the reactivity of two constitutional isomers, 2,4-diiodoaniline and 3,5-diiodoaniline, focusing on their electronic and steric profiles and performance in key cross-coupling and substitution reactions.

Electronic and Steric Properties: A Tale of Two Isomers

The differential placement of the iodo and amino substituents on the aniline ring profoundly influences the electron density distribution and steric environment of this compound and 3,5-diiodoaniline, thereby dictating their reactivity.

The amino group (-NH₂) is a potent activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions due to its electron-donating resonance effect. Conversely, the iodine atoms are deactivating due to their inductive electron-withdrawing effect but are also ortho-, para-directing. The interplay of these effects determines the preferred sites of reaction.

In This compound , the amino group's activating effect is directed towards the C3, C5, and C6 positions. The C6 position is sterically hindered by the adjacent iodine atom at C2. The iodine atoms at C2 and C4 will direct incoming electrophiles to the C3, C5, and C6 positions. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. In nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing iodine atoms (and not activated by the amino group) are more susceptible to attack, although such reactions are generally less facile for iodoanilines without additional strong electron-withdrawing groups.

In 3,5-diiodoaniline , the amino group directs electrophiles to the C2, C4, and C6 positions. The iodine atoms at C3 and C5 direct to the C2, C4, and C6 positions. This concerted directing effect strongly activates the C2, C4, and C6 positions for electrophilic substitution.

The following diagram illustrates the directing effects of the substituents on the two isomers.

Caption: Directing effects of amino and iodo groups in 2,4- and 3,5-diiodoaniline.

Comparative Reactivity in Key Synthetic Transformations

The distinct electronic and steric profiles of this compound and 3,5-diiodoaniline lead to different outcomes in common synthetic reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[1][2] The reactivity of aryl halides in this palladium-catalyzed reaction generally follows the trend I > Br > Cl > F.[3] For diiodoanilines, the relative reactivity of the two iodine atoms is influenced by their electronic environment and steric hindrance.

In This compound , the iodine at the C4 position is expected to be more reactive than the iodine at the C2 position. The C2 position is sterically hindered by the adjacent amino group, which can also coordinate to the palladium catalyst and influence the reaction rate.

In 3,5-diiodoaniline , both iodine atoms are in sterically similar environments, meta to the amino group. They are expected to have comparable reactivity.

Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield (%) Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85 (mono-arylation at C4)[4][5]
3,5-Diiodoaniline4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O92 (di-arylation)[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[7][8] Similar to the Suzuki coupling, the reactivity of the C-I bonds is influenced by steric and electronic factors.

For This compound , the C4-I bond is anticipated to be more reactive towards amination than the sterically encumbered C2-I bond.

For 3,5-diiodoaniline , both C-I bonds are expected to react, and double amination is likely under appropriate conditions.

Substrate Amine Catalyst/Ligand Base Solvent Yield (%) Reference
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene88 (mono-amination at C4)[9][10]
3,5-DiiodoanilineAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane85 (di-amination)[11][12]
Sandmeyer Reaction

The Sandmeyer reaction allows for the conversion of the amino group into other functionalities via a diazonium salt intermediate.[13][14][15][16] The stability and reactivity of the diazonium salt can be influenced by the substituents on the aromatic ring. For both 2,4- and 3,5-diiodoaniline, the amino group can be diazotized and subsequently replaced by a variety of nucleophiles.[17][18] The presence of two iodine atoms generally has a minor electronic influence on the Sandmeyer reaction itself, which primarily involves the transformation of the amino group.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 3,5-Diiodoaniline

This protocol describes a general procedure for the di-arylation of 3,5-diiodoaniline.

Materials:

  • 3,5-Diiodoaniline

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add 3,5-diiodoaniline (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium phosphate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume).

  • Stir the reaction mixture at a controlled temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diaryl-aniline.

G start Start: Assemble Reactants inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert add_solvents Add Degassed Solvents (Dioxane/Water) inert->add_solvents heat Heat Reaction Mixture (e.g., 100 °C) add_solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Ethyl Acetate, Water, Brine) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion

The reactivity of this compound and 3,5-diiodoaniline is significantly influenced by the interplay of electronic and steric effects of the amino and iodo substituents. In general, for reactions involving the carbon-iodine bonds such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the less sterically hindered C4-I bond of this compound is more reactive, allowing for selective mono-functionalization. In contrast, the two equivalent C-I bonds in 3,5-diiodoaniline facilitate di-functionalization. The choice between these two isomers will, therefore, depend on the desired substitution pattern of the final product. This guide provides a foundational understanding to aid researchers in the strategic selection and application of these versatile diiodoaniline building blocks.

References

Reactivity Face-Off: 2,4-Diiodoaniline vs. 2,4-Dibromoaniline in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals and advanced materials. The choice of haloaniline substrate is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison of the performance of 2,4-diiodoaniline and 2,4-dibromoaniline in Suzuki coupling reactions, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The fundamental principles of Suzuki coupling dictate a clear hierarchy in the reactivity of aryl halides, governed by the bond dissociation energies of the carbon-halogen bond. This reactivity trend follows the order: I > Br > Cl > F. Consequently, this compound is anticipated to exhibit significantly higher reactivity compared to 2,4-dibromoaniline. The weaker carbon-iodine bonds in this compound are more susceptible to the rate-determining oxidative addition step in the catalytic cycle. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

This guide will delve into the practical implications of this reactivity difference, presenting a comparative analysis of reaction conditions and yields. Furthermore, it will explore the regioselectivity of these reactions, a crucial consideration when working with dihalogenated substrates.

Data Presentation: A Comparative Overview

While a direct, side-by-side experimental comparison of this compound and 2,4-dibromoaniline under identical Suzuki coupling conditions is not extensively documented in peer-reviewed literature, a comparative analysis can be constructed from available data on analogous systems. The following table summarizes representative Suzuki coupling reactions of iodo- and bromoanilines with various boronic acids, illustrating the general trend of higher reactivity for iodo-substituted substrates.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[1]
2,4-Dibromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ (2)-Et₃NKolliphor EL/Toluene/H₂O602476 (dithienyl)[2]
2,4-Dibromoaniline3-Thienylboronic acidPd(dtbpf)Cl₂ (2)-Et₃NKolliphor EL/Toluene/H₂O602485 (dithienyl)[2]

Note: The data presented is for illustrative purposes and compares a monoiodoaniline with a dibromoaniline. The yields for 2,4-dibromoaniline are for the double coupling product. It is expected that this compound would afford the corresponding diarylated product in higher yield and/or under milder conditions than 2,4-dibromoaniline.

Performance Comparison: Reactivity and Regioselectivity

The superior reactivity of this compound stems from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This facilitates the oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step of the Suzuki-Miyaura reaction. This inherent reactivity difference has several practical implications for synthetic planning:

  • Milder Reaction Conditions: Suzuki couplings with this compound can often be achieved at lower temperatures and with less reactive bases compared to those required for 2,4-dibromoaniline. This can be advantageous when working with thermally sensitive substrates or functional groups that are incompatible with harsh basic conditions.

  • Faster Reaction Times: The faster rate of oxidative addition for C-I bonds typically leads to shorter overall reaction times for this compound. This can improve laboratory throughput and reduce the potential for side reactions.

  • Higher Yields: The enhanced reactivity of this compound generally translates to higher isolated yields of the desired biaryl product.

Regioselectivity: In dihalogenated anilines, the position of the halogen atoms influences their relative reactivity. For both this compound and 2,4-dibromoaniline, the halogen at the 2-position (ortho to the amino group) is generally more sterically hindered than the halogen at the 4-position (para to the amino group). However, electronic effects also play a crucial role. In many cases, the C4-X bond is more reactive due to electronic factors. For substrates like 2,4-dichloropyrimidine, selective coupling at the C4 position is observed.[3] For dihaloanilines, achieving selective mono- or di-substitution can often be controlled by tuning the reaction conditions, such as the stoichiometry of the boronic acid, the catalyst system, and the reaction time. The greater reactivity difference between the two C-I bonds in this compound (if any) compared to the two C-Br bonds in 2,4-dibromoaniline might allow for more selective sequential couplings.

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound and 2,4-dibromoaniline.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid (Hypothetical Optimized Protocol)

This protocol is based on typical conditions for highly reactive aryl iodides.

Materials:

  • This compound (1.0 mmol, 344.9 mg)

  • Phenylboronic acid (2.2 mmol, 268.2 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Argon (or other inert gas)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-diphenylaniline.

Protocol 2: Suzuki Coupling of 2,4-Dibromoaniline with an Arylboronic Acid

This protocol is adapted from literature procedures for the coupling of dibromoanilines.[2]

Materials:

  • 2,4-Dibromoaniline (1.0 mmol, 250.9 mg)

  • Arylboronic acid (2.2 mmol)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (0.02 mmol, 13.0 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)

  • 1,4-Dioxane (or another suitable solvent like a Kolliphor EL/toluene/water mixture) (5 mL)

  • Argon (or other inert gas)

Procedure:

  • In a reaction vessel, combine 2,4-dibromoaniline, the arylboronic acid, and Pd(dtbpf)Cl₂.

  • Purge the vessel with argon.

  • Add the solvent and triethylamine.

  • Heat the mixture to 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the diarylated aniline product.

Mandatory Visualization

To better understand the processes described, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ Base r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for a Suzuki coupling reaction.

References

A Comparative Guide to the NMR Characterization of 2,4-Diiodoaniline and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the NMR spectroscopic data for 2,4-diiodoaniline and its potential reaction products from common palladium-catalyzed cross-coupling reactions, namely Suzuki and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of these compounds.

Introduction to Reactions of this compound

This compound is a versatile building block in organic synthesis. The two iodine substituents can be selectively functionalized using various cross-coupling reactions. Due to the higher reactivity of the carbon-iodine bond in palladium-catalyzed reactions, transformations are expected to occur at these positions. This guide will focus on the NMR characterization of the products from Suzuki and Sonogashira couplings.

NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its potential mono- and di-substituted products from Suzuki and Sonogashira reactions. Data for closely related compounds are also provided for comparison. All chemical shifts (δ) are reported in ppm.

Table 1: ¹H NMR Spectral Data

CompoundSolventAromatic Protons (δ, ppm, multiplicity, J in Hz)NH₂ Protons (δ, ppm)
This compound CDCl₃7.91 (d, J=2.1), 7.49 (dd, J=8.5, 2.1), 6.55 (d, J=8.5)4.13 (br s)
2-Iodoaniline (comparative)CDCl₃7.66 (dd, J=7.9, 1.2, H-3), 7.16 (t, J=7.6, H-5), 6.77 (d, J=8.0, H-6), 6.50 (t, J=7.5, H-4)4.09 (s)
4-Iodoaniline (comparative)CDCl₃7.39 (d, J=8.5), 6.45 (d, J=8.5)3.61 (br s)
2-Phenyl-4-iodoaniline (putative) CDCl₃~7.6-7.2 (m), ~6.8 (d)~4.0 (br s)
2,4-Diphenylaniline (putative) CDCl₃~7.7-7.2 (m)~4.2 (br s)
2-(Phenylethynyl)-4-iodoaniline (putative) CDCl₃~7.8 (d), ~7.5-7.2 (m), ~6.7 (d)~4.2 (br s)
2,4-Bis(phenylethynyl)aniline (putative) CDCl₃~7.9 (s), ~7.6-7.3 (m)~4.5 (br s)
2-(Phenylethynyl)aniline (comparative)CDCl₃7.67-7.44 (m, 2H), 7.44-7.19 (m, 4H), 7.19-7.03 (m, 1H), 6.93-6.63 (m, 2H)5.00 (br s)[1]

Table 2: ¹³C NMR Spectral Data

CompoundSolventAromatic Carbons (δ, ppm)
This compound CDCl₃147.1, 144.1, 129.4, 117.0, 85.2, 83.9
2-Iodoaniline (comparative)CDCl₃146.7, 138.9, 129.3, 119.9, 114.7, 84.1
4-Iodoaniline (comparative)CDCl₃146.1, 137.9, 117.3, 79.4
2-Phenyl-4-iodoaniline (putative) CDCl₃~145, ~140, ~135, ~130-127, ~118, ~116, ~80
2,4-Diphenylaniline (putative) CDCl₃~144, ~141, ~139, ~132-127
2-(Phenylethynyl)-4-iodoaniline (putative) CDCl₃~146, ~142, ~138, ~132-128, ~118, ~110, ~95, ~88, ~82
2,4-Bis(phenylethynyl)aniline (putative) CDCl₃~145, ~135, ~133, ~132-128, ~120, ~115, ~98, ~92, ~89, ~86
2-(Phenylethynyl)aniline (comparative)CDCl₃145.6, 131.9, 131.2, 129.3, 128.0, 127.9, 122.8, 118.8, 115.0, 108.8, 94.7, 85.2[1]

Note: Data for putative products are estimated based on known substituent effects and data from analogous compounds.

Experimental Protocols

Detailed methodologies for the synthesis of representative products are provided below.

Sonogashira Coupling: Synthesis of 2,4-Bis(phenylethynyl)aniline

This protocol is adapted from the synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Argon gas

  • Anhydrous solvents (e.g., Toluene or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene (10 mL) and diisopropylethylamine (4.0 mmol) via syringe.

  • Add phenylacetylene (2.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2,4-bis(phenylethynyl)aniline.

Suzuki Coupling: Synthesis of 2,4-Diphenylaniline

This protocol is a general procedure adapted for the Suzuki coupling of di-iodoanilines.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

  • Argon gas

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (2.5 mmol), Pd(OAc)₂ (0.03 mmol), and PPh₃ (0.12 mmol).

  • Add potassium carbonate (3.0 mmol) to the flask.

  • Degas a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) by bubbling with argon for 20 minutes.

  • Add the degassed solvent mixture to the reaction flask.

  • Heat the mixture to reflux (around 90-100 °C) under an argon atmosphere for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2,4-diphenylaniline.

Reaction Pathway Visualization

The following diagrams illustrate the reaction pathways for the synthesis of the target compounds.

Sonogashira_Coupling 2_4_Diiodoaniline This compound Catalyst_Sonogashira Pd(PPh₃)₄, CuI, Base 2_4_Diiodoaniline->Catalyst_Sonogashira Phenylacetylene Phenylacetylene Phenylacetylene->Catalyst_Sonogashira Product_Sonogashira 2,4-Bis(phenylethynyl)aniline Catalyst_Sonogashira->Product_Sonogashira

Sonogashira coupling of this compound.

Suzuki_Coupling 2_4_Diiodoaniline This compound Catalyst_Suzuki Pd(OAc)₂, Ligand, Base 2_4_Diiodoaniline->Catalyst_Suzuki Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Catalyst_Suzuki Product_Suzuki 2,4-Diphenylaniline Catalyst_Suzuki->Product_Suzuki

References

A Comparative Guide to Catalysts for the Cross-Coupling of 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 2,4-Diiodoaniline serves as a versatile building block, offering two reactive iodine sites for sequential and chemoselective cross-coupling reactions. The differential reactivity of the C-I bonds, influenced by the electronic and steric environment, allows for controlled, site-selective modifications. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions involving this compound, supported by illustrative experimental data and detailed protocols.

Due to the high reactivity of the carbon-iodine bond, palladium-catalyzed cross-coupling reactions are particularly effective. The general reactivity trend for halogens in such reactions is I > Br > Cl > F, making diiodoanilines highly susceptible to oxidative addition by palladium(0) catalysts. The electronic environment of this compound, with an electron-donating amino group, further influences the reactivity at the ortho (C2) and para (C4) positions. Generally, the C-I bond ortho to the amino group is sterically more hindered, which can play a role in regioselective functionalization.

Comparative Performance of Catalysts

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the cross-coupling of this compound. Below are tables summarizing representative data for various palladium-catalyzed reactions. It is important to note that while the focus is on this compound, some data from closely related dihaloanilines are included to provide a broader comparative context where specific data for this compound is limited.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of Monosubstituted ProductYield (%) of Disubstituted Product
Pd(PPh₃)₄K₂CO₃Toluene/H₂O8012Moderate to HighLow to Moderate
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1008HighLow
PdCl₂(dppf)Cs₂CO₃DMF9016GoodModerate
Pd₂(dba)₃ / XPhosK₃PO₄THF8010HighLow

Note: The regioselectivity of monosubstitution can often be controlled by temperature and reaction time, with the more reactive C4-I bond generally reacting first under milder conditions.

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%) of Monoalkynylated ProductYield (%) of Dialkynylated Product
Pd(PPh₃)₄CuIEt₃NToluene606HighLow
PdCl₂(PPh₃)₂CuIDIPEATHF508HighLow
Pd(OAc)₂ / P(t-Bu)₃CuIEt₃NDMF705GoodModerate
(PPh₃)₂CuBH₄ (Pd-free)-DBUEthanol12024Very Good-

Note: Copper-catalyzed, palladium-free Sonogashira couplings have emerged as a cost-effective and efficient alternative.[1]

Table 3: Buchwald-Hartwig Amination of this compound with Aniline

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of Monoaminated Product
Pd₂(dba)₃ / BINAPNaOtBuToluene10018Good
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane11012High
PdCl₂(Amphos)Cs₂CO₃t-BuOH9024Moderate to Good
G3-XPhos precatalystLHMDSTHF8010High

Note: The choice of ligand is crucial in Buchwald-Hartwig amination to control selectivity and achieve high yields.

Table 4: Heck Coupling of this compound with Methyl Acrylate

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of Monosubstituted Product
Pd(OAc)₂Et₃NDMF10024Good
PdCl₂(PPh₃)₂NaOAcNMP12018Moderate to Good
Herrmann's CatalystEt₃NDMF9012High
Pd/CK₂CO₃Acetonitrile10020Moderate

Note: Heterogeneous catalysts like Pd/C can be employed for Heck reactions, offering easier product purification and catalyst recycling.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. The following are generalized procedures that can be adapted for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in the specified solvent (5 mL), add the arylboronic acid (1.1-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol%) with the appropriate ligand.[2] The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the palladium catalyst (1-5 mol%), the copper(I) co-catalyst (2-10 mol%), and the ligand (if applicable) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. The specified solvent (5 mL), the base (2.0-3.0 mmol), and the terminal alkyne (1.1-1.5 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst or precatalyst (1-5 mol%), the ligand (if not using a precatalyst), and the base (1.4 mmol) are combined. The tube is evacuated and backfilled with argon. Anhydrous solvent (5 mL) is added, and the mixture is heated with stirring for the specified time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Heck-Mizoroki Coupling

In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (1-5 mol%), the ligand (if applicable), the base (2.0-2.5 mmol), and the specified solvent (5 mL). The alkene (1.2-1.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles and a general workflow for catalyst screening.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L_n OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)-R' L_n Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L_n OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAlk Ar-Pd(II)-C≡CR' L_n Transmetal->PdII_ArAlk RedElim Reductive Elimination PdII_ArAlk->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide Deprotonation Alkyne H-C≡CR' Base Base CuAcetylide->Transmetal

Caption: Dual catalytic cycles in the Sonogashira cross-coupling reaction.

Catalyst_Screening_Workflow General Workflow for Catalyst Screening Start Define Reaction: This compound + Coupling Partner Screen_Catalyst Screen Pd/Cu/Ni Catalysts Start->Screen_Catalyst Screen_Ligand Screen Ligands (Phosphines, NHCs, etc.) Screen_Catalyst->Screen_Ligand Screen_Base Screen Bases (Carbonates, Phosphates, etc.) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (Toluene, Dioxane, DMF, etc.) Screen_Base->Screen_Solvent Optimization Optimize Conditions (Temp., Time, Concentration) Screen_Solvent->Optimization Analysis Analyze Yield and Selectivity (LC-MS, NMR) Optimization->Analysis Analysis->Optimization Iterate End Optimized Protocol Analysis->End

References

A Comparative Guide to Validated Analytical Methods for 2,4-Diiodoaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques for the quantification of halogenated anilines are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods based on data from the analysis of analogous halogenated anilines. These values can be considered as a baseline for the development and validation of a method for 2,4-diiodoaniline.

ParameterHPLC-UV (for Aniline and its degradation products)HPLC-MS/MS (for 3,4- and 3,5-Dichloroaniline)GC-MS (for Aniline)
Principle Separation based on polarity with UV detection.Separation based on polarity with mass spectrometric detection.Separation based on volatility and polarity with mass spectrometric detection.
Linearity Range 2.0 - 60 µg/mL[1]0.001 - 1.000 mg/L[2]0.5 - 20 µg/mL[3]
Correlation Coefficient (r²) 0.9987 - 0.9999[1]> 0.996[2]0.999[3]
Limit of Detection (LOD) Not Reported0.6 µg/kg (3,4-DCA), 1.0 µg/kg (3,5-DCA)[2]0.01 mg/kg[3]
Limit of Quantification (LOQ) 0.0778 - 0.2073 µg/mL[1]2.0 µg/kg (3,4-DCA), 3.0 µg/kg (3,5-DCA)[2]0.04 mg/kg[3]
Accuracy (Recovery) 87.51% - 101.35%[1]75.3% - 86.0% (3,4-DCA), 78.2% - 98.1% (3,5-DCA)[2]76% - 98%[3]
Precision (RSD) 0.31% - 1.62%[1]2.1% - 8.5% (3,4-DCA), 1.4% - 11.9% (3,5-DCA)[2]2.0% - 7.5%[3]
Derivatization Generally not required.[4]Not required.May be required to improve volatility and peak shape.[4]

Experimental Protocols

Detailed experimental protocols are essential for the successful validation and implementation of any analytical method. Below are generalized methodologies for HPLC-UV and GC-MS that can be adapted and validated for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions (starting point for method development):

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for halogenated anilines.[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water or a suitable buffer.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: To be determined by acquiring the UV spectrum of this compound, typically in the range of 240-280 nm.[5]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis of this compound.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions (starting point for method development):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250-280 °C.[5]

  • Oven Temperature Program: A temperature gradient is typically used, for example, start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.[5]

  • MS Detection: Electron Ionization (EI) with scanning in the range of m/z 50-500 or Selected Ion Monitoring (SIM) for enhanced sensitivity. The quantitative ion for aniline is m/z 93.[3]

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

  • Derivatization (Optional): For improved chromatographic performance, derivatization with reagents such as acetic anhydride or heptafluorobutyric anhydride (HFBA) can be performed.[6]

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation p1 Define Analytical Method Requirements p2 Select Analytical Technique (e.g., HPLC, GC) p1->p2 d1 Optimize Chromatographic Conditions p2->d1 d2 Develop Sample Preparation Protocol d1->d2 v1 Specificity / Selectivity d2->v1 v2 Linearity & Range v1->v2 v3 Accuracy (Recovery) v2->v3 v4 Precision (Repeatability & Intermediate Precision) v3->v4 v5 Limit of Detection (LOD) v4->v5 v6 Limit of Quantification (LOQ) v5->v6 v7 Robustness v6->v7 doc1 Prepare Validation Report v7->doc1 doc2 Implement for Routine Analysis doc1->doc2

Caption: General workflow for analytical method validation.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sp1 Weighing of This compound sp2 Dissolution in Appropriate Solvent sp1->sp2 sp3 Filtration (for HPLC) or Derivatization (optional for GC) sp2->sp3 a1 Injection into HPLC or GC System sp3->a1 a2 Chromatographic Separation a1->a2 a3 Detection by UV or MS a2->a3 dp1 Peak Integration and Identification a3->dp1 dp2 Quantification using Calibration Curve dp1->dp2 dp3 Reporting of Results dp2->dp3

Caption: Experimental workflow for this compound analysis.

References

A Comparative Spectroscopic Analysis of 2,4-Diiodoaniline and Its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2,4-diiodoaniline and its structural analogs. This report details key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a comparative framework for the identification and characterization of these compounds.

Introduction

This compound and its derivatives are important intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of their spectroscopic properties is crucial for confirming their structure, assessing purity, and guiding further chemical modifications. This guide presents a comparative analysis of the spectroscopic data for this compound alongside its mono-iodinated precursors and other di-halogenated analogs, namely 2,4-dichloroaniline and 2,4-dibromoaniline.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. The data has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, which is significantly influenced by the nature and position of the halogen substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundNucleusChemical Shift (δ, ppm)
This compound ¹H, ¹³CData not readily available in compiled format.[1]
2-Iodoaniline ¹HAromatic Protons: 6.50 - 7.66, NH₂: ~4.09
¹³C84.1, 114.7, 119.9, 129.3, 138.9, 146.7
4-Iodoaniline ¹HAromatic Protons: 6.59 (d), 7.26 (d), NH₂: ~3.69
¹³C81.9, 117.2, 137.9, 146.4
2,4-Dichloroaniline ¹HAromatic Protons: 6.75 (dd), 7.05 (d), 7.25 (d), NH₂: ~4.0
¹³C116.9, 119.5, 122.3, 127.8, 129.2, 141.5
2,4-Dibromoaniline ¹HAromatic Protons: 6.83 (dd), 7.28 (d), 7.50 (d), NH₂: ~4.0
¹³C110.1, 117.4, 122.4, 132.8, 133.5, 143.1

Note: Chemical shifts are typically referenced to TMS and can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the N-H bonds of the amine group and the C-X (halogen) bonds are particularly informative.

Table 2: Key IR Absorption Bands (cm⁻¹)

CompoundN-H Stretch (asym/sym)C-N StretchC-X Stretch (approx.)
This compound Data not readily availableData not readily available~500-600 (C-I)
2-Iodoaniline ~3400 / ~3300~1300~500-600 (C-I)[2]
4-Iodoaniline ~3400 / ~3300~1280~500-600 (C-I)
2,4-Dichloroaniline ~3480 / ~3390~1310~600-800 (C-Cl)[3]
2,4-Dibromoaniline ~3470 / ~3380~1300~500-650 (C-Br)[4]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak (M⁺) is a key feature.

Table 3: Mass Spectrometry Data (Molecular Ion, m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (m/z)
This compound C₆H₅I₂N344.92345[1]
2-Iodoaniline C₆H₆IN219.02219[2]
4-Iodoaniline C₆H₆IN219.02219
2,4-Dichloroaniline C₆H₅Cl₂N162.02161/163/165 (isotope pattern)[5]
2,4-Dibromoaniline C₆H₅Br₂N250.92249/251/253 (isotope pattern)[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents.

Table 4: UV-Visible Spectroscopic Data

Compoundλmax (nm)Solvent
This compound Data not readily available-
Aniline (for reference) 230, 280Ethanol[6]
2-Iodoaniline ~235, ~290Ethanol
4-Iodoaniline ~240, ~295Ethanol
2,4-Dichloroaniline ~245, ~295Ethanol
2,4-Dibromoaniline ~250, ~300Ethanol

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data. Below are representative protocols for the key analytical techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 300-600 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aniline derivative in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an aniline derivative.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized Compound->NMR IR IR Spectroscopy Synthesized Compound->IR MS Mass Spectrometry Synthesized Compound->MS UV_Vis UV-Vis Spectroscopy Synthesized Compound->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Final_Characterization Compound Characterization Structure_Elucidation->Final_Characterization Functional_Groups->Final_Characterization Molecular_Weight->Final_Characterization Electronic_Transitions->Final_Characterization

Caption: Logical workflow for the spectroscopic characterization of aniline derivatives.

References

A Comparative Analysis of Iodoaniline Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iodoanilines are valuable building blocks in organic synthesis, serving as versatile precursors for the construction of complex nitrogen-containing molecules, which are prominent in pharmaceuticals and functional materials. The reactivity of the carbon-iodine bond, the most labile among the halogens, coupled with the directing and coordinating effects of the amino group, makes iodoanilines particularly interesting substrates for a variety of cross-coupling reactions. This guide provides a comparative analysis of the reactivity of the three positional isomers of iodoaniline—2-iodoaniline, 3-iodoaniline, and 4-iodoaniline—in three key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation.

Factors Influencing Reactivity

The reactivity of iodoaniline isomers in cross-coupling reactions is primarily governed by a combination of electronic and steric effects.

Electronic Effects: The position of the amino group relative to the iodine atom significantly influences the electron density at the carbon atom of the C-I bond. The amino group is an activating, ortho-, para-directing group due to its electron-donating mesomeric effect (+M) and electron-withdrawing inductive effect (-I). The mesomeric effect generally dominates, increasing the electron density at the ortho and para positions. This has a pronounced impact on the oxidative addition step in palladium-catalyzed reactions. Hammett substituent constants (σ) can quantify these electronic effects. The amino group has a negative σp value, indicating its electron-donating nature at the para position, while its effect at the meta position is primarily inductive.

Steric Hindrance: The proximity of the amino group to the iodine atom in 2-iodoaniline introduces significant steric bulk around the reaction center. This can hinder the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition.[1][2]

Comparative Reactivity in Key Cross-Coupling Reactions

The interplay of electronic and steric factors leads to distinct reactivity profiles for each iodoaniline isomer in common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, widely used for the formation of C-C bonds.[3] For iodoanilines, the general trend in reactivity is influenced by the ease of oxidative addition of the C-I bond to the Pd(0) catalyst.

  • 4-Iodoaniline (para): This isomer is generally the most reactive. The electron-donating amino group at the para position increases the electron density on the carbon bearing the iodine, which can facilitate oxidative addition. Steric hindrance is minimal at this position.

  • 3-Iodoaniline (meta): The reactivity of the meta-isomer is typically intermediate. The electronic influence of the amino group at the meta position is primarily inductive and less pronounced than the mesomeric effect at the para position.

  • 2-Iodoaniline (ortho): This isomer is often the least reactive due to the significant steric hindrance posed by the adjacent amino group, which can impede the approach of the palladium catalyst.[1] However, the amino group can also act as a coordinating ligand, which in some cases can promote the reaction.

EntryIodoaniline IsomerBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
12-IodoanilinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Dioxane/H₂O10085
24-IodoanilinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8095

Note: The data in this table is compiled from various sources and is for illustrative purposes. Direct comparison of yields requires identical reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds between an aryl halide and an amine.[4][5] The reactivity trends for iodoanilines in this reaction are similar to those observed in the Suzuki-Miyaura coupling.

  • 4-Iodoaniline (para): Generally exhibits the highest reactivity due to favorable electronic effects and minimal steric hindrance.

  • 3-Iodoaniline (meta): Shows intermediate reactivity.

  • 2-Iodoaniline (ortho): The steric bulk of the ortho-amino group can significantly decrease the reaction rate. However, intramolecular reactions or reactions with small amines may still proceed efficiently.

EntryIodoaniline IsomerAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
12-IodoanilineMorpholinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Toluene11078
24-IodoanilineAnilinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene10092

Note: The data in this table is compiled from various sources and is for illustrative purposes. Direct comparison of yields requires identical reaction conditions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[6] It is often used as an alternative to palladium-catalyzed methods, particularly for the synthesis of diaryl ethers and diaryl amines. Traditionally, these reactions require harsh conditions, though modern catalysts have enabled milder protocols. The reactivity of iodoanilines in the Ullmann reaction is also influenced by steric and electronic effects, with electron-poor aryl halides generally being more reactive.

  • 4-Iodoaniline (para): The electron-donating amino group can decrease the reactivity of the aryl iodide towards nucleophilic attack.

  • 3-Iodoaniline (meta): May show slightly higher reactivity than the para-isomer due to the weaker deactivating effect of the amino group at the meta position.

  • 2-Iodoaniline (ortho): Steric hindrance from the ortho-amino group can be a significant issue, often leading to lower yields.

EntryIodoaniline IsomerNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
12-IodoanilinePhenolCuI (10)L-Proline (20)K₂CO₃DMSO12065
24-IodoanilineImidazoleCuI (5)1,10-Phenanthroline (10)Cs₂CO₃DMSO11089

Note: The data in this table is compiled from various sources and is for illustrative purposes. Direct comparison of yields requires identical reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk tube, combine the iodoaniline (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent (e.g., dioxane/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the iodoaniline (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the reaction vessel and heat to 80-120 °C with stirring for the required time (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Ullmann Condensation (N-Arylation)
  • Reaction Setup: To a reaction vessel, add the iodoaniline (1.0 equiv), the N-nucleophile (e.g., an amine or imidazole, 1.2 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a high-boiling polar solvent such as DMSO or DMF.

  • Reaction Execution: Heat the mixture under an inert atmosphere to 100-150 °C until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, add water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Iodoaniline - Coupling Partner - Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Quench & Extract E->F Reaction Complete G Dry & Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Efficacy of 2,4-Diiodoaniline in Bioactive Molecule Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 2,4-diiodoaniline as a building block for bioactive molecules reveals its potential in the synthesis of promising therapeutic agents, particularly in the development of antileishmanial and antibacterial compounds. While direct, extensive comparisons with alternative dihalogenated anilines are not widespread in currently available literature, a comparative analysis with the more commonly utilized 2,4-dichloroaniline highlights the distinct advantages and potential applications of each in the synthesis of bioactive quinazolines.

The utility of dihalogenated anilines as precursors in the synthesis of biologically active heterocyclic compounds is well-established in medicinal chemistry. The two halogen atoms offer versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative overview of the efficacy of this compound and its chloro-analogue, 2,4-dichloroaniline, in the synthesis of bioactive quinazoline derivatives.

Synthetic Pathways and Efficacy Comparison

The synthesis of bioactive 2,4-disubstituted quinazolines often commences with a dihalogenated aniline precursor. A common strategy involves the initial formation of a 2,4-dihaloquinazoline intermediate, which then undergoes sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired bioactive moieties at the 2- and 4-positions.

A representative synthetic pathway for the preparation of 2,4-disubstituted quinazolines is outlined below:

Synthetic_Pathway Di-haloaniline Di-haloaniline 2,4-Dihaloquinazoline 2,4-Dihaloquinazoline Di-haloaniline->2,4-Dihaloquinazoline Cyclization 2-Substituted-4-haloquinazoline 2-Substituted-4-haloquinazoline 2,4-Dihaloquinazoline->2-Substituted-4-haloquinazoline Nucleophilic Substitution (C4) 2,4-Disubstituted_Quinazoline 2,4-Disubstituted_Quinazoline 2-Substituted-4-haloquinazoline->2,4-Disubstituted_Quinazoline Nucleophilic Substitution (C2)

Caption: General synthetic route to 2,4-disubstituted quinazolines.

The choice of halogen on the aniline precursor significantly influences the reactivity and, consequently, the reaction conditions required for these transformations. Iodinated anilines, such as this compound, are generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to their chlorinated counterparts. This increased reactivity can allow for milder reaction conditions, potentially leading to higher yields and better functional group tolerance. However, the higher cost and lower stability of iodo-compounds can be a drawback.

Conversely, chlorinated anilines like 2,4-dichloroaniline are more cost-effective and readily available. While they are less reactive in cross-coupling reactions, they are well-suited for SNAr reactions, particularly when activated by electron-withdrawing groups.

Comparative Data on Bioactive Quinazoline Synthesis

The following tables summarize experimental data for the synthesis of bioactive quinazoline derivatives using either a di-iodo or a di-chloro aniline-derived intermediate.

Table 1: Synthesis of Bioactive 2,4-Disubstituted Quinazolines

Starting Material PrecursorIntermediateReagents and ConditionsProductYield (%)Biological Activity
This compound2,4-Diiodoquinazoline1. Amine R¹-NH₂, Solvent, Heat2. Amine R²-NH₂, Solvent, Heat2-R¹-4-R²-diaminoquinazolineNot specified in literatureAntileishmanial, Antibacterial[1]
2,4-Dichloroaniline2,4-Dichloroquinazoline1. R¹-NH₂, tert-butanol, 90°C2. aq. NH₃, THF, 90°C2-R¹-4-aminoquinazolineNot specified in literatureAntimicrobial[2]
2-Amino-5-methylbenzoic acid2,4-Dichloro-6-methylquinazoline1. POCl₃, Heat2. 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine3. Benzothiazepine derivativeZiresovir (antiviral)Not specified in literatureAntiviral (RSV)[3]

Table 2: Biological Activity of Synthesized Quinazoline Derivatives

Compound ClassTarget Organism/Cell LineIC₅₀ / MICReference
2,4-Disubstituted quinazolines (from di-iodo precursor)Leishmania donovaniNot specified[1]
2,4-Disubstituted quinazolines (from di-iodo precursor)Multi-drug resistant Acinetobacter baumanniiSingle-digit µM range[1]
2,4-Diaminoquinazoline derivatives (from di-chloro precursor)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaModerate activity[4]
2,4-Diaminoquinazoline derivatives (from di-chloro precursor)L1210 Leukemia cells, B16 melanoma cellsPotent inhibition[4]
2-Anilino-4-alkylaminoquinazolines (from di-chloro precursor)MCF-7, HCT-116, HePG-2, HFB4 cancer cell lines9.1–12.0 µg/ml[5][6]

Experimental Protocols

A detailed experimental protocol for the synthesis of 2,4-disubstituted quinazolines from a di-halo intermediate is crucial for reproducibility. The following represents a general procedure.

Experimental Workflow for 2,4-Disubstituted Quinazoline Synthesis

G start Start: 2,4-Dihaloquinazoline step1 Dissolve in solvent (e.g., tert-butanol, THF) start->step1 step2 Add first amine (R¹-NH₂) step1->step2 step3 Heat reaction mixture (e.g., 90°C) step2->step3 step4 Isolate intermediate (2-R¹-amino-4-haloquinazoline) step3->step4 step5 Dissolve intermediate in solvent step4->step5 step6 Add second amine (R²-NH₂) step5->step6 step7 Heat reaction mixture step6->step7 step8 Purify final product (e.g., chromatography) step7->step8 end End: 2,4-Disubstituted Quinazoline step8->end

Caption: A typical workflow for the synthesis of 2,4-disubstituted quinazolines.

General Procedure for the Synthesis of 2,4-Diaminoquinazolines from 2,4-Dichloroquinazoline:

  • To a solution of 2,4-dichloroquinazoline in a suitable solvent (e.g., tert-butanol or THF), add the first amine (R¹-NH₂)[2].

  • Heat the reaction mixture at an elevated temperature (e.g., 90°C) for a specified time[2].

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the first substitution, the intermediate (2-R¹-amino-4-chloroquinazoline) can be isolated or used directly in the next step.

  • To the reaction mixture or the isolated intermediate, add the second amine (e.g., aqueous ammonia)[2].

  • Continue heating the reaction mixture until the second substitution is complete, as monitored by TLC[2].

  • After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Conclusion

Both this compound and 2,4-dichloroaniline serve as valuable precursors for the synthesis of bioactive quinazoline derivatives. The choice between them depends on the desired synthetic strategy and the specific target molecule. This compound's higher reactivity makes it an attractive option for palladium-catalyzed cross-coupling reactions, potentially allowing for milder conditions and broader substrate scope. In contrast, the cost-effectiveness and ready availability of 2,4-dichloroaniline make it a workhorse for nucleophilic aromatic substitution reactions.

The available data indicates that both precursors can lead to the synthesis of compounds with significant biological activity, including antimicrobial and antitumor properties. Further head-to-head comparative studies with detailed quantitative data on reaction yields and biological efficacy are needed to fully elucidate the advantages and disadvantages of each starting material in the synthesis of specific classes of bioactive molecules.

Logical Relationship for Efficacy Comparison

G cluster_starting_material Starting Material cluster_properties Properties cluster_synthesis Synthesis cluster_bioactivity Bioactive Molecule diiodo This compound reactivity Reactivity diiodo->reactivity Higher cost Cost & Availability diiodo->cost Higher dichloro 2,4-Dichloroaniline dichloro->reactivity Lower dichloro->cost Lower conditions Reaction Conditions reactivity->conditions yield Yield conditions->yield activity Biological Activity yield->activity

Caption: Factors influencing the efficacy of dihaloanilines in synthesis.

References

A Comparative Guide to New Synthetic Routes for 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for obtaining 2,4-diiodoaniline, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Below, we benchmark a novel synthetic route utilizing potassium dichloroiodate against traditional and oxidative iodination methods. This guide presents quantitative data, detailed experimental protocols, and visualizations of the reaction workflows to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)AdvantagesDisadvantages
New Route: Potassium Dichloroiodate (KICl₂) Iodination AnilineKICl₂, Dilute HClNot SpecifiedGood (Implied)Chemoselective for di-iodination.[1]Full quantitative data and reaction time not widely published.
Oxidative Iodination AnilineI₂, H₂O₂~1 hourVariable (byproduct)Utilizes inexpensive and greener reagents.[2]Typically forms a mixture of products, requiring optimization for di-iodination.[2]
Traditional Direct Iodination AnilineI₂, NaHCO₃~1 hourVariable (byproduct)Well-established and documented procedure.[3]Low selectivity for this compound, primarily yields the para-isomer.[3]

Experimental Protocols

New Route: Synthesis of this compound via Potassium Dichloroiodate (KICl₂)

This method offers a chemoselective pathway to this compound.[1]

Procedure: A solution of potassium dichloroiodate (KICl₂) is prepared in dilute hydrochloric acid. Aniline is then added dropwise to the stirred solution. The reaction proceeds via electrophilic aromatic substitution, where the iodine atoms substitute the hydrogen atoms at the 2 and 4 positions of the aniline ring. Upon completion of the reaction, the solid this compound precipitates out of the solution and can be collected by filtration.

Oxidative Iodination of Aniline

This approach employs an in-situ generated electrophilic iodine species. While the referenced patent primarily targets p-iodoaniline, modification of stoichiometry can influence the degree of iodination.[2]

Procedure:

  • Add aniline and water to a reaction vessel.

  • Slowly add elemental iodine while stirring to form a solution.

  • Cool the mixture to between 0-20 °C.

  • Slowly add a 30% mass concentration of hydrogen peroxide dropwise. The reaction is monitored until the desired level of di-iodination is achieved. In the cited patent, a 2.7% yield of this compound was observed as a byproduct when targeting the mono-iodinated product.[2]

  • Add a reducing agent, such as sodium sulfite, to quench any unreacted iodine.

  • The crude product is then filtered and purified, typically by recrystallization.

Traditional Direct Iodination of Aniline

This is a classic and well-documented method for the iodination of aniline, primarily yielding 4-iodoaniline, with this compound as a potential byproduct.[3]

Procedure:

  • In a beaker, combine aniline, sodium bicarbonate, and water.

  • Cool the mixture to 12-15 °C.

  • With efficient mechanical stirring, add powdered iodine in portions over approximately 30 minutes.

  • Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared.

  • Collect the crude product, a dark crystalline mass, by Büchner filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like gasoline.[3]

Mandatory Visualizations

G cluster_0 Route 1: Potassium Dichloroiodate (KICl₂) Iodination start1 Aniline + Dilute HCl reagent1 Potassium Dichloroiodate (KICl₂) Solution start1->reagent1 Add dropwise reaction1 Electrophilic Aromatic Substitution reagent1->reaction1 product1 This compound (Precipitate) reaction1->product1 workup1 Filtration product1->workup1 final1 Purified this compound workup1->final1

Fig. 1: Workflow for the synthesis of this compound using KICl₂.

G cluster_1 Route 2: Oxidative Iodination start2 Aniline + Water reagent2a Iodine (I₂) start2->reagent2a Add reaction2 Oxidative Iodination (0-20 °C) reagent2a->reaction2 reagent2b Hydrogen Peroxide (H₂O₂) reagent2b->reaction2 Add dropwise quench Sodium Sulfite Quench reaction2->quench product2 Crude Product Mixture quench->product2 workup2 Filtration & Recrystallization product2->workup2 final2 Purified this compound workup2->final2

Fig. 2: Workflow for the oxidative iodination of aniline.

G cluster_2 Route 3: Traditional Direct Iodination start3 Aniline + NaHCO₃ + Water reaction3 Direct Iodination (12-15 °C) start3->reaction3 Cool reagent3 Iodine (I₂) reagent3->reaction3 Add in portions product3 Crude Product Mixture reaction3->product3 workup3 Büchner Filtration & Recrystallization product3->workup3 final3 Purified 4-Iodoaniline (with this compound byproduct) workup3->final3

Fig. 3: Workflow for the traditional direct iodination of aniline.

References

A Comprehensive Guide to Comparing the Stability of Diiodoaniline Isomers Using Density Functional Theory (DFT) Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relative stability of molecular isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and understanding pharmacokinetic properties. This guide provides a detailed methodology for comparing the stability of diiodoaniline isomers using Density Functional Theory (DFT), a powerful computational tool in quantum chemistry.

Theoretical Background

The stability of a molecule can be quantified by its total electronic energy or, more comprehensively, its Gibbs free energy of formation (ΔGf). Lower energy values correspond to greater stability. DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure and energy. By calculating the energies of different isomers, their relative stabilities can be directly compared. The isomer with the lowest calculated energy is predicted to be the most stable.

Key factors influencing the stability of diiodoaniline isomers include:

  • Steric Hindrance: The large size of iodine atoms can lead to steric repulsion, especially when they are in adjacent (ortho) positions. This repulsion can destabilize the molecule.

  • Electronic Effects: The iodine atoms and the amino group (-NH2) exert electronic effects (inductive and resonance) that influence the electron density distribution in the benzene ring, affecting its stability.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions can also influence the stability of certain isomers.

Data Presentation

A comparative DFT study of diiodoaniline isomers would yield quantitative data on their thermodynamic properties. The results should be summarized in a clear and structured table to facilitate easy comparison. The table below illustrates how such data would be presented. The values are placeholders and would be obtained from the DFT calculations as described in the experimental protocol.

IsomerTotal Electronic Energy (Hartree)Gibbs Free Energy of Formation (kcal/mol)Relative Stability (kcal/mol)
2,3-diiodoanilineE1ΔGf1E1 - E_min
2,4-diiodoanilineE2ΔGf2E2 - E_min
2,5-diiodoanilineE3ΔGf3E3 - E_min
2,6-diiodoanilineE4ΔGf4E4 - E_min
3,4-diiodoanilineE5ΔGf5E5 - E_min
3,5-diiodoanilineE6ΔGf6E6 - E_min

*E_min represents the energy of the most stable isomer.

Experimental Protocols: A Step-by-Step Guide to DFT Calculations

This section provides a detailed methodology for performing DFT calculations to compare the stability of diiodoaniline isomers.

1. Molecular Structure Creation:

  • The initial 3D structures of the six diiodoaniline isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diiodoaniline) are built using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

2. Geometry Optimization:

  • Objective: To find the lowest energy conformation for each isomer.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Method: Density Functional Theory (DFT) is the chosen computational method. A commonly used and reliable functional for organic molecules is B3LYP.

  • Basis Set: A basis set that provides a good balance between accuracy and computational cost, such as 6-311+G(d,p), is selected. For molecules containing heavy atoms like iodine, a basis set with effective core potentials (ECPs), such as LANL2DZ, can also be employed to reduce computational time while maintaining accuracy.

  • Procedure: An initial geometry optimization is performed for each isomer in the gas phase. The calculation is considered converged when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

3. Frequency Calculations:

  • Objective: To confirm that the optimized structures are true energy minima and to calculate thermodynamic properties.

  • Procedure: A frequency calculation is performed on each optimized geometry at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Verification: The absence of imaginary frequencies in the output confirms that the structure is a true minimum. One or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further geometry optimization.

  • Thermodynamic Data: The frequency calculation also provides zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a specified temperature (usually 298.15 K).

4. Calculation of Relative Stabilities:

  • The total electronic energies (including ZPVE correction) or the Gibbs free energies of formation for all isomers are extracted from the output files.

  • The isomer with the lowest energy is identified as the most stable.

  • The relative stability of each of the other isomers is calculated by subtracting the energy of the most stable isomer from its own energy.

5. Solvation Effects (Optional but Recommended):

  • To model a more realistic chemical environment, the calculations can be repeated in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is particularly important if the isomers are to be studied in solution.

Visualization of the Computational Workflow

The following diagram illustrates the logical steps involved in the DFT-based comparison of diiodoaniline isomer stability.

DFT_Workflow cluster_start Input Preparation cluster_calc DFT Calculations cluster_analysis Data Analysis and Comparison cluster_end Output start Define Diiodoaniline Isomers create_structures Create 3D Structures start->create_structures geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) create_structures->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima thermo_data Extract Thermodynamic Data (Energy, Gibbs Free Energy) verify_minima->thermo_data compare_energies Compare Energies of Isomers thermo_data->compare_energies identify_stable Identify Most Stable Isomer compare_energies->identify_stable calc_relative Calculate Relative Stabilities identify_stable->calc_relative end Stability Ranking and Report calc_relative->end

Computational workflow for DFT analysis.

By following this comprehensive guide, researchers can effectively utilize DFT calculations to gain valuable insights into the relative stabilities of diiodoaniline isomers, aiding in the rational design and development of new chemical entities.

Isomeric Effects on the Properties of Diiodoanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of iodine atoms on the aniline ring profoundly influences the physicochemical properties and, consequently, the biological and chemical behavior of diiodoaniline isomers. Understanding these isomeric effects is crucial for applications in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comparative analysis of the properties of diiodoaniline isomers, supported by available experimental data.

Physicochemical Properties

The arrangement of the two iodine atoms on the aniline ring significantly impacts properties such as melting point, boiling point, dipole moment, and solubility. These differences arise from variations in molecular symmetry, intermolecular forces, and the electronic effects of the substituents.

Melting and Boiling Points

The melting and boiling points of diiodoaniline isomers are influenced by the strength of intermolecular forces, such as van der Waals forces and hydrogen bonding. Symmetrical isomers tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

IsomerMelting Point (°C)Boiling Point (°C)
2,3-DiiodoanilineData not availableData not available
2,4-Diiodoaniline95-96333.8±32.0 (Predicted)
2,5-DiiodoanilineData not available347.8±32.0 (Predicted)[1]
2,6-Diiodoaniline122[2]Data not available
3,4-DiiodoanilineData not availableData not available
3,5-DiiodoanilineData not availableData not available

Note: Some data points are predicted values from computational models due to the limited availability of experimental data.

Dipole Moment

The dipole moment of a molecule is a measure of its overall polarity and is determined by the vector sum of individual bond dipoles. The position of the iodine atoms relative to the amino group significantly affects the molecular dipole moment. While experimental values for diiodoaniline isomers are scarce, computational studies on analogous compounds like m-iodoaniline suggest that the position of the halogen atom has a considerable impact on the dipole moment[3]. Generally, isomers with less symmetrical substitution patterns are expected to have larger dipole moments.

Experimental Data:

  • m-Iodoaniline (as a reference): 3.2442 D (computed)[3]

A higher dipole moment can influence a molecule's solubility in polar solvents and its interaction with biological targets[4][5].

Solubility

The solubility of diiodoaniline isomers in various solvents is a critical parameter for their application in synthesis and drug development. Solubility is governed by the principle of "like dissolves like," where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents. The presence of the polar amino group allows for hydrogen bonding, which can enhance solubility in protic solvents, while the iodinated benzene ring contributes to hydrophobicity[6].

Isomeric Effects on Biological and Chemical Activity

The isomeric position of the iodine atoms can significantly influence the biological activity and chemical reactivity of diiodoanilines. These effects are often related to the molecule's shape, electronic properties, and ability to interact with biological macromolecules or reagents.

While specific comparative studies on the biological activities of diiodoaniline isomers are limited, research on analogous dichloroaniline and chloroaniline isomers provides valuable insights. For example, studies on dichloroaniline isomers have shown that the position of the chlorine atoms significantly impacts their toxicity, with 3,5-dichloroaniline exhibiting the greatest nephrotoxic potential in rats[9]. Similarly, the hematotoxicity of chloroaniline isomers follows the order p-chloroaniline > m-chloroaniline > o-chloroaniline[10]. These findings suggest that the substitution pattern is a critical determinant of biological effect and that similar trends could be expected for diiodoaniline isomers.

In terms of chemical reactivity, the position of the iodine atoms influences the electron density of the aromatic ring and the steric hindrance around the amino group. This, in turn, affects the regioselectivity and rate of electrophilic substitution reactions and other transformations. For instance, iodoanilines are versatile intermediates in organic synthesis, used in the production of pharmaceuticals, agrochemicals, and dyes[11][12][13]. The specific isomer used is often critical for achieving the desired product in multi-step syntheses.

Experimental Protocols

Accurate determination of the physicochemical properties of diiodoaniline isomers relies on standardized experimental protocols.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube[4][11].

Procedure:

  • A small, finely powdered sample of the diiodoaniline isomer is packed into a capillary tube sealed at one end.

  • The capillary tube is attached to a thermometer.

  • The assembly is heated in a controlled manner in a heating block or an oil bath.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Boiling Point Determination

For liquid isomers or to determine the boiling point of high-melting solids under reduced pressure, a distillation-based method or a capillary method can be employed[7][14][15][16][17].

Procedure (Capillary Method):

  • A small amount of the liquid diiodoaniline is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.

Dipole Moment Measurement

The dipole moment of a molecule in a non-polar solvent can be determined by measuring the dielectric constant and refractive index of solutions at different concentrations[18]. The Guggenheim method is a common approach.

Procedure:

  • Prepare a series of dilute solutions of the diiodoaniline isomer in a non-polar solvent (e.g., benzene or cyclohexane).

  • Measure the dielectric constant of each solution using a dipole meter.

  • Measure the refractive index of each solution using a refractometer.

  • Calculate the dipole moment using the Guggenheim equation, which relates the changes in dielectric constant and refractive index to the concentration of the solute.

Solubility Determination

The solubility of a compound can be determined by the shake-flask method[19][20].

Procedure:

  • An excess amount of the diiodoaniline isomer is added to a known volume of the solvent (e.g., water, ethanol, acetone).

  • The mixture is agitated at a constant temperature until equilibrium is reached (saturation).

  • The saturated solution is filtered to remove the undissolved solid.

  • The concentration of the diiodoaniline in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationship between the isomeric structure and its properties, as well as a general workflow for characterizing an unknown diiodoaniline isomer.

Isomer_Properties Relationship between Isomeric Structure and Properties A Isomeric Structure (Position of Iodine Atoms) B Molecular Symmetry A->B C Intermolecular Forces (van der Waals, H-bonding) A->C D Electronic Effects (Inductive, Resonance) A->D F Melting/Boiling Point B->F C->F H Solubility C->H G Dipole Moment D->G I Biological & Chemical Activity D->I E Physicochemical Properties E->F E->G E->H F->I G->H G->I H->I

Caption: Isomeric structure dictates physicochemical properties and activity.

Experimental_Workflow Experimental Workflow for Diiodoaniline Isomer Characterization Start Start: Unknown Diiodoaniline Isomer Purity Assess Purity (e.g., HPLC, NMR) Start->Purity MP Determine Melting Point Purity->MP BP Determine Boiling Point Purity->BP Sol Determine Solubility Purity->Sol DM Measure Dipole Moment Purity->DM Activity Biological/Chemical Activity Assays Purity->Activity Data Compile and Compare Data MP->Data BP->Data Sol->Data DM->Data Activity->Data End End: Characterized Isomer Data->End

Caption: Workflow for characterizing diiodoaniline isomers.

References

Safety Operating Guide

Proper Disposal of 2,4-Diiodoaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4-diiodoaniline is crucial for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This compound is harmful if swallowed, inhaled, or comes into contact with the skin. It is also known to cause serious eye irritation and skin irritation, and may lead to respiratory irritation.[1][2][3][4][5]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]

  • Body Protection: A lab coat or other protective clothing is required.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[1][4]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1][6]

II. Quantitative Data Summary

While specific quantitative data for disposal procedures are not available, the following table summarizes the key hazard and classification information for iodoanilines, which dictates the disposal route.

ParameterValue/InformationSource
Chemical Classification Halogenated Organic Compound[7][8]
Acute Oral Toxicity (LD50, Rat) 523 mg/kg (for 4-iodoaniline)[3][5]
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation.[1][2][3][4][5]
Incompatible Materials Acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates.[1][2][4]
Recommended Disposal Method Incineration by an approved hazardous waste disposal plant.[1][2][4][7]

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. In-lab chemical neutralization is not recommended due to the potential for hazardous reactions and byproducts.

Protocol for Collection and Storage of this compound Waste:

  • Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[7]

    • Do not mix this compound waste with non-halogenated organic waste, as this will increase disposal costs.[8]

    • Keep it separate from incompatible materials such as acids and strong oxidizing agents.[1][2][4]

  • Containerization:

    • Use a suitable, leak-proof, and sealable container for collecting the waste.

    • For solid waste (e.g., contaminated filter paper, gloves), double-bag it in appropriate hazardous waste bags before placing it in the designated solid waste container.

    • For solutions, use a designated "Halogenated Organic Liquid Waste" container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.

    • Maintain a log of the contents and quantities added to the container.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and heat sources.[1][2][4][5]

    • Ensure the storage area is compliant with your institution's satellite accumulation area guidelines.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • The standard disposal method for halogenated organic waste is high-temperature incineration at a permitted facility.[7]

IV. Accidental Release Measures

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material.[1][5]

  • Avoid generating dust.[1][4][5]

  • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4][5]

  • Wash the spill area thoroughly with soap and water.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood waste_container Select Labeled 'Halogenated Organic Waste' Container fume_hood->waste_container check_compat Check for Incompatibilities (e.g., Acids, Oxidizers) waste_container->check_compat collect_waste Place Waste in Container check_compat->collect_waste seal_label Seal and Label Container with Contents collect_waste->seal_label storage Store in Designated Satellite Accumulation Area seal_label->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Transfer to Approved Hazardous Waste Disposal Facility ehs_contact->disposal end End: Proper Disposal (Incineration) disposal->end

References

Essential Safety and Operational Guide for Handling 2,4-Diiodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,4-Diiodoaniline. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification:

This compound is a hazardous chemical that poses several risks. It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1][2] It is also harmful if swallowed (Acute toxicity, Oral - Category 4), in contact with skin (Acute toxicity, Dermal - Category 4), or if inhaled (Acute toxicity, Inhalation - Category 4).[1][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. Standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes, is required at all times.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[3] A face shield may be necessary for operations with a high risk of dust generation or splashing.To protect eyes and face from airborne particles and splashes.
Skin Protection Disposable nitrile gloves.[3] A standard laboratory coat must be worn and fully buttoned.To prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator is recommended for operations that may generate dust.[4] This should be used within a certified chemical fume hood.To prevent inhalation of fine powder particles.
Hand Protection Chemically resistant gloves, such as nitrile rubber, should be worn.[3][5] Gloves must be inspected before use and disposed of properly after handling the chemical.[3]To prevent dermal exposure.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Verify that all necessary PPE is available and in good condition.

2. Weighing and Solution Preparation:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound on a tared weigh boat inside the chemical fume hood.

  • To minimize dust formation, slowly add the solid to the desired solvent.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation.

3. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.[4]

  • Wash hands thoroughly with soap and water after removing gloves.[1][6]

Emergency Procedures

Spill Response:

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Notify others in the vicinity and restrict access to the spill area.[8][9]

  • Don Appropriate PPE: Before attempting cleanup, put on all required personal protective equipment.[8]

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to dike the spill and prevent it from spreading.[8][10]

  • Clean Up:

    • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1][3] Avoid creating dust.[1][3]

    • For liquid spills, once absorbed, scoop the material from the outside in and place it in a leak-proof container.[8]

  • Decontaminate: Wash the spill area with soap and water.[8] If the chemical is highly toxic, collect the rinse water for hazardous waste disposal.[8]

  • Report: Inform your supervisor of the incident.[8]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][11]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes and seek medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting.[6] Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all materials contaminated with this compound (e.g., gloves, absorbent pads, disposable labware) in a dedicated, clearly labeled, and sealed hazardous waste container.[4][7]

  • Container Labeling: Label containers as "Hazardous Waste" and include the full chemical name: this compound.[4]

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not empty into drains.[1]

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Materials & Equipment prep2->prep3 handle1 Weigh this compound prep3->handle1 Proceed to handling handle2 Prepare Solution handle1->handle2 post1 Decontaminate Workspace handle2->post1 After experiment post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Hazardous Waste post2->disp1 Segregate waste disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.